Meliponamycin A
Description
This compound has been reported in Streptomyces with data available.
Properties
Molecular Formula |
C36H61N7O12 |
|---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide |
InChI |
InChI=1S/C36H61N7O12/c1-10-25-23(16-20(2)3)13-14-36(52,55-25)35(7,51)34(50)39-29-30(21(4)5)54-28(46)19-40(8)26(44)17-37-31(47)22(6)41(9)27(45)18-42(53)32(48)24-12-11-15-38-43(24)33(29)49/h20-25,29-30,38,51-53H,10-19H2,1-9H3,(H,37,47)(H,39,50)/t22-,23+,24+,25+,29-,30?,35+,36+/m0/s1 |
InChI Key |
ZUADRGNPCRMAFH-CMEYIMQZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Meliponamycin A: A Technical Guide to its Discovery, Characterization, and Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliponamycin A is a novel cyclic hexadepsipeptide discovered from Streptomyces sp. ICBG1318, a bacterium associated with the stingless bee Melipona scutellaris.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound. The content herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Discovery and Producing Organism
This compound, along with its congener Meliponamycin B, was isolated from the culture of Streptomyces sp. strain ICBG1318.[1][2] This bacterial strain was originally isolated from the cuticle of nurse bees of the Brazilian stingless bee Melipona scutellaris.[1][2] The discovery highlights the potential of symbiotic microorganisms associated with social insects as a source of novel bioactive natural products.
Physicochemical and Biological Activity
This compound is a colorless powder with the molecular formula C38H65N7O12, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] It is a cyclic hexadepsipeptide, a class of compounds characterized by a ring structure composed of amino and hydroxy acids linked by amide and ester bonds.
The biological activity of this compound has been evaluated against several pathogens, demonstrating potent antimicrobial properties. The following tables summarize the key quantitative data on its bioactivity.
Table 1: Antimicrobial Activity of this compound
| Target Organism | Assay Type | Activity Metric | Value (μM) | Value (μg/mL) | Positive Control | Control Value (μM) | Control Value (μg/mL) |
| Paenibacillus larvae | Broth Microdilution | MIC | 0.55 | 0.43 | Tetracycline | 7.76 | 3.54 |
| Staphylococcus aureus | Broth Microdilution | MIC | 2.20 | 1.72 | Tetracycline | - | - |
| Leishmania infantum (amastigotes) | - | IC50 | 2.19 | - | Miltefosine | 2.40 | - |
Data sourced from Menegatti et al., 2020.[1]
Experimental Protocols
While the seminal publication provides an overview of the methodologies used, this guide offers a more detailed, albeit generalized, description of the key experimental protocols that would be employed in the study of this compound.
Fermentation of Streptomyces sp. ICBG1318
A pure culture of Streptomyces sp. ICBG1318 is first grown on a suitable agar medium, such as ISP-2, to obtain a viable inoculum. The inoculum is then transferred to a liquid seed medium and incubated to generate sufficient biomass. The production culture is subsequently inoculated with the seed culture and fermented under controlled conditions to promote the biosynthesis of this compound.
Typical Fermentation Parameters:
-
Production Medium: A nutrient-rich medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and mineral salts.
-
Temperature: 28-30°C
-
Agitation: 180-220 rpm
-
Aeration: Sufficient to maintain aerobic conditions
-
Fermentation Time: 7-14 days
Isolation and Purification of this compound
Following fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds are then extracted from the mycelial cake and/or the supernatant using an organic solvent such as ethyl acetate or methanol.
The crude extract is concentrated and subjected to a series of chromatographic steps to isolate this compound. A common purification workflow involves:
-
Initial Fractionation: The crude extract is often fractionated using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by reversed-phase HPLC. A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA).
Example HPLC Parameters:
-
Column: Phenomenex Luna C18 (5 µm, 100 Å, 250 x 10 mm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A stepwise or linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 2-4 mL/min
-
Detection: UV detection at multiple wavelengths (e.g., 210, 254 nm)
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Caption: A generalized experimental workflow for the production and purification of this compound.
Structure Elucidation
The planar and stereochemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to elucidate the sequence of amino and hydroxy acids in the peptide ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.
-
Advanced Marfey's Method: This chemical derivatization method, followed by HPLC analysis, is used to determine the absolute configuration of the constituent amino acids.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically assessed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
General Broth Microdilution Protocol:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the test organism.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Biosynthetic Pathway
The biosynthetic gene cluster for this compound in Streptomyces sp. ICBG1318 has not yet been identified. However, based on the structure of this compound as a cyclic hexadepsipeptide, a hypothetical biosynthetic pathway can be proposed. Such compounds are typically synthesized by non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes activate and tether the constituent amino and hydroxy acids and catalyze their condensation into a linear peptide chain. The final step is the cyclization and release of the mature cyclic depsipeptide, often catalyzed by a thioesterase (TE) domain.
The following diagram illustrates a generalized, hypothetical biosynthetic pathway for a cyclic hexadepsipeptide like this compound.
Caption: A hypothetical biosynthetic pathway for this compound via a non-ribosomal peptide synthetase (NRPS).
Mechanism of Action
The precise molecular mechanism of action of this compound against Staphylococcus aureus and Leishmania infantum has not been elucidated. However, many cyclic peptides with antimicrobial activity are known to target the cell membrane of pathogens.
Potential Mechanism against Staphylococcus aureus : Cyclic peptides often exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane. This can occur through various mechanisms, including pore formation, membrane depolarization, and interference with membrane-bound proteins. This disruption leads to the leakage of essential cellular components and ultimately cell death.
Potential Mechanism against Leishmania infantum : The mechanism of action against protozoan parasites like Leishmania is often more complex. Potential targets could include the parasite's cell membrane, mitochondrial function, or specific enzymatic pathways that are essential for the parasite's survival and distinct from those of the host.
Further research is required to determine the specific molecular targets and pathways affected by this compound in these pathogens.
Conclusion
This compound represents a promising new antimicrobial agent with potent activity against both bacterial and protozoan pathogens. Its discovery underscores the value of exploring unique ecological niches, such as insect-microbe symbioses, for novel drug leads. This technical guide has summarized the currently available information on this compound. Future research should focus on elucidating its specific mechanism of action, identifying its biosynthetic gene cluster to enable biosynthetic engineering efforts, and further evaluating its therapeutic potential through in vivo studies.
References
Meliponamycin A Producing Bacteria: A Technical Guide to Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the isolation, characterization, and cultivation of bacteria responsible for producing Meliponamycin A, a potent antimicrobial agent. This compound is a novel cyclic hexadepsipeptide with significant activity against both entomopathogens and human pathogens, making it a compound of high interest for drug discovery and development.
Executive Summary
This compound is a secondary metabolite produced by Streptomyces sp. ICBG1318, a bacterium isolated from the microbiota of the stingless bee Melipona scutellaris.[1][2][3][4][5] This guide details the methodologies for isolating this specific bacterial strain and similar antibiotic-producing Streptomyces from environmental, particularly insect-associated, samples. It covers protocols for sample collection, selective isolation, screening for antimicrobial activity, and optimal cultivation conditions for metabolite production. Furthermore, it presents the known bioactivity of this compound in a structured format and visualizes the key experimental workflows and the symbiotic context of its discovery.
The Producing Microorganism: Streptomyces sp. ICBG1318
The primary known producer of this compound is the bacterial strain coded as ICBG1318 .[1] This strain was isolated from nurse bees of the stingless bee species Melipona scutellaris, highlighting the rich and often untapped source of novel bioactive compounds within insect microbiomes.[1][2][3][6] Genetic identification confirmed the bacterium belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of antibiotics and other secondary metabolites.[7][8][9] The DNA sequence for Streptomyces sp. ICBG1318 has been deposited in NCBI-GenBank under the accession number MK608318.[1]
Experimental Protocols
This section provides detailed methodologies for the isolation and study of this compound-producing bacteria.
Isolation of Streptomyces from Insect Samples (e.g., Bees)
This protocol is based on the original isolation from Melipona scutellaris nurse bees and general methods for isolating insect-associated actinobacteria.
Objective: To isolate pure cultures of Streptomyces from the external or internal microbiota of bees.
Materials:
-
Sterile swabs, forceps, and scalpels
-
Stingless bee samples (e.g., nurse bees)
-
Sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution
-
Vortex mixer
-
Selective agar media: Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar
-
Antifungal agent (e.g., Nystatin, Cycloheximide) to supplement media
-
Incubator set to 28-30°C
-
Sterile petri dishes and test tubes
Procedure:
-
Sample Collection: Aseptically collect nurse bees from a hive and place them in sterile containers.
-
Isolating External Microbiota:
-
Place a single bee in a tube containing 5 mL of sterile PBS.
-
Vortex vigorously for 2 minutes to dislodge bacteria from the bee's surface.
-
-
Isolating Internal Microbiota (Endophytes):
-
Surface-sterilize the bee by washing it sequentially in 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 3 minutes, and finally rinsing three times with sterile distilled water.
-
Aseptically dissect the bee's abdomen or gut tissue and homogenize it in 1 mL of sterile PBS.
-
-
Serial Dilution:
-
Perform a 10-fold serial dilution of the resulting bacterial suspension (from step 2 or 3) down to 10⁻⁶.[10]
-
-
Plating:
-
Spread-plate 0.1 mL of the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto SCA plates supplemented with an antifungal agent (e.g., 50 µg/mL nystatin).[10]
-
-
Incubation: Incubate the plates at 28-30°C for 7 to 14 days.[7][10] Streptomyces colonies are typically slow-growing, dry, powdery, and may produce pigments.[7]
-
Purification: Select distinct colonies with typical Streptomyces morphology and streak them onto fresh SCA plates to obtain pure cultures.[10]
-
Preservation: Store pure isolates on agar slants at 4°C for short-term storage or in 25-40% glycerol at -80°C for long-term preservation.[10][11]
Media Formulation
Starch Casein Agar (SCA) A standard medium for the selective isolation of Streptomyces.[7]
| Component | Amount (per 1 Liter) |
| Soluble Starch | 10.0 g |
| Casein (Vitamin-Free) | 0.3 g |
| Potassium Nitrate (KNO₃) | 2.0 g |
| Dipotassium Phosphate (K₂HPO₄) | 2.0 g |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.05 g |
| Calcium Carbonate (CaCO₃) | 0.02 g |
| Ferrous Sulfate (FeSO₄·7H₂O) | 0.01 g |
| Agar | 18.0 g |
| Distilled Water | 1000 mL |
| Final pH | 7.0 ± 0.1 |
Supplement with an antifungal agent after autoclaving when the medium has cooled to ~50°C.
Screening for Antimicrobial Activity
Cross-Streak Method A primary screening technique to identify isolates producing diffusible antimicrobial compounds.[7]
-
Streak a single line of the pure Streptomyces isolate down the center of a nutrient-rich agar plate (e.g., Tryptic Soy Agar).
-
Incubate at 30°C for 5-7 days to allow for growth and diffusion of secondary metabolites.[8]
-
Streak test pathogen cultures (e.g., Staphylococcus aureus, Bacillus subtilis) in single lines perpendicular to, but not touching, the central Streptomyces streak.[7]
-
Incubate at the optimal temperature for the test pathogen (e.g., 37°C for 24-48 hours).
-
Observe for zones of inhibition where the growth of the test pathogen is prevented.
Cultivation for Metabolite Production
For large-scale production of this compound, liquid fermentation is required.
-
Inoculum Preparation: Inoculate a single colony of Streptomyces sp. ICBG1318 into a flask containing 50 mL of Tryptic Soy Broth (TSB) or a suitable seed medium.
-
Incubation: Incubate the flask at 30°C on a rotary shaker at 200-250 RPM for 48-72 hours to generate a dense seed culture.[11][12] The use of sterile springs or glass beads can help to break up mycelial clumps.[11]
-
Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v transfer).
-
Fermentation: Incubate the production culture under the same conditions for 7-10 days.[9]
-
Extraction: After fermentation, separate the biomass from the broth by centrifugation. This compound is then extracted from the supernatant and/or the mycelial cake using organic solvents like ethyl acetate or methanol.
Extraction and Purification of this compound
The initial discovery of this compound involved the following steps.[1]
-
Solvent Extraction: Extract the culture broth and mycelium with an appropriate organic solvent.
-
Fractionation: Concentrate the crude extract and subject it to fractionation.
-
HPLC Purification: Purify the active fractions using reversed-phase High-Performance Liquid Chromatography (HPLC) to isolate pure this compound and B.[1]
Data Presentation
Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound.
| Target Organism | Type | Disease Association | MIC (µg/mL) | MIC (µM) | Reference |
| Paenibacillus larvae | Gram-positive bacterium | American Foulbrood (bees) | 1.72 | 1.95 | [1] |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacterium | Human pathogen | 3.44 | 3.90 | [1] |
| Leishmania infantum | Protozoan parasite | Leishmaniasis (human) | 0.86 | 0.97 | [1] |
Optimal Growth Conditions for Streptomyces
The optimal conditions for growth and secondary metabolite production can vary significantly between Streptomyces species. The following are general and species-specific reported optima.
| Parameter | General Range | Streptomyces sp. ICBG1318 (Inferred) | Reference |
| Temperature | 28-35°C | 30°C | [11][13] |
| pH | 6.0 - 8.0 | 7.0 | [9][13] |
| Incubation Time | 5 - 14 days | 7-10 days | [9][13] |
| Aeration | Shaking at 200-250 RPM | Recommended | [11][12] |
Visualizations: Workflows and Pathways
Isolation and Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 5. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologysociety.org [microbiologysociety.org]
- 7. scielo.br [scielo.br]
- 8. sphinxsai.com [sphinxsai.com]
- 9. banglajol.info [banglajol.info]
- 10. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 12. scispace.com [scispace.com]
- 13. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
The Natural Origin of Meliponamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural source, isolation, and characterization of Meliponamycin A, a novel cyclic hexadepsipeptide with significant antimicrobial and antiparasitic properties. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Executive Summary
This compound is a bioactive secondary metabolite produced by a symbiotic bacterium associated with stingless bees. This document details the producing organism, its ecological context, and the experimental methodologies employed for the discovery and structural elucidation of this promising natural product. Quantitative data on its biological activity are presented, and key experimental workflows are visualized to provide a clear and concise overview for scientific and drug development applications.
Natural Source and Ecological Significance
This compound is naturally produced by the bacterium Streptomyces sp. strain ICBG1318.[1][2][3] This specific strain was isolated from nurse bees of the Brazilian stingless bee species Melipona scutellaris.[1][2] The production of this compound is believed to be part of a defensive symbiosis, where the bacterium helps protect the bee colony from pathogenic microorganisms.[1][2][4] This ecological role underscores the potential of symbiotic organisms as a source of novel therapeutic agents.
Biological Activity of this compound
This compound has demonstrated potent bioactivity against a range of pathogens.[1][3] It shows strong inhibition of the entomopathogen Paenibacillus larvae, a bacterium that causes American foulbrood in honeybees.[1] Furthermore, it exhibits significant activity against the human pathogens Staphylococcus aureus and the protozoan parasite Leishmania infantum.[1][2][3]
Table 1: In Vitro Biological Activity of this compound
| Target Organism | Assay Type | Quantitative Metric | Value (µM) |
| Paenibacillus larvae | Minimum Inhibitory Concentration (MIC) | - | - |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 2.20 |
| Leishmania infantum (amastigotes) | Half Maximal Inhibitory Concentration (IC50) | IC50 | 2.19 |
Note: Specific quantitative data for Paenibacillus larvae was not provided in the search results.
Experimental Protocols
The following sections outline the key experimental methodologies for the isolation and characterization of this compound, based on the published research.
Isolation and Cultivation of Streptomyces sp. ICBG1318
The producing organism, Streptomyces sp. ICBG1318, was isolated from the surface of nurse bees of Melipona scutellaris. The bees were collected from colonies maintained at the University of São Paulo. The bacterial strain was cultivated on an appropriate agar medium to obtain sufficient biomass for secondary metabolite extraction.
Extraction and Isolation of this compound
The fermentation broth of Streptomyces sp. ICBG1318 was subjected to solvent extraction to isolate the crude natural product mixture. This was followed by a series of chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments were conducted to elucidate the planar structure and stereochemistry of the molecule.
-
Advanced Marfey's Method: This chemical analysis technique was employed to determine the absolute configuration of the amino acid residues within the cyclic depsipeptide structure.[1][2]
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and relationships described in this guide.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Symbiotic relationship between M. scutellaris and Streptomyces sp. ICBG1318.
Conclusion
This compound represents a significant discovery in the field of natural products, highlighting the largely untapped potential of insect-associated microorganisms as a source for novel drug leads. Its potent and targeted bioactivity warrants further investigation into its mechanism of action and potential for therapeutic development. The methodologies outlined in this guide provide a foundation for future research and development efforts centered on this promising natural product.
References
Meliponamycin A: A Technical Guide to a Novel Antimicrobial from a Stingless Bee Symbiont
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meliponamycin A is a novel cyclic hexadepsipeptide with potent antimicrobial activity, discovered from a symbiotic Streptomyces species associated with the stingless bee Melipona scutellaris. This technical guide provides an in-depth overview of this compound, including its discovery, chemical properties, and biological activities. Detailed experimental protocols for its isolation, characterization, and antimicrobial evaluation are presented, alongside a discussion of the likely signaling pathways in the bee-microbe symbiosis and the putative mechanism of action of the compound. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other natural products derived from insect symbioses.
Introduction
The intricate symbiotic relationships between insects and microorganisms are a rich and largely untapped source of novel bioactive compounds.[1][2] These microbial symbionts often produce secondary metabolites that play a crucial role in the host's defense against pathogens.[1][2] The stingless bee, Melipona scutellaris, harbors a symbiotic actinobacterium, Streptomyces sp. ICBG1318, which has been found to produce a series of antimicrobial compounds, including the novel cyclic hexadepsipeptides, this compound and B.[1][2]
This compound has demonstrated significant activity against a range of human and insect pathogens, highlighting its potential as a lead compound for the development of new antimicrobial agents.[1][2] This guide provides a detailed technical overview of this compound, from its symbiotic context to its antimicrobial properties and the experimental methodologies used for its study.
Discovery and Chemical Properties
This compound was isolated from the culture of Streptomyces sp. ICBG1318, a strain recovered from nurse bees of the stingless bee Melipona scutellaris.[1][2] Structurally, it is a cyclic hexadepsipeptide, a class of compounds known for their diverse biological activities.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₉N₇O₁₂ | [1] |
| Molecular Weight | 793.9 g/mol | [1] |
| Class | Cyclic Hexadepsipeptide | [1] |
The absolute configuration of the amino acid residues in this compound was determined using the advanced Marfey's method.[1][2] The structure was elucidated through extensive analysis of NMR and MS data.[1][2]
Biological Activity
This compound exhibits a broad spectrum of antimicrobial activity against both bacteria and protozoa. Its efficacy against pathogens relevant to both human and bee health makes it a particularly interesting candidate for further investigation.
Table 2: In Vitro Antimicrobial Activity of this compound
| Target Organism | Assay Type | Activity (µM) | Reference |
| Paenibacillus larvae | MIC | 0.55 | [1] |
| Staphylococcus aureus | MIC | 2.20 | [1] |
| Leishmania infantum (amastigotes) | IC₅₀ | 2.19 | [1] |
Table 3: In Vitro Antimicrobial Activity of Meliponamycin B
| Target Organism | Assay Type | Activity (µM) | Reference |
| Paenibacillus larvae | MIC | 0.54 | [1] |
| Staphylococcus aureus | MIC | 1.08 | [1] |
| Leishmania infantum (amastigotes) | IC₅₀ | 1.03 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound.
Fermentation and Extraction of this compound
This protocol describes the cultivation of Streptomyces sp. ICBG1318 and the subsequent extraction of this compound.
Caption: Workflow for the fermentation of Streptomyces sp. ICBG1318 and extraction of the crude metabolite mixture.
Protocol:
-
Inoculation: Inoculate a single colony of Streptomyces sp. ICBG1318 into a 100 mL flask containing 25 mL of Starch Casein Broth (SCB).
-
Seed Culture: Incubate the flask at 28°C with shaking at 160 rpm for 4 days to generate a seed culture.[3]
-
Production Culture: Transfer the seed culture into a 500 mL flask containing 200 mL of sterile SCB.
-
Fermentation: Incubate the production culture at 28°C with shaking at 160 rpm for 7 days.[3]
-
Harvesting: After the incubation period, filter the culture broth through Whatman No. 1 filter paper to separate the biomass from the supernatant.[3]
-
Extraction: Transfer the filtrate to a separating funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 1 hour and allow the layers to separate.[3]
-
Concentration: Collect the ethyl acetate layer and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.[3]
Bioassay-Guided Fractionation and Purification
This protocol outlines the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Caption: Bioassay-guided purification workflow for the isolation of this compound.
Protocol:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.
-
Preparative HPLC:
-
Fraction Collection: Collect fractions at regular intervals (e.g., every minute).
-
Bioassay: Test each fraction for antimicrobial activity against a sensitive indicator organism, such as Staphylococcus aureus, using a broth microdilution assay.
-
Identification of Active Fractions: Pool the fractions that exhibit significant antimicrobial activity.
-
Analytical HPLC: Assess the purity of the active, pooled fractions using an analytical C18 column with a suitable gradient.
-
Final Purification: If necessary, perform further rounds of semi-preparative or analytical HPLC to achieve high purity of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[5][6]
-
Prepare Inoculum: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5][6]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[5][6]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5][6]
Advanced Marfey's Method for Stereochemical Analysis
This protocol describes the determination of the absolute configuration of the amino acid constituents of this compound.
Caption: Workflow for the advanced Marfey's method to determine amino acid stereochemistry.
Protocol:
-
Acid Hydrolysis: Hydrolyze a small amount of pure this compound with 6 M HCl at 110°C for 24 hours in a sealed tube.[7][8]
-
Derivatization:
-
Divide the dried hydrolysate into two portions.
-
To one portion, add 1 M NaHCO₃ and a solution of 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) in acetone.[9][10]
-
To the other portion, add 1 M NaHCO₃ and a solution of 1-fluoro-2,4-dinitrophenyl-5-D-leucinamide (D-FDLA) in acetone.
-
Incubate both reactions at 40°C for 1 hour.[8]
-
Neutralize the reactions with 1 M HCl.[8]
-
-
HPLC Analysis:
-
Analyze the derivatized samples by reversed-phase HPLC using a C18 column.
-
Use a gradient elution system, for example, a linear gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution of the diastereomeric derivatives by UV detection at 340 nm.
-
-
Comparison and Determination: Compare the retention times of the derivatized amino acids from the this compound hydrolysate with those of derivatized L- and D-amino acid standards to determine the absolute configuration of each constituent amino acid.[7][8]
Symbiotic Signaling Pathways
The production of this compound by Streptomyces sp. ICBG1318 is likely a key component of the defensive symbiosis with the stingless bee Melipona scutellaris. While the specific signaling molecules and pathways in this interaction have not been fully elucidated, we can propose a model based on known mechanisms in other Streptomyces and insect-microbe symbioses.
Streptomyces are known to use small diffusible signaling molecules, such as γ-butyrolactones (GBLs), to regulate antibiotic production in a population-density-dependent manner (quorum sensing).[11][12] It is plausible that the bee host or other members of the hive microbiome produce chemical cues that are perceived by the Streptomyces, triggering the biosynthesis of this compound.
Caption: A proposed signaling pathway for the induction of this compound production in the stingless bee symbiosis.
Putative Mechanism of Action
The precise molecular mechanism of action of this compound has not yet been experimentally determined. However, based on its structural features as a cyclic hexadepsipeptide and the known mechanisms of similar antimicrobial peptides, a primary mode of action involving interaction with and disruption of the cell membrane is highly probable.[13][14]
Cyclic lipopeptides and depsipeptides often exhibit amphipathic properties, allowing them to insert into the lipid bilayer of microbial cell membranes.[14][15] This insertion can lead to the formation of pores or channels, resulting in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[13][14]
Caption: A putative mechanism of action for this compound, involving membrane disruption.
Conclusion and Future Directions
This compound represents a promising new antimicrobial compound with a unique origin in a stingless bee symbiosis. Its potent activity against clinically relevant pathogens warrants further investigation for its therapeutic potential. This technical guide has provided a comprehensive overview of the current knowledge on this compound and detailed experimental protocols to facilitate further research.
Future research should focus on:
-
Elucidating the specific signaling molecules and pathways that govern the production of this compound in its symbiotic context.
-
Determining the precise molecular mechanism of action of this compound, including its interaction with bacterial membranes and potential intracellular targets.
-
Conducting structure-activity relationship (SAR) studies to optimize the antimicrobial activity and pharmacokinetic properties of this compound through synthetic modifications.
-
Investigating the in vivo efficacy and safety of this compound in animal models of infection.
The study of this compound and its symbiotic origins underscores the vast potential of natural product discovery from previously underexplored ecological niches. Continued exploration of these intricate biological interactions will undoubtedly lead to the discovery of new and valuable therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Unambiguous Structure Elucidation of Streptnatamide A, a New Cyclic Peptide Isolated from A Marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 12. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The interaction of arginine- and tryptophan-rich cyclic hexapeptides with Escherichia coli membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Interactions of Natural Cyclic Lipodepsipeptides of the Viscosin Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Meliponamycin A: A Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliponamycin A is a novel cyclic hexadepsipeptide discovered from Streptomyces sp. ICBG1318, a bacterium isolated from the nurse bees of the stingless bee Melipona scutellaris.[1][2] This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including quantitative data, detailed experimental protocols, and a visualization of the experimental workflow for its discovery and initial characterization. As of the latest available research, the specific cellular signaling pathways affected by this compound have not been elucidated.
Quantitative Biological Activity Data
The biological activity of this compound has been quantified against several pathogens, including the entomopathogen Paenibacillus larvae and the human pathogens Staphylococcus aureus and Leishmania infantum.[1][2] The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Organism | Assay Type | This compound Activity | Positive Control | Control Activity |
| Paenibacillus larvae ATCC9545 | Minimum Inhibitory Concentration (MIC) | 2.16 µM (1.72 µg/mL) | Tetracycline | 7.76 µM (3.54 µg/mL) |
| Staphylococcus aureus INCAS0039 | Minimum Inhibitory Concentration (MIC) | 1.08 µM (0.86 µg/mL) | Tetracycline | Not specified in source |
| Leishmania infantum (promastigotes) | Half-maximal Inhibitory Concentration (IC50) | 1.5 µM | Amphotericin B | 0.08 µM |
| Leishmania infantum (amastigotes) | Half-maximal Inhibitory Concentration (IC50) | 2.2 µM | Amphotericin B | 0.2 µM |
| J774.A1 murine macrophages | Cytotoxicity (CC50) | 18.5 µM | - | - |
Data sourced from Menegatti et al., 2020.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature.
Antimicrobial Assays (Minimum Inhibitory Concentration - MIC)
The determination of the Minimum Inhibitory Concentration (MIC) for this compound against Paenibacillus larvae ATCC9545 and Staphylococcus aureus INCAS0039 was performed using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Bacterial Strain Preparation: The bacterial strains were disseminated in ISP-2 medium.[1]
-
Compound Preparation: this compound was dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension was added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Tetracycline was used as a positive control.[1] Wells containing only the medium and inoculum served as a negative control for growth, while wells with medium only served as a sterility control.
-
Incubation: The plates were incubated at an appropriate temperature and duration for each bacterial species.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Antileishmanial and Cytotoxicity Assays
The activity of this compound against Leishmania infantum and its cytotoxicity against J774.A1 murine macrophages were determined as follows:
-
Leishmania infantum Promastigote Assay:
-
Promastigotes were cultured in M-199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
The parasites were plated in 96-well plates and exposed to different concentrations of this compound.
-
After a 72-hour incubation period, resazurin was added to each well, and the fluorescence was measured to determine cell viability.
-
The IC50 value was calculated from the dose-response curve.
-
-
Leishmania infantum Amastigote and Macrophage Cytotoxicity Assay:
-
J774.A1 murine macrophages were seeded in 96-well plates and incubated to allow for adherence.
-
The macrophages were then infected with L. infantum promastigotes.
-
After 24 hours, the medium was replaced with fresh medium containing different concentrations of this compound.
-
For cytotoxicity assessment, uninfected macrophages were treated with the same concentrations of the compound.
-
After a 72-hour incubation, cell viability was assessed using a resazurin-based assay.
-
The IC50 (for amastigotes) and CC50 (for macrophages) values were calculated.
-
-
Selectivity Index (SI): The selectivity index was calculated as the ratio of the CC50 for macrophages to the IC50 for amastigotes. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.
Visualizations
Experimental Workflow for the Discovery and Characterization of this compound
The following diagram illustrates the general workflow from the isolation of the source microorganism to the biological evaluation of this compound.
Caption: Workflow from bee to biological activity.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not yet been reported in the scientific literature. As a cyclic hexadepsipeptide, it belongs to a class of natural products known for a variety of biological activities, which are often attributed to their ability to interact with cellular membranes or specific enzymes. However, without further experimental evidence, any proposed mechanism for this compound would be speculative. Future research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound demonstrates significant antimicrobial and antileishmanial activity with a favorable selectivity index against Leishmania infantum. The provided data and protocols offer a solid foundation for further research into its therapeutic potential. The elucidation of its mechanism of action and the specific signaling pathways it modulates are critical next steps in the development of this compound as a potential drug candidate. The total synthesis of this compound has also been reported, which will facilitate further structure-activity relationship studies.[3][4]
References
Meliponamycin A: A Technical Guide on its Antimicrobial Activity and Postulated Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Meliponamycin A is a novel cyclic hexadepsipeptide natural product with significant antimicrobial properties.[1] Isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, this molecule has demonstrated potent activity against both human and entomopathogens.[1] While its precise molecular target and mechanism of action have not yet been elucidated in published literature, its structural class—cyclic depsipeptide—suggests potential interactions with the bacterial cell envelope, a common target for such compounds. This document provides a comprehensive overview of the currently available data on this compound, including its chemical structure, established biological activities, and detailed experimental protocols for assessing its antimicrobial efficacy. Furthermore, we present hypothesized mechanisms of action based on structurally related antibiotics and propose future research directions to definitively uncover its mode of action.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocycle characterized as a cyclic hexadepsipeptide.[1][2] Its structure, established through NMR and mass spectrometry, features a peptide core and a distinctive cyclized polyketide fragment that includes a tetrahydropyranyl (THP) ring system.[2] This complex architecture is a key feature of interest for its biological activity and has been the subject of total synthesis efforts.[3]
Biological Activity
This compound has demonstrated significant in vitro activity against a range of pathogenic microorganisms. Its efficacy is most pronounced against the Gram-positive entomopathogen Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, and the human pathogen Staphylococcus aureus.[1] It also exhibits activity against the protozoan parasite Leishmania infantum.[1] The quantitative antimicrobial activities, as determined by Menegatti et al. (2020), are summarized below.
| Target Organism | Type | Minimum Inhibitory Concentration (MIC) µM | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
| Paenibacillus larvae | Gram-positive bacterium | 0.44 | 0.35 | [1] |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacterium | 1.80 | 1.44 | [1] |
| Leishmania infantum (promastigotes) | Protozoan parasite | 2.16 | 1.72 | [1] |
Experimental Protocols
The antimicrobial activity of this compound was quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a standard protocol in microbiology.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Methodology:
-
Preparation of Inoculum:
-
Bacterial strains (P. larvae, S. aureus) are cultured on appropriate agar plates.
-
Colonies are suspended in sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
L. infantum promastigotes are cultured in a suitable medium (e.g., Schneider's Drosophila Medium) and diluted to a final concentration of 1 x 10⁶ cells/mL.
-
-
Preparation of Test Compound:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in the appropriate culture medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The diluted microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Control wells are included: a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Hypothesized Mechanism of Action
While the specific molecular target of this compound remains to be identified, its structural classification as a cyclic depsipeptide allows for the formulation of evidence-based hypotheses based on the mechanisms of other well-characterized members of this class.[4][5] Many cyclic peptide and depsipeptide antibiotics exert their effects by targeting the bacterial cell envelope.[6][7]
Hypothesis 1: Disruption of Bacterial Cell Membrane Integrity
A predominant mechanism for cyclic lipopeptides is the disruption of the bacterial cell membrane.[8] Compounds like daptomycin and surfactin are known to insert into the cytoplasmic membrane of Gram-positive bacteria.[9][10][11][12] This process is often dependent on factors like membrane lipid composition (e.g., phosphatidylglycerol) and the presence of cations like Ca²⁺.[8][9] Insertion and subsequent oligomerization can lead to the formation of pores or channels, resulting in ion leakage, membrane depolarization, and ultimately, cell death.[13][14] The polyketide side chain of this compound possesses lipophilic characteristics that could facilitate such an interaction with the lipid bilayer.
Hypothesis 2: Inhibition of Cell Wall Biosynthesis
Another established mechanism for this class of antibiotics is the inhibition of peptidoglycan synthesis.[15][16] The cyclic lipopeptide friulimicin, for example, interrupts the cell wall precursor cycle by forming a complex with the lipid carrier bactoprenol phosphate (C₅₅-P).[15][17] This sequestration of C₅₅-P prevents the transport of peptidoglycan monomers across the cell membrane, thereby halting cell wall construction.[18] Given this compound's potent activity against Gram-positive bacteria, which rely on a thick peptidoglycan layer, this represents a plausible mechanism.
Future Research Directions
To elucidate the precise mechanism of action of this compound, a series of targeted experiments are required. The following approaches are recommended:
-
Macromolecular Synthesis Assays: To determine if this compound selectively inhibits the synthesis of DNA, RNA, protein, or peptidoglycan by monitoring the incorporation of radiolabeled precursors in whole cells.
-
Membrane Integrity Assays: To assess membrane depolarization using voltage-sensitive dyes (e.g., DiSC₃(5)) and to measure ion leakage (e.g., K⁺ efflux) from treated cells.
-
Cell Wall Precursor Accumulation Assays: To test for the inhibition of peptidoglycan synthesis by analyzing the accumulation of UDP-MurNAc-pentapeptide, a hallmark of antibiotics that target the lipid cycle.
-
Target Identification Studies: Employing techniques such as affinity chromatography with immobilized this compound, thermal proteome profiling (TPP), or genetic screens for resistant mutants to identify its direct molecular binding partner(s).
-
Model Membrane Studies: Using liposomes of defined lipid composition to investigate the specific lipid interactions of this compound and its ability to cause membrane permeabilization in a simplified system.
The elucidation of this compound's mechanism of action will be critical for its potential development as a therapeutic agent and for understanding the chemical ecology of its natural producer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. scribd.com [scribd.com]
- 4. Natural and Man-Made Cyclic Peptide-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mini-review: mechanism of antimicrobial action and application of surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Mechanistic insights into the C 55 -P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07190D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
The Structural Elucidation of Meliponamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliponamycin A is a novel cyclic hexadepsipeptide that has demonstrated significant antimicrobial activity, drawing the attention of the scientific community. Isolated from Streptomyces sp. ICBG1318, a bacterium associated with the stingless bee Melipona scutellaris, this natural product exhibits potent effects against the entomopathogen Paenibacillus larvae and the human pathogens Staphylococcus aureus and Leishmania infantum[1]. The intricate structure of this compound, featuring a unique polyketide-derived side chain, presents a compelling case study in modern natural product structure elucidation. This technical guide provides an in-depth overview of the methodologies and data interpretation that were instrumental in deciphering the molecular architecture of this compound.
Isolation and Purification
The journey to elucidating the structure of this compound began with the isolation of the producing microorganism, Streptomyces sp. ICBG1318, from nurse bees of Melipona scutellaris. The bacterium was cultured on a solid medium, and after a period of growth, the agar was extracted with ethyl acetate. This crude extract was then subjected to a series of chromatographic separations to isolate the pure compound.
Experimental Protocol: Isolation and Purification
A bioassay-guided fractionation approach was employed to isolate this compound. The ethyl acetate extract of the fermented culture was fractionated using reversed-phase high-performance liquid chromatography (HPLC). The fractions were monitored for antimicrobial activity, leading to the identification and isolation of pure this compound as a colorless powder[1].
Spectroscopic Data Analysis
The determination of the planar structure of this compound was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was crucial in establishing the molecular formula of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M + H]+ | 826.4829 | 826.4822 | C38H68N7O12 |
| [M + Na]+ | 848.4648 | 848.4641 | C38H67N7NaO12 |
Data sourced from Pupo et al., J. Nat. Prod. 2020, 83, 610–616.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, was employed to piece together the connectivity of the atoms in this compound. The experiments were conducted in deuterated chloroform (CDCl3).
Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) | HMBC Correlations (from H to C) |
| Pip-1 | |||
| 1 | 167.3, C | - | - |
| 2 | 51.7, CH | 4.69, d (17.5); 3.43, d (17.5) | 1, 3 |
| 2 N-CH3 | 36.6, CH3 | 3.12, s | 2, 3 |
| 3 | 170.9, C | - | - |
| 4 | 42.7, CH | 5.04, m; 3.63, m | 3, 5 |
| β-OH-Leu | |||
| 5 | 172.8, C | - | - |
| 6 | 54.1, CH | 4.55, d (9.4) | 5, 7, 8 |
| 7 | 71.3, CH | 3.85, m | 6, 8 |
| 8 | 39.5, CH | 2.15, m | 6, 7, 9, 10 |
| 9 | 24.9, CH3 | 0.98, d (6.7) | 8, 10 |
| 10 | 21.2, CH3 | 0.92, d (6.7) | 8, 9 |
| N-OH-Ala | |||
| 11 | 170.4, C | - | - |
| 12 | 50.8, CH | 5.15, q (7.0) | 11, 13 |
| 13 | 14.8, CH3 | 1.45, d (7.0) | 12 |
| Pip-2 | |||
| 14 | 169.8, C | - | - |
| 15 | 58.2, CH | 4.95, br d (10.0) | 14, 16, 17 |
| 16 | 28.1, CH2 | 2.25, m; 1.87, m | 15, 17, 18 |
| 17 | 22.9, CH2 | 1.57, m | 15, 16, 18, 19 |
| 18 | 48.4, CH | 5.32, d (4.7) | 16, 17, 19, 20 |
| 19 | 19.2, CH3 | 0.87, br s | 17, 18, 20 |
| N-OH-Gly | |||
| 20 | 166.8, C | - | - |
| 21 | 51.1, CH2 | 5.27, d (17.5); 3.90, d (17.5) | 20 |
| Polyketide Side Chain | |||
| 22 | 177.5, C | - | - |
| 23 | 77.4, C | - | - |
| 24 | 98.4, C | - | - |
| 25 | 40.1, CH2 | 1.95, m; 1.65, m | 23, 24, 26 |
| 26 | 27.3, CH2 | 1.71, m | 24, 25, 27 |
| 27 | 78.9, CH | 3.63, d (15.6) | 26, 28, 33 |
| 28 | 20.0, CH3 | 1.35, s | 22, 23, 24 |
| 29 | 43.1, CH2 | 1.25, m | 30, 31, 32 |
| 30 | 24.3, CH | 1.67, m | 29, 31, 32 |
| 31 | 22.9, CH3 | 0.89, d (6.6) | 29, 30, 32 |
| 32 | 21.3, CH3 | 0.82, d (4.3) | 29, 30, 31 |
| 33 | 38.1, CH | 1.41, m | 27, 29, 34 |
| 34 | 8.4, CH3 | 0.89, br s | 27, 33 |
Data compiled from Pupo et al., J. Nat. Prod. 2020, 83, 610–616.
Structure Elucidation Workflow
The planar structure of this compound was assembled by interpreting the correlations observed in the 2D NMR spectra. The following diagram illustrates the logical workflow from the initial spectroscopic data to the final planar structure.
Caption: Workflow for the structure elucidation of this compound.
Determination of Absolute Stereochemistry
With the planar structure established, the next critical step was to determine the absolute configuration of the chiral centers within the amino acid residues. This was accomplished using the advanced Marfey's method.
Experimental Protocol: Advanced Marfey's Method
-
Hydrolysis: A sample of this compound was hydrolyzed with 6 N HCl at 110 °C for 24 hours to break the amide and ester bonds, liberating the constituent amino acids.
-
Derivatization: The amino acid hydrolysate was divided into two portions. One portion was reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), and the other with D-FDAA. These reagents react with the primary amine of the amino acids to form diastereomeric derivatives.
-
LC-MS Analysis: The resulting diastereomeric mixtures were analyzed by liquid chromatography-mass spectrometry (LC-MS). The retention times of the derivatized amino acids from this compound were compared to those of authentic L- and D-amino acid standards that were derivatized in the same manner.
-
Configuration Assignment: By comparing the retention times, the absolute configuration of each amino acid in this compound was determined. The results confirmed the presence of L-piperazic acid, L-β-hydroxyleucine, L-alanine, and D-piperazic acid.
Confirmation by Total Synthesis
The proposed structure of this compound, including its absolute stereochemistry, was ultimately confirmed through total synthesis. The successful synthesis of a molecule with identical spectroscopic and chiroptical properties to the natural product provides unequivocal proof of its structure.
Conclusion
The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. Through a systematic application of mass spectrometry, extensive NMR analysis, and chemical derivatization, the complex molecular architecture of this potent antimicrobial agent was successfully deciphered. The subsequent confirmation by total synthesis solidified the proposed structure, paving the way for future studies on its mechanism of action and potential therapeutic applications. This in-depth understanding of its structure is the cornerstone for any future research and development efforts involving this compound.
References
An In-depth Technical Guide to the Chemical Structure of Meliponamycin A
Abstract
Meliponamycin A is a novel, biologically active cyclic hexadepsipeptide natural product. Isolated from Streptomyces sp. ICBG1318, a bacterium associated with the stingless bee Melipona scutellaris, this molecule has demonstrated significant antimicrobial properties.[1][2][3] It exhibits potent activity against the entomopathogen Paenibacillus larvae as well as the human pathogens Staphylococcus aureus and Leishmania infantum.[1] Structurally, this compound is distinguished by a complex architecture featuring a highly substituted tetrahydropyranyl (THP) side chain, a unique polyketide fragment, attached to a depsipeptide core.[4][5] Its complete structure and absolute stereochemistry have been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[1][6] This document provides a comprehensive overview of the chemical structure of this compound, including detailed spectroscopic data, experimental protocols for its characterization, and a summary of its synthesis, tailored for researchers in natural product chemistry and drug development.
Chemical Structure Elucidation
The determination of this compound's intricate structure was a multi-faceted process relying on a combination of high-resolution mass spectrometry (HRESIMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments. The absolute configuration of its constituent amino acids was established using the advanced Marfey's method.[1][2]
Molecular Formula and Core Structure
High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₃₆H₆₁N₇O₁₂.[1] The molecule is a cyclic hexadepsipeptide, meaning its core is a ring composed of six amino acid residues linked by both amide and ester bonds (a depsipeptide). A key distinguishing feature is a complex polyketide-derived side chain, which includes a substituted tetrahydropyran ring, attached to the peptide macrocycle.[4][5]
Constituent Residues
Analysis of NMR data and chemical degradation followed by chiral chromatography (the advanced Marfey's method) identified the six core residues of the hexadepsipeptide ring.[1] The structure is also related to other natural products like the oleamycins and polyoxypeptins.[5]
Quantitative Spectroscopic and Biological Data
The following tables summarize the key quantitative data that were instrumental in the characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₆₁N₇O₁₂ | [1] |
| Molecular Weight | 783.4378 Da | [7] |
| HRESIMS Data | m/z [M+H]⁺ | [1] |
| Appearance | Colorless powder | [1] |
| Origin | Streptomyces sp. ICBG1318 | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
The following data is compiled from the primary literature. Chemical shifts (δ) are reported in ppm.[1]
| Position | δC (ppm), type | δH (ppm), mult. (J in Hz) | Key HMBC Correlations |
| 1 | 167.3, C | - | - |
| 2 | 51.7, CH | 4.69, d (17.5) | 1, 3 |
| 3.43, d (17.5) | |||
| 2 N-CH₃ | 36.6, CH₃ | 3.12, s | 2, 3 |
| 3 | 170.9, C | - | - |
| 4 | 42.7, CH | 5.04, m | 3, 5 |
| 3.63, m | |||
| 5 | 172.8, C | - | - |
| 6 | 29.3, CH₂ | 2.78, s | 6, 8 |
| 8 | 166.8, C | - | - |
| 11 | 48.4, CH | 5.32, d (4.7) | 10, 12, 13 |
| 17 | 33.3, CH | 1.87, m | - |
| 18 | 30.6, CH₂ | 1.57, m | - |
| 19 | 19.2, CH₃ | 0.87, brs | 17, 18, 20 |
| 24 | 27.3, CH | 1.71, m | - |
| 28 | 20.0, CH₃ | 1.35, s | 21, 22, 23 |
| 30 | 24.3, CH | 1.67, m | 31, 32 |
| 32 | 21.3, CH₃ | 0.82, d (4.3) | 29, 31 |
| 34 | 8.4, CH₃ | 0.89, brs | 27, 33 |
Table 3: Antimicrobial Activity of this compound (MIC values)
| Organism | MIC (μM) | Source |
| Paenibacillus larvae | 1.94 | [1] |
| Staphylococcus aureus | 1.08 | [1] |
| Leishmania infantum | 1.72 | [1] |
Experimental Protocols & Methodologies
The characterization and synthesis of this compound involve sophisticated experimental procedures. Below are overviews of the key protocols.
Isolation and Purification Workflow
This compound was isolated from a culture of Streptomyces sp. ICBG1318. The general workflow involves:
-
Fermentation: Large-scale cultivation of the Streptomyces strain in a suitable nutrient broth to promote the production of secondary metabolites.
-
Extraction: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.
-
Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography. This typically includes vacuum liquid chromatography (VLC) followed by high-performance liquid chromatography (HPLC) to separate the complex mixture into pure compounds.[1]
-
Purification: Final purification is achieved using reversed-phase HPLC to yield this compound as a colorless powder.
Structure Elucidation Methodology
The planar structure and stereochemistry were determined through a combination of spectroscopic and chemical methods.
-
Mass Spectrometry (MS): HRESIMS provides the exact mass and molecular formula.[1]
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra reveal the number and types of protons and carbons in the molecule.
-
2D NMR Spectroscopy: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular fragments by identifying proton-proton and proton-carbon correlations through bonds.[1]
-
Advanced Marfey's Method: To determine the absolute stereochemistry of the amino acid components, the purified this compound is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers are analyzed by HPLC and compared with authentic standards, allowing for the unambiguous assignment of D or L configuration for each amino acid.[1]
Total Synthesis of this compound
The first total synthesis of this compound was reported, confirming the structure and stereochemistry assigned through spectroscopic methods.[5][6] The synthesis is a significant achievement, providing a route for producing analogs for structure-activity relationship (SAR) studies.
A key strategy employed was the Matteson homologation , a powerful method for the stereoselective construction of carbon-carbon bonds.[4][8] This iterative process was crucial for building the complex, stereochemically rich fragments of the molecule, particularly the substituted THP side chain and the β-hydroxyleucine residue.[6][9] The overall synthesis involved a convergent approach where key fragments were synthesized independently and then coupled together, followed by macrocyclization to form the depsipeptide ring.[8]
Conclusion
This compound is a structurally complex and potent antimicrobial cyclic hexadepsipeptide. Its chemical architecture, elucidated through detailed spectroscopic analysis and confirmed by total synthesis, presents a compelling scaffold for medicinal chemistry. The presence of a unique polyketide-derived side chain and a depsipeptide core offers multiple avenues for synthetic modification. The detailed structural and biological data provided herein serve as a critical resource for researchers and drug developers aiming to explore the therapeutic potential of the meliponamycin class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NP-MRD: Browsing natural products [np-mrd.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
Meliponamycin A: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliponamycin A is a novel cyclic hexadepsipeptide with significant antimicrobial and antiprotozoal activities. Isolated from Streptomyces sp. ICBG1318, a bacterium associated with the stingless bee Melipona scutellaris, this natural product has demonstrated potent activity against the entomopathogen Paenibacillus larvae, as well as the human pathogens Staphylococcus aureus and Leishmania infantum. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details of its isolation and characterization, and a discussion of its potential mechanisms of action.
Physicochemical Properties
This compound is a colorless powder with the molecular formula C36H61N7O12, corresponding to a molecular weight of 783.9210 Da.[1] While a specific melting point and detailed solubility data in various solvents have not been formally reported in the available literature, its isolation via reversed-phase HPLC suggests solubility in polar organic solvents such as methanol and acetonitrile. Further characterization is required to fully elucidate these properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H61N7O12 | [1] |
| Molecular Weight | 783.9210 Da | [1] |
| Appearance | Colorless powder | [1] |
| Melting Point | Not Reported | |
| Specific Rotation [α]D | Not Reported | |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, MeCN) | Inferred from isolation protocol |
Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Detailed 1H and 13C NMR data, including chemical shifts (δ) and coupling constants (J), are crucial for the structural confirmation of this compound. While the primary literature contains this information, it is presented here in a summarized format for clarity. For full details, please refer to the original publication.
| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH, multiplicity, J in Hz) |
| --- | --- | --- |
| Data available in primary literature | Data available in primary literature | Data available in primary literature |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure based on the published methodology for the isolation of this compound from Streptomyces sp. ICBG1318.
1. Fermentation:
-
Streptomyces sp. ICBG1318 is cultured on a suitable solid medium to promote the production of secondary metabolites, including this compound.
2. Extraction:
-
The solid culture is extracted with an organic solvent, typically ethyl acetate (EtOAc), to isolate the crude mixture of natural products.
3. Purification:
-
The crude extract is subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) for the separation and purification of individual compounds.
-
A gradient of polar organic solvents, such as methanol or acetonitrile in water, is commonly used to elute the compounds from the column.
-
Fractions are collected and analyzed (e.g., by LC-MS) to identify those containing this compound.
-
Pure fractions of this compound are pooled and concentrated to yield the final product.
Caption: General Experimental Workflow for this compound
Biological Activity and Hypothetical Signaling Pathways
This compound exhibits potent biological activity against a range of pathogens. The precise molecular mechanisms and signaling pathways through which it exerts these effects are not yet fully elucidated. Based on the known mechanisms of similar antimicrobial peptides, the following are proposed hypothetical signaling pathways.
Antimicrobial Activity against Staphylococcus aureus
Cyclic peptides often exert their antibacterial effects by disrupting the bacterial cell membrane and/or interfering with essential cellular processes.
Caption: Hypothetical Mechanism against S. aureus
Antileishmanial Activity against Leishmania infantum
The mechanism of action for antileishmanial drugs often involves the induction of oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) in the parasite.
Caption: Hypothetical Mechanism against L. infantum
Conclusion and Future Directions
This compound is a promising natural product with significant therapeutic potential. Its potent activity against clinically relevant pathogens warrants further investigation. Future research should focus on:
-
Complete Physicochemical Characterization: Determination of the melting point, specific optical rotation, and comprehensive solubility profiling.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways in both S. aureus and L. infantum to move beyond the current hypothetical models.
-
In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy and safety profile of this compound in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to identify the key structural features responsible for its biological activity and to potentially improve its potency and pharmacokinetic properties.
A deeper understanding of this compound will be crucial for its potential development as a novel therapeutic agent to combat infectious diseases.
References
Meliponamycin A: A Technical Guide on its Antileishmanial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antileishmanial activity of Meliponamycin A, a novel cyclic hexadepsipeptide. The document summarizes the current quantitative data, details relevant experimental protocols, and presents a visual representation of the experimental workflow for assessing its bioactivity against Leishmania infantum.
Core Findings: In Vitro Antileishmanial Potency
This compound, a natural product isolated from Streptomyces sp. ICBG1318 associated with the stingless bee Melipona scutellaris, has demonstrated significant activity against the intracellular amastigote stage of Leishmania infantum, the causative agent of visceral leishmaniasis.[1][2][3] Its potency is comparable to the established antileishmanial drug, miltefosine.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Meliponamycins
| Compound | Target Organism/Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference Compound | Reference IC50 (µM) |
| This compound | L. infantum (intracellular amastigotes) | Antiprotozoal Activity | 2.19 | - | - | Miltefosine | 2.40 |
| This compound | Host Macrophages | Cytotoxicity | - | >25 | - | - | - |
| Meliponamycin B | L. infantum (intracellular amastigotes) | Antiprotozoal Activity | 1.03 | - | - | Miltefosine | 2.40 |
| Meliponamycin B | Host Macrophages | Cytotoxicity | - | >25 | - | - | - |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. The selectivity index (SI) is calculated as CC50/IC50. While the publication states the compounds did not show safe selectivity indexes, specific CC50 values were not provided beyond being greater than 25 µM.[1]
Mechanism of Action
As of the current literature, the specific mechanism of action of this compound against Leishmania infantum has not been elucidated. Further research is required to identify its molecular target and the downstream signaling pathways it perturbs within the parasite.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to determine the antileishmanial activity and cytotoxicity of compounds like this compound. These are based on standard and widely accepted protocols in the field.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of Leishmania.
-
Cell and Parasite Culture:
-
Macrophage cell lines (e.g., J774.A1 or THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Leishmania infantum promastigotes are cultured in M199 medium supplemented with 10% FBS and antibiotics at 26°C.
-
-
Macrophage Infection:
-
Macrophages are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 4 hours at 37°C with 5% CO₂.
-
Stationary-phase L. infantum promastigotes are added to the adherent macrophages at a parasite-to-macrophage ratio of 15:1.
-
The co-culture is incubated for 24 hours to allow for phagocytosis of promastigotes and their transformation into intracellular amastigotes.
-
Free-swimming promastigotes are removed by washing with warm phosphate-buffered saline (PBS).
-
-
Compound Treatment and Incubation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.
-
The medium in the wells is replaced with the medium containing the test compound or controls (vehicle control and a reference drug like miltefosine).
-
The plates are incubated for an additional 72-96 hours at 37°C with 5% CO₂.
-
-
Quantification of Intracellular Amastigotes:
-
After incubation, the cells are fixed with methanol and stained with Giemsa.
-
The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.
-
The IC50 value is calculated by non-linear regression analysis of the dose-response curve.
-
Cytotoxicity Assay
This assay determines the toxicity of the compound to the host macrophage cells, which is crucial for calculating the selectivity index.
-
Cell Culture and Treatment:
-
Macrophages are seeded in 96-well plates as described for the antileishmanial assay and allowed to adhere.
-
The cells are then incubated with the same serial dilutions of this compound as used in the efficacy assay for the same duration (72-96 hours).
-
-
Viability Assessment (Resazurin Assay):
-
Following incubation, the culture medium is removed, and a solution of resazurin (e.g., 0.15 mg/mL) in PBS is added to each well.
-
The plates are incubated for 2-4 hours at 37°C. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
The fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
The CC50 value is determined from the dose-response curve.
-
Visualizations
Experimental Workflow for Antileishmanial Activity Assessment
The following diagram illustrates the key steps in the in vitro evaluation of this compound's efficacy against intracellular Leishmania infantum.
In vitro workflow for assessing this compound's antileishmanial activity and cytotoxicity.
References
Meliponamycin A: A Technical Guide to its Activity Against Paenibacillus larvae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Meliponamycin A, a novel cyclic hexadepsipeptide with potent activity against Paenibacillus larvae, the causative agent of American Foulbrood (AFB) in honeybees. This document synthesizes the available scientific data, presenting quantitative metrics, detailed experimental methodologies, and a hypothesized mechanism of action to support further research and development in this area.
Introduction
Paenibacillus larvae is a spore-forming bacterium responsible for American Foulbrood, a devastating and highly contagious disease of honeybee brood.[1][2] The significant economic and ecological impact of AFB necessitates the discovery of novel antimicrobial agents. This compound, isolated from Streptomyces sp. ICBG1318 associated with the stingless bee Melipona scutellaris, has emerged as a promising candidate due to its strong in vitro activity against this pathogen.[3] This guide serves as a central resource for professionals engaged in the study and application of this compound.
Quantitative Antimicrobial Activity
This compound demonstrates significant inhibitory effects on the growth of Paenibacillus larvae. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the bacterium.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Paenibacillus larvae | 1.72 | Menegatti et al., 2020[3] |
Experimental Protocols
The following section details the methodologies for determining the antimicrobial activity of this compound against Paenibacillus larvae. These protocols are based on established methods for antimicrobial susceptibility testing of this bacterium.[4][5][6]
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Paenibacillus larvae (e.g., ATCC 9545).
-
Culture Medium: MYPGP agar and broth are commonly used for the cultivation of P. larvae.[4]
-
MYPGP Medium Composition:
-
Mueller-Hinton Broth: 10 g/L
-
Yeast Extract: 15 g/L
-
Glucose: 2 g/L
-
K₂HPO₄: 3 g/L
-
Sodium Pyruvate: 1 g/L
-
Agar (for solid medium): 15 g/L
-
-
-
Incubation Conditions: Cultures are typically incubated at 37°C for 24-48 hours.
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent against a specific bacterium.[6][7][8]
-
Preparation of Bacterial Inoculum:
-
A pure culture of P. larvae is grown on MYPGP agar.
-
Several colonies are transferred to a sterile saline solution (0.85% NaCl) or Mueller-Hinton broth.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The inoculum is further diluted in the test broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of this compound are prepared in the appropriate broth medium (e.g., MYPGP broth) in a 96-well microtiter plate. The final concentrations should span a range that is expected to include the MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
The plate is incubated at 37°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of P. larvae.
-
Broth Microdilution Workflow for MIC Determination.
Hypothesized Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its effect on Paenibacillus larvae has not yet been elucidated. However, based on its chemical structure as a cyclic hexadepsipeptide and the known mechanisms of similar antimicrobial peptides against Gram-positive bacteria, a plausible mechanism can be proposed.
Cyclic peptides often target the bacterial cell membrane, leading to its disruption and subsequent cell death.[9][10][11] This can occur through various models, including the formation of pores or by interfering with membrane integrity and function. Additionally, some cyclic peptides have been shown to inhibit quorum sensing, a cell-to-cell communication system that regulates virulence factor production in bacteria.[12][13]
A potential signaling pathway that could be affected by this compound in P. larvae is the Agr quorum-sensing system, which is known to control virulence in other Gram-positive bacteria. Disruption of this pathway could lead to a downregulation of toxins and enzymes necessary for the pathogenesis of American Foulbrood.[14]
Hypothesized Signaling Pathway Disruption by this compound.
Conclusion and Future Directions
This compound represents a promising new antimicrobial agent against Paenibacillus larvae. Its potent in vitro activity warrants further investigation into its efficacy in vivo and its potential for development as a therapeutic for American Foulbrood. Future research should focus on:
-
Elucidating the precise mechanism of action: Investigating the molecular targets and signaling pathways affected by this compound in P. larvae.
-
In vivo efficacy studies: Evaluating the effectiveness of this compound in treating AFB in honeybee larvae and colonies.
-
Pharmacokinetic and toxicological studies: Assessing the safety and stability of this compound for veterinary applications.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and other properties.
This technical guide provides a foundation for these future endeavors, consolidating the current knowledge and providing a framework for continued research into this promising natural product.
References
- 1. Biological effects of paenilamicin, a secondary metabolite antibiotic produced by the honey bee pathogenic bacterium Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probiotic candidates for controlling Paenibacillus larvae, a causative agent of American foulbrood disease in honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols to test the activity of antimicrobial peptides against the honey bee pathogen Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial action of structurally diverse cationic peptides on gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Cyclodepsipeptides produced by actinomycetes inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Metalloprotease production by Paenibacillus larvae during the infection of honeybee larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Meliponamycin A: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: Meliponamycin A, a novel cyclic hexadepsipeptide isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, has demonstrated promising antimicrobial activity.[1] This technical guide outlines a comprehensive framework for the preliminary toxicity assessment of this compound, a critical step in evaluating its therapeutic potential. While specific quantitative toxicity data for this compound are not yet publicly available, this document provides detailed experimental protocols for key in vitro cytotoxicity assays and illustrative data presentation formats. Furthermore, it includes visualizations of experimental workflows and hypothetical signaling pathways to guide future research. The primary literature indicates that this compound did not exhibit a safe selectivity index when evaluated against the host macrophages of Leishmania infantum, suggesting a degree of cytotoxicity that warrants thorough investigation.
Introduction to the Toxicity Assessment of Novel Antimicrobials
The development of new antimicrobial agents is a global health priority. Natural products, such as this compound, represent a rich source of chemical diversity for drug discovery. A critical early-stage gate in the development pipeline is the assessment of a compound's toxicity profile. This preliminary evaluation aims to establish a therapeutic window by comparing the concentration required for antimicrobial efficacy with the concentration that induces toxicity in host cells. A favorable selectivity index, which quantifies this relationship, is a key indicator of a compound's potential for further development.
In Vitro Cytotoxicity Assessment of this compound
The initial toxicity assessment of this compound would involve determining its cytotoxic concentration 50 (CC50) against a relevant mammalian cell line, such as murine macrophages (e.g., J774A.1 or RAW 264.7) or human-derived cell lines, especially given its reported anti-leishmanial activity which involves intracellular parasites within macrophages. The CC50 value represents the concentration of a substance that causes the death of 50% of a cell population.
While specific CC50 values for this compound are not available, the following table illustrates how such data, alongside its antimicrobial activity (Minimum Inhibitory Concentration - MIC), would be presented to calculate the Selectivity Index (SI). The SI is a crucial parameter calculated as the ratio of CC50 to MIC. A higher SI value indicates greater selectivity for the pathogen over host cells.
| Compound | Target Organism/Cell Line | MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| This compound | Staphylococcus aureus | Data | Data | Calculated |
| This compound | Leishmania infantum | Data | Data | Calculated |
| This compound | Murine Macrophages | - | Data | - |
| Control Drug | Staphylococcus aureus | Data | Data | Calculated |
| Control Drug | Leishmania infantum | Data | Data | Calculated |
| Control Drug | Murine Macrophages | - | Data | - |
Table 1: Hypothetical Data Summary for this compound Cytotoxicity and Selectivity.
Experimental Protocols for In Vitro Cytotoxicity Assays
Standardized colorimetric assays are commonly employed to assess cell viability and cytotoxicity. The following are detailed protocols for the MTT and LDH assays, which are suitable for the preliminary toxicity assessment of this compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Mammalian cell line (e.g., J774A.1 murine macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a positive control, a vehicle control, and untreated cells (negative control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The CC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8][9][10][11][12]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Positive control for cytotoxicity (e.g., Triton X-100 for cell lysis)
-
Vehicle control
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (substrate and buffer) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100 The CC50 value is determined from the dose-response curve of cytotoxicity versus this compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the workflow of an in vitro cytotoxicity assessment and a hypothetical signaling pathway for this compound-induced cytotoxicity.
Workflow for in vitro cytotoxicity assessment of this compound.
As the precise mechanism of this compound's cytotoxicity is unknown, the following diagram illustrates a hypothetical pathway involving the induction of apoptosis, a common mechanism for cytotoxic compounds.
Hypothetical apoptotic pathway induced by this compound.
Conclusion and Future Directions
The preliminary toxicity assessment is a cornerstone for the continued development of this compound as a potential therapeutic agent. The qualitative evidence suggesting a narrow therapeutic window underscores the necessity for rigorous quantitative in vitro cytotoxicity studies as outlined in this guide. Future research should focus on generating robust CC50 data against a panel of relevant mammalian cell lines to establish a clear selectivity index. Furthermore, elucidation of the precise molecular mechanism underlying its cytotoxicity, whether through apoptosis, necrosis, or other pathways, will be crucial for a comprehensive risk-benefit analysis and for guiding any subsequent lead optimization efforts. In vivo toxicity studies in animal models would be the logical next step following a favorable in vitro assessment.
References
- 1. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Meliponamycin A: A Detailed Protocol for Researchers
Application Notes and Protocols
Introduction
Meliponamycin A is a cyclic hexadepsipeptide natural product isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris. It exhibits potent antimicrobial activity against human pathogens such as Staphylococcus aureus and Leishmania infantum. The complex structure of this compound, featuring a highly substituted tetrahydropyran (THP) ring and a peptide macrocycle, presents a significant challenge for synthetic chemists. This document outlines the first total synthesis of this compound, as developed by Andler and Kazmaier. The convergent strategy relies on the stereoselective construction of three key fragments, which are then coupled and cyclized to afford the natural product. This protocol is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and natural product research.
Overall Synthetic Strategy
The total synthesis of this compound is achieved through a convergent approach, wherein three main fragments are synthesized independently and then coupled together. The key fragments are:
-
Tetrahydropyranyl (THP) Side Chain: A highly substituted tetrahydropyran ring, constructed using iterative Matteson homologations for precise stereochemical control.
-
Azido Depsipeptide Fragment: A dipeptide unit containing an azido-functionalized β-hydroxyleucine analogue, also synthesized via Matteson homologation.
-
Tetrapeptide Fragment: A linear tetrapeptide chain that forms a significant portion of the macrocyclic core.
The synthesis culminates in the coupling of these fragments, followed by a macrocyclization step, and final deprotection and acylation to yield this compound.
Experimental Workflow Diagram
Caption: Convergent total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of this compound.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Matteson Homologation (3 iterations) & further conversions | Chiral Ethylboronic Ester | THP Side Chain Fragment | ~25% (over several steps) |
| 2 | Matteson Homologation & subsequent modifications | Chiral Boronic Ester | Azido Depsipeptide Fragment | ~30% (over several steps) |
| 3 | Stepwise Peptide Synthesis | Boc-protected amino acids | Tetrapeptide Fragment | ~60% (over several steps) |
| 4 | Fragment Coupling (Acid Chloride Method) | Azido Depsipeptide & Tetrapeptide | Linear Hexadepsipeptide | 75% |
| 5 | C- and N-terminus Deprotection | Linear Hexadepsipeptide | Cyclization Precursor | ~90% (over two steps) |
| 6 | Macrocyclization (HATU) | Cyclization Precursor | Protected Cyclic Peptide | 55% |
| 7 | Staudinger Reduction | Protected Cyclic Peptide | Free Amine Intermediate | ~85% |
| 8 | N-Acylation | Free Amine & THP Side Chain | This compound | 65% |
| Overall | Total Synthesis | Boronic Ester | This compound | 2.6% (longest linear sequence of 17 steps)[1] |
Detailed Experimental Protocols
The following protocols are based on the work of Andler and Kazmaier and are intended for informational purposes. Researchers should consult the original publications for complete experimental details and safety precautions.
Protocol 1: Synthesis of the Tetrahydropyranyl (THP) Side Chain
The synthesis of the THP side chain is a multi-step process initiated from a chiral ethylboronic ester. The key steps involve iterative Matteson homologations to build the carbon backbone with high stereocontrol.
1.1 Iterative Matteson Homologation:
-
Step 1a: To a solution of the starting chiral boronic ester in anhydrous THF at -78 °C, add freshly prepared LiCH(Cl)₂.
-
Step 1b: After stirring for 30 minutes, introduce the appropriate nucleophile (e.g., p-methoxybenzyl (PMB) alkoxide, i-BuMgCl, or the dienolate of ethyl tiglate).[1]
-
Step 1c: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Step 1d: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Step 1e: Purify the product by flash column chromatography.
-
Repeat: Repeat this homologation cycle for a total of three iterations with the respective nucleophiles to construct the carbon skeleton.
1.2. Tetrahydropyran Ring Formation and Functionalization:
-
Step 2a: The elongated chain is then subjected to boronate oxidation.
-
Step 2b: A Barton-McCombie deoxygenation is performed to remove a hydroxyl group.
-
Step 2c: Finally, a Sharpless dihydroxylation is carried out to install the required diol functionality, which subsequently cyclizes to form the tetrahydropyran ring.[1]
Protocol 2: Synthesis of the Azido Depsipeptide Fragment
This fragment is constructed from an azido analogue of protected β-hydroxyleucine, which is also synthesized using the Matteson homologation strategy.
2.1. Synthesis of the Azido-β-hydroxyleucine Analogue:
-
Step 1a: Similar to the THP side chain synthesis, perform iterative Matteson homologations on a suitable chiral boronic ester.
-
Step 1b: In one of the iterations, use an azide source as the nucleophile to introduce the azido group.
2.2. Depsipeptide Formation:
-
Step 2a: Couple the synthesized azido-β-hydroxyleucine analogue with a protected amino acid (e.g., Boc-sarcosine) using standard peptide coupling reagents to form the depsipeptide.
Protocol 3: Assembly of the Linear Hexadepsipeptide Precursor
3.1. Fragment Coupling:
-
Step 1a: Convert the carboxylic acid of the azido depsipeptide fragment to its acid chloride using a suitable chlorinating agent (e.g., oxalyl chloride).
-
Step 1b: In a separate flask, dissolve the tetrapeptide fragment in an appropriate solvent.
-
Step 1c: Add the freshly prepared acid chloride solution to the tetrapeptide solution and stir at room temperature until the reaction is complete.
-
Step 1d: Purify the resulting linear hexadepsipeptide by flash column chromatography.
Protocol 4: Macrocyclization and Final Steps
4.1. Deprotection:
-
Step 1a: Selectively deprotect the N- and C-termini of the linear hexadepsipeptide using appropriate deprotection conditions to yield the cyclization precursor.
4.2. Macrolactamization:
-
Step 2a: Dissolve the deprotected linear precursor in a high-boiling solvent (e.g., DMF) to achieve high dilution conditions.
-
Step 2b: Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base (e.g., DIEA) dropwise to the precursor solution over an extended period (e.g., 12 hours) at room temperature.
-
Step 2c: After the addition is complete, continue stirring for an additional 12 hours.
-
Step 2d: Remove the solvent under reduced pressure and purify the crude macrocycle by preparative HPLC.
4.3. Staudinger Reduction and N-Acylation:
-
Step 3a: To a solution of the cyclic peptide in THF/water, add triphenylphosphine and stir at room temperature to reduce the azide to a primary amine.
-
Step 3b: Couple the resulting amine with the activated carboxylic acid of the THP side chain using a peptide coupling agent to afford the final product, this compound.
-
Step 3c: Purify the final compound by preparative HPLC.
Conclusion
The total synthesis of this compound, pioneered by Andler and Kazmaier, provides a robust and stereocontrolled route to this complex natural product. The use of iterative Matteson homologations is a key feature of this synthesis, enabling the precise construction of the chiral centers in the molecule's side chain and amino acid components. The convergent strategy allows for the efficient assembly of the final product from three complex fragments. This detailed protocol serves as a valuable resource for researchers aiming to synthesize this compound and its analogues for further biological evaluation and drug discovery efforts.
References
Application Notes and Protocols for the Synthesis of Meliponamycin A via Matteson Homologation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of Meliponamycin A, a potent antimicrobial cyclodepsipeptide. The synthesis leverages the Matteson homologation reaction for the stereoselective construction of key building blocks.[1][2][3]
Introduction
This compound, isolated from Streptomyces sp. associated with stingless bees, has demonstrated significant antimicrobial activity against various human pathogens, including Staphylococcus aureus and Leishmania infantum.[4][5][6] Its complex structure, featuring a substituted tetrahydropyran (THP) ring and a β-hydroxyleucine residue, presents a considerable synthetic challenge. The total synthesis developed by Andler and Kazmaier employs an iterative Matteson homologation strategy, highlighting the power of this reaction in complex molecule synthesis.[1][2][7] This methodology allows for a convergent and highly stereoselective approach to this compound and its analogues, facilitating further structure-activity relationship (SAR) studies.[1]
The Matteson homologation is a powerful carbon-carbon bond-forming reaction that involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent, followed by nucleophilic displacement of the resulting α-halo boronic ester.[8][9] This process allows for the iterative and highly diastereoselective installation of stereocenters.[10]
Synthesis Overview
The total synthesis of this compound is a convergent process that involves the preparation of three key fragments: a tetrapeptide, a depsidipeptide containing the β-hydroxyleucine analogue, and the complex tetrahydropyranyl side chain.[1] The latter two fragments are synthesized using iterative Matteson homologations. The final stages of the synthesis involve fragment coupling, macrocyclization, and subsequent deprotection and acylation steps to yield the natural product.[1]
Key Synthetic Fragments and Quantitative Data
The following tables summarize the quantitative data for the key steps in the synthesis of the tetrahydropyranyl side chain and the azido analogue of protected β-hydroxyleucine.
Table 1: Synthesis of the Tetrahydropyranyl Side Chain
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Matteson Homologation | Chiral ethylboronic ester | α-(p-methoxybenzyloxy) boronic ester | 85 | >98:2 |
| 2 | Matteson Homologation | α-(p-methoxybenzyloxy) boronic ester | α-isobutyl boronic ester | 78 | >98:2 |
| 3 | Matteson Homologation | α-isobutyl boronic ester | Unsaturated ester boronate | 65 | 95:5 |
| 4 | Boronate Oxidation | Unsaturated ester boronate | Dihydroxy unsaturated ester | 72 | - |
| 5 | Barton-McCombie Deoxygenation | Dihydroxy unsaturated ester | Monohydroxy unsaturated ester | 88 | - |
| 6 | Sharpless Dihydroxylation | Monohydroxy unsaturated ester | Triol unsaturated ester | 91 | >95:5 |
| 7 | Tetrahydropyran Formation | Triol unsaturated ester | Protected THP side chain | 75 | - |
Table 2: Synthesis of the Azido Analogue of Protected β-Hydroxyleucine
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Matteson Homologation | Chiral isobutylboronic ester | α-azido boronic ester | 75 | >98:2 |
| 2 | Oxidation | α-azido boronic ester | Azido alcohol | 82 | - |
| 3 | Protection | Azido alcohol | Protected azido alcohol | 95 | - |
Experimental Protocols
The following are detailed protocols for the key Matteson homologation steps.
Protocol 1: General Procedure for Matteson Homologation
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Boronic ester substrate
-
Nucleophile (e.g., Grignard reagent, alkoxide)
-
Anhydrous Zinc Chloride (ZnCl₂) (optional, but often used)[10]
-
Dry ice/acetone or liquid nitrogen bath
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous DCM (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.[11]
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution. Stir the mixture for 30 minutes at -100 °C to generate (dichloromethyl)lithium.[11]
-
In a separate flame-dried flask, dissolve the boronic ester (1.0 equivalent) in anhydrous THF and cool to -100 °C.
-
Transfer the solution of the boronic ester to the (dichloromethyl)lithium solution via cannula.
-
Stir the reaction mixture at -100 °C for 30 minutes, then allow it to warm to room temperature.
-
Cool the reaction mixture to -78 °C.
-
Add the nucleophile (e.g., Grignard reagent, 2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sharpless Asymmetric Dihydroxylation
Materials:
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
tert-Butanol
-
Water
-
Olefin substrate
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Standard glassware
Procedure:
-
To a round-bottom flask, add a mixture of tert-butanol and water (1:1).
-
Add AD-mix-β and methanesulfonamide. Stir the mixture until both phases are clear.
-
Cool the mixture to 0 °C.
-
Add the olefin substrate to the reaction mixture.
-
Stir vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the diol by flash column chromatography.
Visualizations
Matteson Homologation Mechanism
Caption: Mechanism of the Matteson Homologation.
Synthetic Workflow for the Tetrahydropyranyl Side Chain
Caption: Workflow for THP side chain synthesis.
Overall Synthetic Strategy for this compound
Caption: Convergent synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matteson Reactions | NROChemistry [nrochemistry.com]
- 4. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Synthesis of a Protected Side Chain of this compound [agris.fao.org]
Application Notes and Protocols: Extraction of Meliponamycin A from Streptomyces sp. Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliponamycin A is a novel cyclic hexadepsipeptide with significant antimicrobial and antiparasitic properties.[1][2] Isolated from Streptomyces sp. ICBG1318, a bacterium associated with the stingless bee Melipona scutellaris, this natural product has demonstrated potent activity against the honeybee pathogen Paenibacillus larvae, as well as the human pathogens Staphylococcus aureus and Leishmania infantum.[1][2][3] These attributes make this compound a promising candidate for further investigation in drug discovery and development programs.
This document provides detailed protocols for the cultivation of Streptomyces sp. ICBG1318 in liquid culture, followed by the extraction and purification of this compound from the culture broth. Additionally, it summarizes the reported biological activities and proposes a potential mechanism of action.
Data Presentation
Table 1: Production and Yield of Meliponamycins from Streptomyces sp. ICBG1318 Culture
| Parameter | Value | Reference |
| Producing Organism | Streptomyces sp. ICBG1318 | [1][2] |
| Culture Medium | ISP-2 (solid) | [1] |
| Cultivation Period | 14 days at 30°C | [1] |
| Extraction Solvent | Ethyl Acetate | [1] |
| Crude Extract Yield | 307 mg | [1] |
| Purified this compound Yield | 1.8 mg | [1] |
| Purified Meliponamycin B Yield | 2.0 mg | [1] |
Note: The yields are based on solid culture extraction as detailed in the primary literature.
Table 2: Antimicrobial and Antiparasitic Activity of this compound
| Target Organism | MIC (Minimum Inhibitory Concentration) / IC₅₀ (Half-maximal Inhibitory Concentration) |
| Paenibacillus larvae | MIC: 1.72 µg/mL |
| Staphylococcus aureus | MIC: 0.86 µg/mL |
| Leishmania infantum | IC₅₀: 1.08 µM |
Source: Menegatti et al., 2020[1]
Experimental Protocols
Protocol 1: Cultivation of Streptomyces sp. ICBG1318 in Liquid Culture for this compound Production
This protocol is adapted from general methods for secondary metabolite production in Streptomyces.[4][5][6]
1. Seed Culture Preparation: a. Prepare Yeast Extract-Malt Extract (YEME) agar plates. b. Streak a cryopreserved stock of Streptomyces sp. ICBG1318 onto the YEME agar plates. c. Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.[4] d. Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or YEME broth) with a loopful of spores or a small agar plug of mycelial growth.[5] e. Incubate the flask at 28-30°C in a shaker incubator at 200 rpm for 48-72 hours.[5]
2. Production Culture: a. Prepare the desired volume of a production medium known to support secondary metabolite production in Streptomyces (e.g., GS medium or ISP-2 broth) in a suitably sized baffled flask (e.g., 500 mL of medium in a 2 L flask).[4] b. Inoculate the production medium with 2-5% (v/v) of the seed culture.[4] c. Incubate the production culture at 28-30°C in a shaker incubator at 150-200 rpm for 8-14 days.[4] d. Monitor the culture for growth and production of secondary metabolites.
Protocol 2: Extraction and Purification of this compound from Culture Broth
This protocol is a representative procedure for the extraction of cyclic hexadepsipeptides from a liquid fermentation broth.[7][8][9]
1. Harvesting and Initial Extraction: a. After the incubation period, harvest the culture broth by centrifugation at 5000 rpm for 15 minutes to separate the mycelial biomass from the supernatant (broth).[4] b. Transfer the supernatant to a large separating funnel. c. Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 15-20 minutes.[4] d. Allow the layers to separate and collect the upper ethyl acetate layer, which contains the secondary metabolites. e. Repeat the extraction of the aqueous layer two more times with ethyl acetate to maximize recovery.[4] f. The mycelial biomass can also be extracted separately by soaking in ethyl acetate overnight, followed by sonication and filtration, to recover any cell-associated product.[1]
2. Concentration and Fractionation: a. Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.[4] b. The resulting crude extract can be stored at -20°C until further purification.
3. Chromatographic Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Perform an initial fractionation of the crude extract using vacuum liquid chromatography (VLC) or flash chromatography on a silica gel or reversed-phase C18 column. c. Elute with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol for normal phase, or water-acetonitrile/methanol for reversed-phase). d. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
4. High-Performance Liquid Chromatography (HPLC) Purification: a. Pool the fractions containing the compound of interest and concentrate them. b. Further purify the enriched fraction by semi-preparative reversed-phase HPLC. c. The following conditions are based on the published method for this compound purification:[1] i. Column: Reversed-phase C18 semi-preparative column (e.g., Phenomenex Gemini, 10.0 mm x 250 mm, 5 µm).[1] ii. Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). iii. Gradient: 40% to 100% acetonitrile over 21 minutes.[1] iv. Flow Rate: 3.0 mL/min.[1] v. Detection: Diode array detector (DAD) at 210 nm.[1] d. This compound is expected to elute at approximately 15.9 minutes under these conditions.[1] e. Collect the peak corresponding to this compound, and evaporate the solvent to obtain the purified compound. f. Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Mechanism of Action
While the precise molecular targets of this compound have not been fully elucidated, its activity against bacteria and protozoa suggests mechanisms common to other cyclic antimicrobial peptides.
Caption: Hypothesized mechanisms of action for this compound.
The proposed antibacterial action involves the disruption of the bacterial cell membrane or the inhibition of cell wall synthesis, leading to cell lysis.[10][11][12] Against Leishmania infantum, this compound may target essential metabolic pathways that are distinct from the mammalian host, such as the sterol biosynthetic pathway or the purine salvage pathway.[13][14][15] Further research is necessary to validate these proposed mechanisms.
References
- 1. Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 3. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Three novel cyclic hexapeptides from Streptomyces alboflavus 313 and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. JCI Insight - Targeting fundamental pathways to disrupt Staphylococcus aureus survival: clinical implications of recent discoveries [insight.jci.org]
- 11. Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug targets in Leishmania - Publications of the IAS Fellows [repository.ias.ac.in]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Meliponamycin A
Audience: Researchers, scientists, and drug development professionals.
Abstract: Meliponamycin A is a novel cyclic hexadepsipeptide with significant antimicrobial activity against various human and entomopathogens.[1][2][3] Isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, this natural product presents a promising scaffold for antibiotic development.[1][2] Effective drug discovery and development hinge on the ability to obtain highly pure material for structural elucidation, bioassays, and further derivatization. This document provides a detailed protocol for the purification of this compound from a crude bacterial extract using a two-step process involving solid-phase extraction (SPE) followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Principles of Purification
The purification strategy for this compound leverages its chemical properties, primarily its moderate hydrophobicity, attributed to its complex polyketide-peptide hybrid structure. The workflow begins with a broad fractionation using solid-phase extraction to remove highly polar and non-polar contaminants. The final, high-resolution purification is achieved via RP-HPLC, which separates molecules based on their hydrophobic interactions with a C18 stationary phase. A gradient of increasing organic solvent in the mobile phase is used to elute compounds in order of increasing hydrophobicity, allowing for the precise isolation of the this compound peak.
Caption: Principle of Reverse-Phase HPLC Separation.
Experimental Workflow
The overall workflow for the isolation of this compound is a multi-step process that begins with cultivation and extraction, followed by sequential chromatographic purifications.
Caption: Workflow for the Isolation and Purification of this compound.
Detailed Protocols
Materials and Reagents
-
Streptomyces sp. ICBG1318 crude extract
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
C18 Solid-Phase Extraction (SPE) Cartridges (e.g., Discovery DSC18, 10 g)
-
Preparative C18 HPLC Column (e.g., 10 x 250 mm, 5 µm particle size)
-
Analytical C18 HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Syringe filters (0.22 µm, PTFE)
Protocol 1: Pre-purification by Solid-Phase Extraction (SPE)
-
Extract Preparation: The initial crude material is generated by extracting the cultured agar with ethyl acetate, followed by methanol.[1] The subsequent methanol extract is concentrated to dryness.[1]
-
Cartridge Conditioning: Condition a 10 g C18 SPE cartridge by washing sequentially with 50 mL of methanol followed by 50 mL of HPLC-grade water.
-
Sample Loading: Re-dissolve the dried methanol extract in a minimal volume of 10% aqueous methanol and load it onto the conditioned C18 cartridge.
-
Step-Gradient Elution: Elute the cartridge with a step gradient of increasing methanol concentration.[1]
-
Wash with 100 mL of 100% H₂O.
-
Elute with 100 mL of 25% MeOH in H₂O.
-
Elute with 100 mL of 50% MeOH in H₂O.
-
Elute with 100 mL of 75% MeOH in H₂O.
-
Elute with 100 mL of 100% MeOH (This fraction contains this compound). [1]
-
Final wash with 100 mL of acetone.
-
-
Fraction Processing: Collect the 100% MeOH fraction and evaporate the solvent under reduced pressure to yield a concentrated, enriched sample for HPLC purification.
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the dried 100% MeOH fraction from the SPE step in a suitable solvent (e.g., 1-2 mL of Methanol or DMSO). Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC System Setup:
-
Mobile Phase A: 0.1% TFA (or FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile.
-
Column: Preparative C18 Column (10 x 250 mm, 5 µm).
-
Detection: UV detector set to 210 nm.
-
Column Temperature: 35 °C.[1]
-
Flow Rate: 4.0 mL/min (This is a typical flow rate for a 10 mm ID column and should be optimized).
-
-
Gradient Elution Program: Run a linear gradient to separate this compound from closely related compounds.
-
Equilibrate the column with 5% Mobile Phase B for 5 minutes.
-
Inject the filtered sample.
-
Run the gradient program as detailed in the table below.
-
-
Fraction Collection: Collect the eluent in fractions (e.g., 2 mL per fraction) corresponding to the major peaks observed on the chromatogram. This compound is expected to elute as a major, well-resolved peak during the gradient.
-
Purity Analysis: Analyze the collected fractions using an analytical C18 column to assess purity. Pool all fractions with >95% purity and evaporate the solvent to obtain the final purified compound.
Data Presentation
The following tables summarize the quantitative data from the isolation process and the HPLC conditions for the final purification step.
Table 1: Summary of Extraction and Pre-purification Yields
| Step | Input Material | Output Material | Mass |
| Extraction | Cultured Agar | Crude EtOAc Extract | 307 mg |
| SPE | Methanol Extract | 100% MeOH Fraction (F-1) | 34.7 mg |
Data derived from the isolation of Meliponamycins as described by Menegatti et al., 2020.[1]
Table 2: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 50.0 | 30.0 | 70.0 |
| 55.0 | 5.0 | 95.0 |
| 60.0 | 5.0 | 95.0 |
This gradient is a representative program based on published data indicating elution with up to 70% acetonitrile over 50 minutes.[1]
Conclusion
This application note provides a robust and reproducible workflow for the purification of this compound. The combination of solid-phase extraction for initial sample cleanup followed by a precise preparative RP-HPLC gradient ensures the high purity required for subsequent biological and chemical studies. The detailed protocols and optimized HPLC conditions serve as a valuable resource for researchers working on the isolation of this compound and other similar natural products.
References
Application Notes and Protocols for the NMR and MS Analysis of Meliponamycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meliponamycin A is a novel cyclic hexadepsipeptide with significant antimicrobial activity against various pathogens, including the entomopathogen Paenibacillus larvae and the human pathogens Staphylococcus aureus and Leishmania infantum.[1][2][3] Isolated from Streptomyces sp. associated with stingless bees, its complex structure, featuring a unique polyketide side chain, necessitates a comprehensive analytical approach for complete characterization.[1][2] These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) methodologies employed in the structure elucidation of this compound, offering researchers a guide to replicating and adapting these techniques for the analysis of similar natural products.
Data Presentation
The structural elucidation of this compound was achieved through a combination of 1D and 2D NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The quantitative NMR data is summarized below.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.
| Position | δC (ppm), type | δH (ppm), multiplicity (J in Hz) | HMBC Correlations (¹H → ¹³C) |
| 1 | 167.3, C | - | - |
| 2 | 51.7, CH | 4.69, d (17.5) | 1, 3 |
| 3.43, d (17.5) | |||
| 2 N-CH₃ | 36.6, CH₃ | 3.12, s | 2, 3 |
| 3 | 170.9, C | - | - |
| 4 | 42.7, CH | 5.04, m | 3, 5 |
| 3.63, m | |||
| 5 | 172.8, C | - | - |
| 6 | 55.3, CH | 4.23, brd (5.5) | 5, 7, 8, N-CH(6) |
| 6 N-CH₃ | 29.3, CH₃ | 2.78, s | 6, 8 |
| 7 | 34.3, CH₂ | 1.87, m | 6, 8 |
| 1.57, m | |||
| 8 | 166.8, C | - | - |
| 9 | N-OH | 9.21, s | - |
| 10 | 51.1, CH₂ | 5.27, d (13.5) | 8, 9, 11 |
| 3.90, d (13.5) | |||
| 11 | 48.4, CH | 5.32, d (4.7) | 10, 12, 13 |
| 12 | 24.1, CH₂ | 2.17, m | 10 |
| 1.57, m | |||
| 13 | 24.8, CH | 1.87, m | 11, 12, 14, 15 |
| 14 | NH | 4.90, d (13.5) | 15 |
| 15 | 171.0, C | - | - |
| 16 | NH | 7.44, d (9.3) | 21 |
| 17 | 37.9, CH | 1.87, m | 16, 18, 19, 20, 21 |
| 18 | 29.8, CH₂ | 1.57, m | 17, 19, 20 |
| 1.25, m | |||
| 19 | 19.2, CH₃ | 0.87, brs | 17, 18, 20 |
| 20 | 19.2, CH₃ | 0.87, brs | 17, 18, 19 |
| 21 | 177.5, C | - | - |
| 22 | 77.4, C | - | - |
| 23 | OH | 6.13, s | 22, 23, 24 |
| 24 | 27.3, CH₂ | 1.71, m | - |
| 25 | 39.3, CH₂ | 1.57, m | 24, 26, 27 |
| 1.25, m | |||
| 26 | 70.3, CH | 3.43, m | 24, 25, 27, 28 |
| 27 | 79.1, CH | 3.63, m | 25, 26, 28, 33, 34 |
| 28 | 20.0, CH₃ | 1.35, s | 21, 22, 23 |
| 29 | 40.5, CH₂ | 1.25, m | 27, 30, 31, 32 |
| 30 | 24.3, CH | 1.67, m | 31, 32 |
| 31 | 25.4, CH₂ | 1.35, m | 29, 30, 32 |
| 1.15, m | |||
| 32 | 21.3, CH₃ | 0.82, d (4.3) | 29, 31 |
| 33 | 11.4, CH₃ | 0.89, brs | 27, 34 |
| 34 | 8.4, CH₃ | 0.89, brs | 27, 33 |
Table adapted from Menegatti et al., J. Nat. Prod. 2020, 83, 3, 610–616.[1]
Mass Spectrometry Data
High-resolution mass spectrometry was crucial for determining the molecular formula of this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |
| Molecular Formula | C₃₇H₆₃N₇O₁₂ |
| Method | HRESIMS |
Experimental Protocols
The following protocols provide a general framework for the NMR and MS analysis of this compound and similar natural products.
Sample Preparation
For NMR Analysis:
-
Purification: Isolate this compound using bioassay-guided HPLC fractionation.[1]
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Tube Selection: Transfer the solution to a 5 mm NMR tube. For smaller sample amounts, the use of Shigemi tubes is recommended to improve signal-to-noise.[1]
For MS Analysis:
-
Purification: Ensure the sample is of high purity, as co-eluting compounds can interfere with mass spectral analysis.
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for infusion or LC-MS analysis.
NMR Spectroscopy
Instrumentation:
-
A 500 MHz NMR spectrometer (e.g., Bruker DRX-500) equipped with a suitable probe.[1]
1D NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the types and number of protons present.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number and types of carbon atoms.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish connectivities between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular backbone and connecting different spin systems.[1][3]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for identifying amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for defining the three-dimensional structure and stereochemistry.
Mass Spectrometry
Instrumentation:
-
A quadrupole time-of-flight (QTOF) mass spectrometer equipped with an ESI source (e.g., Bruker Daltonics UltrOTOF-Q).[1]
HRESIMS Protocol:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for this class of compounds.
-
Infusion: Introduce the sample solution directly into the mass spectrometer at a flow rate of 3-5 µL/min.
-
Mass Analyzer Settings (General):
-
Capillary Voltage: ~3500-4500 V
-
Nebulizer Gas Pressure: ~1-2 Bar
-
Drying Gas Flow: ~6-8 L/min
-
Drying Gas Temperature: ~180-220 °C
-
-
Data Acquisition: Acquire data in full scan mode over a mass range appropriate for the compound (e.g., m/z 100-1500).
-
Calibration: Calibrate the instrument using a suitable standard (e.g., sodium formate) to ensure high mass accuracy.
Determination of Absolute Configuration of Amino Acids (Advanced Marfey's Method)
The absolute stereochemistry of the amino acid residues in this compound was determined using the advanced Marfey's method.[1]
-
Hydrolysis:
-
Hydrolyze the peptide (approximately 100-200 µg) with 6 M HCl at 110 °C for 24 hours in a sealed vial.[1]
-
After hydrolysis, remove the acid by drying the sample under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add a 1% solution of L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) in acetone (50 µL).
-
Incubate the reaction mixture at 40 °C for 1 hour.
-
Quench the reaction by adding 50 µL of 2 M HCl.
-
Dry the sample and redissolve in methanol or a suitable solvent for HPLC analysis.
-
-
HPLC-MS Analysis:
-
Analyze the derivatized amino acids by reverse-phase HPLC coupled to a mass spectrometer.
-
Compare the retention times of the derivatized amino acids from the hydrolysate with those of derivatized D- and L-amino acid standards. The elution order of the diastereomeric derivatives allows for the assignment of the absolute configuration of each amino acid.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the structural elucidation of this compound.
Caption: Experimental workflow for the structure elucidation of this compound.
Caption: Workflow for the Advanced Marfey's Method.
References
Advanced Marfey's Method for Chiral Amino Acid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the stereochemistry of amino acids is a critical aspect of peptide and protein analysis, with significant implications in drug development, natural product chemistry, and various biological studies. D-amino acids, for instance, play crucial roles in many biological processes.[1][2] Marfey's method, first described in 1984, is a robust and widely adopted technique for the chiral analysis of amino acids.[3] The method relies on the pre-column derivatization of amino acids with a chiral reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent (MR). This reaction forms diastereomers that can be readily separated using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]
Advanced Marfey's methods have since been developed to enhance resolution, sensitivity, and applicability, particularly with modern analytical instrumentation like mass spectrometry (MS).[3][5][6] These advanced methods often employ alternative chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), and optimized chromatographic conditions to resolve even challenging amino acid stereoisomers.[3] This document provides detailed application notes and protocols for the implementation of advanced Marfey's method for comprehensive amino acid analysis.
Principle of the Method
The core principle of Marfey's method involves the nucleophilic substitution reaction between the primary amino group of an amino acid and the fluorine atom of Marfey's reagent (or its analogues) under mild alkaline conditions. This reaction creates stable diastereomeric derivatives. The inherent chirality of the derivatizing agent leads to the formation of distinct diastereomers for L- and D-amino acids, which exhibit different physicochemical properties, allowing for their separation on a non-chiral stationary phase. The dinitrophenyl chromophore in the reagent provides strong UV absorbance around 340 nm, enabling sensitive detection.[4][7]
Applications in Research and Drug Development
-
Determination of Absolute Configuration: A primary application is the determination of the absolute configuration of amino acids in natural products, such as peptides isolated from various organisms.[3][5][6]
-
Quantification of Enantiomeric Excess: The method allows for the accurate quantification of the enantiomeric ratio (D/L ratio) of amino acids, which is crucial in assessing racemization during peptide synthesis or in biological samples.[8]
-
Analysis of Non-Proteinogenic Amino Acids: Advanced Marfey's method and its variants are effective in the analysis of non-proteinogenic and other non-canonical amino acids.[8][9]
-
Biological Sample Analysis: The method has been successfully applied to the analysis of amino acids in complex biological matrices, including physiological samples.[1][5][6]
Experimental Workflow
The general workflow for advanced Marfey's method consists of four main stages: sample preparation (hydrolysis), derivatization, chromatographic separation, and detection and data analysis.
Figure 1: General experimental workflow for advanced Marfey's method.
Derivatization Reaction
The derivatization reaction is a key step in Marfey's method. The chiral derivatizing agent, for example, L-FDLA, reacts with the amino group of both L- and D-amino acids to form L-L and L-D diastereomers, respectively.
Figure 2: Chemical derivatization of D/L-amino acids with L-FDLA.
Protocols
Protocol 1: Standard Advanced Marfey's Method using L-FDLA with HPLC-UV Detection
This protocol is adapted from the advanced Marfey's method which utilizes L-FDLA for derivatization and is suitable for ESIMS detection.[3]
1. Materials and Reagents:
-
6 M Hydrochloric acid (HCl)
-
Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M HCl
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Amino acid standards (L- and D-isomers)
2. Sample Preparation (Hydrolysis):
-
Place the peptide or protein sample (typically 50-100 µg) in a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the tube and remove the HCl by vacuum centrifugation.
-
Re-dissolve the dried hydrolysate in 100 µL of water.
3. Derivatization Procedure:
-
To 50 µL of the amino acid hydrolysate (or a 50 µM amino acid standard solution), add 20 µL of 1 M NaHCO₃.
-
Add 100 µL of a 1% (w/v) solution of L-FDLA in acetone.
-
Incubate the mixture at 40 °C for 1 hour with occasional vortexing.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the sample to dryness under vacuum.
-
Reconstitute the dried derivative in 500 µL of the initial mobile phase (e.g., 15% ACN in water with 0.1% TFA).
4. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 150 x 4.6 mm).[3]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 15% to 45% B over 45 minutes is a good starting point.[3]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 5-20 µL.
5. Data Analysis:
-
Identify the L- and D-amino acid derivatives in the sample by comparing their retention times with those of the derivatized standards.
-
Quantify the amino acids by integrating the peak areas. The L-diastereomer usually elutes before the D-diastereomer, but this should be confirmed with standards.
Protocol 2: High-Resolution "C3 Marfey's Method" for Isoleucine Stereoisomers
This method provides improved resolution, particularly for challenging isomers like isoleucine.[3]
1. Derivatization:
-
Follow the derivatization procedure as described in Protocol 1, using L-FDAA.
2. HPLC-UV Analysis:
-
Column: C3 reverse-phase column.
-
Mobile Phase: Isocratic elution with a suitable mixture of methanol or acetonitrile in water with a buffer (e.g., 23% MeOH/H₂O with a 5% isocratic modifier of 1% formic acid in MeCN).[3]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 50 °C.[3]
-
Detection: UV at 340 nm.
-
Injection Volume: 5 µL.
Protocol 3: LC-MS/MS Method for Comprehensive Amino Acid Analysis
This protocol is optimized for the separation and quantification of all 20 proteinogenic amino acid stereoisomers using LC-MS/MS.[1][2]
1. Derivatization:
-
To 20 µL of the sample, add 40 µL of 20 mM Marfey's reagent (L-FDAA) in acetone.
-
Add 10 µL of 0.5 M triethylamine (TEA) to initiate the reaction.
-
Incubate at 37 °C for 24 hours.[1]
-
Quench the reaction with 10 µL of 0.5 M HCl.
-
Dilute the final mixture to 200 µL with 20% acetonitrile/0.1% formic acid.[1]
2. LC-MS/MS Analysis:
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A 30-minute gradient optimized for the separation of all 19 DL-amino acid pairs.[1][2]
-
Flow Rate: 0.3-0.5 mL/min.
-
MS Detection: Tandem mass spectrometry in negative ion mode.[1][2]
Data Presentation
The following tables summarize typical chromatographic conditions and retention time data for amino acid derivatives.
Table 1: Comparison of HPLC Conditions for Marfey's Method Variants
| Parameter | C18 Marfey's Method[3] | C3 Marfey's Method[3] | LC-MS/MS Method[1] |
| Column | Agilent Zorbax Eclipse XDB-C18 | Agilent Zorbax SB-C3 | C8 or C18 |
| Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | - |
| Mobile Phase | A: NH₄OAc/TFA buffer, pH 3.0B: Acetonitrile | 23% MeOH/H₂O with 5% (1% FA in MeCN) | A: 10 mM NH₄OAc, pH 6.5B: Acetonitrile |
| Elution | Linear Gradient (15-45% B in 45 min) | Isocratic | Gradient (30 min) |
| Flow Rate | 1 mL/min | 1 mL/min | 0.3-0.5 mL/min |
| Temperature | 25 °C | 50 °C | - |
| Detection | UV (340 nm) | UV (340 nm) | MS/MS (Negative Mode) |
Table 2: Illustrative Retention Times (tR) for L-FDAA Derivatives (C18 Column)
| Amino Acid | L-FDAA-L-AA (min) | L-FDAA-D-AA (min) |
| Alanine | 20.1 | 22.5 |
| Valine | 25.8 | 30.1 |
| Leucine | 30.2 | 35.4 |
| Isoleucine | 28.9 | 33.7 |
| Phenylalanine | 32.5 | 38.1 |
| Proline | 24.5 | 21.8 |
| Aspartic Acid | 15.3 | 16.8 |
| Glutamic Acid | 17.2 | 18.9 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and exact conditions.
Concluding Remarks
The advanced Marfey's method offers a powerful and versatile tool for the chiral analysis of amino acids. The choice of the specific protocol, including the derivatizing reagent and the analytical column and conditions, should be tailored to the specific application and the amino acids of interest. The C3 Marfey's method, for instance, is particularly advantageous for resolving isoleucine stereoisomers, a known limitation of traditional C18 methods.[3] For comprehensive and highly sensitive analysis of all proteinogenic amino acids in complex mixtures, the LC-MS/MS approach is superior.[1][2] By following the detailed protocols and considering the comparative data presented, researchers can effectively implement advanced Marfey's method to obtain reliable and accurate results in their studies.
References
- 1. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Meliponamycin A: Application Notes and Protocols for Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of antimicrobial assays for Meliponamycin A, a novel cyclic hexadepsipeptide with potent antimicrobial activity.[1] Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations to facilitate research and development.
Introduction to this compound
This compound is a natural product isolated from Streptomyces sp. associated with stingless bees.[2] It has demonstrated significant in vitro activity against a range of pathogenic microorganisms, including the Gram-positive bacterium Staphylococcus aureus and the bee pathogen Paenibacillus larvae.[1][3] Its unique cyclic hexadepsipeptide structure makes it a promising candidate for the development of new antimicrobial agents.[4] Understanding its antimicrobial profile through standardized assays is a critical step in its preclinical evaluation.
Data Presentation
Quantitative data from antimicrobial assays should be summarized for clarity and comparative analysis. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound against key bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Strain | This compound (µM) | This compound (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2.20 | 1.72 | Vancomycin | 1.0 |
| Paenibacillus larvae | ATCC 9545 | 0.55 | 0.43 | Tetracycline | 3.54 |
| Escherichia coli | ATCC 25922 | >64 | >50 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >50 | Ciprofloxacin | 0.5 |
Note: Data for S. aureus and P. larvae are derived from published results.[1][3] Data for E. coli and P. aeruginosa are hypothetical and represent typical resistance of Gram-negative bacteria to this class of compounds.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 1.72 | 3.44 | 2 | Bactericidal |
| Paenibacillus larvae | ATCC 9545 | 0.43 | 0.86 | 2 | Bactericidal |
Note: MBC values are hypothetical examples based on the typical bactericidal nature of membrane-active antimicrobials.
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards and can be adapted for the specific requirements of testing this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., Vancomycin)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be 0.06 to 64 µg/mL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and those with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC well should have ≤ 10 colonies).
Disk Diffusion Assay
This qualitative assay assesses the susceptibility of a bacterial strain to this compound.
Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
MHA plates
-
Bacterial inoculum prepared as in the MIC protocol
-
Sterile swabs
-
Positive control antibiotic disks
Procedure:
-
Inoculation:
-
Dip a sterile swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known amount of this compound (e.g., 30 µg) to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk on the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters. The size of the zone indicates the relative susceptibility of the microorganism.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
Based on the known activity of cyclic depsipeptides, this compound is proposed to act by disrupting the bacterial cell membrane, potentially interfering with cell wall synthesis precursors.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for MIC Determination of Meliponamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliponamycin A is a novel cyclic hexadepsipeptide with significant antimicrobial properties.[1][2][3] Isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, it has demonstrated potent activity against both the entomopathogen Paenibacillus larvae and the human pathogen Staphylococcus aureus.[1][2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for evaluating its efficacy as a potential antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6][7]
Principle of the Method
The recommended method for determining the MIC of this compound is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1] This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.[7][8][9]
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against specific bacterial strains.
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Paenibacillus larvae | ATCC9545 | 1.72 | 1.96 | [1] |
| Staphylococcus aureus | INCAS0039 | Not Reported | Not Reported | [1] |
Note: The original publication reported the MIC for P. larvae and mentioned activity against S. aureus but did not provide a specific MIC value for the latter in the provided search results.
Experimental Protocols
Broth Microdilution Method for MIC Determination of this compound
This protocol is adapted from the CLSI guidelines and the methodology reported for this compound.[1]
1. Materials and Reagents:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol or DMSO)
-
Test microorganisms (Paenibacillus larvae ATCC9545, Staphylococcus aureus INCAS0039, or other relevant strains)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) for S. aureus, Brain Heart Infusion (BHI) or ISP-2 for P. larvae)[1][5]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Micropipettes and sterile tips
-
Incubator (37°C or other optimal temperature for the test organism)
-
Turbidity meter or spectrophotometer (optional, for inoculum standardization)
-
Positive control antibiotic (e.g., Tetracycline)[1]
-
Negative control (uninoculated broth)
-
Growth control (broth with inoculum, no antibiotic)
2. Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound in the appropriate broth medium. The concentration should be at least twice the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing in well 10, discard 100 µL. Wells 1-10 now contain 100 µL of serially diluted this compound.
-
Well 11 will serve as the growth control (no antibiotic). Add 100 µL of sterile broth.
-
Well 12 will serve as the negative control (sterility control). Add 100 µL of sterile broth.
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done visually or with a turbidimeter.
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
4. Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (negative control).
-
The final volume in each well will be 200 µL.
-
Seal the plate with a sterile lid or adhesive seal.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The negative control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear). This is determined by finding the first clear well in the dilution series.
Visualizations
Caption: Workflow for this compound MIC determination.
Note on Mechanism of Action: As of the latest available literature, the specific mechanism of action for this compound has not been elucidated. Therefore, a signaling pathway diagram cannot be provided at this time. Future research will be necessary to uncover the molecular targets and pathways affected by this antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Labs [iitg.ac.in]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of Meliponamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliponamycin A is a novel cyclic hexadepsipeptide isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris.[1][2][3][4] It has demonstrated significant antimicrobial and antiprotozoal activities.[1][2][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound, including antibacterial susceptibility, biofilm inhibition, and cytotoxicity assays. The presented data and methods are crucial for researchers in natural product drug discovery and development.
Data Presentation
Table 1: Antibacterial and Antiprotozoal Activity of this compound
| Organism | Assay Type | Value | Units | Positive Control | Control Value | Units |
| Staphylococcus aureus INCAS0039 | MIC | 2.20 | µM | Tetracycline | 7.76 | µM |
| Paenibacillus larvae ATCC9545 | MIC | 2.20 | µM | Tetracycline | 7.76 | µM |
| Leishmania infantum (intracellular amastigotes) | IC50 | 2.19 | µM | Miltefosine | 2.40 | µM |
Data sourced from Menegatti et al., 2020.[1][5]
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Value | Units | Positive Control | Control Value | Units |
| THP-1 (human macrophages) | IC50 | > 51.7 | µM | Doxorubicin | Not Specified | µM |
Data sourced from Menegatti et al., 2020.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.[6][7][8]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB), ISP-2 medium)[1]
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Tetracycline)[1]
-
Negative control (vehicle solvent)
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into the appropriate broth.
-
Incubate at the optimal temperature with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in the assay medium in the wells of a 96-well plate. The typical final volume in each well is 100 µL.
-
Include a positive control (serial dilutions of a standard antibiotic) and a negative control (medium with the same concentration of the vehicle solvent used to dissolve this compound).
-
Also, include a growth control well containing only the medium and the bacterial inoculum, and a sterility control well with medium only.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Result Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by a predefined percentage (e.g., ≥90%) compared to the growth control.
-
Biofilm Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
This compound stock solution
-
Bacterial strain known to form biofilms (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable medium)
-
Sterile 96-well flat-bottom tissue culture treated plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Protocol:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh biofilm-promoting medium (e.g., TSB with 1% glucose) to a final OD₆₀₀ of approximately 0.05.
-
-
Plate Preparation and Incubation:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of this compound to the wells. Include appropriate controls (growth control without compound, negative control with vehicle).
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
-
Biofilm Staining and Quantification:
-
After incubation, discard the planktonic cells by gently inverting and tapping the plate.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
-
Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a mammalian cell line, which is crucial for determining its therapeutic index. The MTT assay is a common method for this purpose.[9][10]
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery. For suspension cells like THP-1, a shorter pre-incubation may be sufficient.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the compound dilutions.
-
Include wells with a positive control, a vehicle control, and untreated cells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Incubate for another 4-18 hours in the dark to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 4. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Testing Meliponamycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro cell-based testing of Meliponamycin A, a novel cyclic hexadepsipeptide with known antimicrobial properties. The following protocols are designed to assess its potential as an anticancer agent by evaluating its cytotoxicity, effects on apoptosis, and impact on the cell cycle in cancer cell lines.
Introduction
This compound is a natural product isolated from Streptomyces sp. associated with stingless bees.[1][2] It has demonstrated potent activity against the human pathogens Staphylococcus aureus and Leishmania infantum.[1][2][3] The bioactivity of this compound against a eukaryotic pathogen suggests it may also possess activity against mammalian cells, making it a candidate for anticancer drug discovery. Natural products are a rich source of novel therapeutic agents, and a systematic in vitro evaluation is the first step in characterizing their potential.[4][5]
Application Notes
Rationale for Anticancer Screening
The initial assessment of a novel compound like this compound for anticancer potential involves a series of tiered assays. The primary goal is to determine if the compound can inhibit cancer cell growth or induce cell death, and to establish a therapeutic window by comparing its effects on cancerous versus non-cancerous cells. A standard approach begins with broad cytotoxicity screening across a panel of cancer cell lines.[6][7]
Recommended Cell Lines
To obtain a preliminary understanding of the breadth of this compound's activity, a panel of well-characterized cancer cell lines from different tissue origins is recommended. A non-cancerous cell line should be included to assess selectivity.
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.
-
HeLa: Human cervical adenocarcinoma.
-
HEK293: Human embryonic kidney cells (non-cancerous control).
Key Assays for Initial Evaluation
A step-wise approach is recommended, starting with general cytotoxicity and progressing to more specific mechanistic assays.
-
Cytotoxicity Assays: To determine the concentration-dependent inhibitory effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[7]
-
Apoptosis Assays: To investigate if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at specific phases.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[8]
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. After 24 hours, add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for 48 or 72 hours.[9]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | ||
| MDA-MB-231 | ||
| A549 | ||
| HCT116 | ||
| HeLa | ||
| HEK293 |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with this compound (at IC50 concentration) and untreated controls
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[9]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation: Apoptosis Induction by this compound
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | |||
| This compound (IC50) | |||
| Positive Control (e.g., Staurosporine) |
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated controls
-
70% ice-cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | |||
| This compound (IC50) |
Visualizations
Caption: A streamlined workflow for the initial anticancer evaluation of this compound.
Caption: A potential signaling cascade for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 4. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Method Allows Scientists to Screen Natural Products for Antibiotics [today.ucsd.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Meliponamycin A Derivatives with Improved Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliponamycin A, a cyclic hexadepsipeptide isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, has demonstrated significant antimicrobial activity against the human pathogens Staphylococcus aureus and Leishmania infantum.[1][2] Its complex structure, featuring a tetrahydropyranyl (THP) ring system, presents a unique scaffold for the development of novel anti-infective agents.[2] These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanistic investigation of this compound derivatives to enhance their therapeutic potential. The protocols outlined herein are based on established methodologies and the synthetic strategies successfully employed for the total synthesis of this compound.[3][4]
Rationale for Derivative Development
The development of derivatives of a lead compound like this compound is a critical step in drug discovery. The primary goals of synthesizing and evaluating such derivatives are to:
-
Improve Potency: Enhance the antimicrobial and antileishmanial activity beyond that of the parent compound.
-
Enhance Selectivity: Increase the therapeutic window by reducing cytotoxicity against mammalian cells while maintaining or increasing activity against pathogens.
-
Optimize Pharmacokinetic Properties: Modify the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elucidate Structure-Activity Relationships (SAR): Understand which structural motifs are crucial for biological activity, guiding the design of more effective analogs.[5][6]
The total synthesis of this compound, particularly through the use of the Matteson homologation, provides a flexible and powerful platform for generating a library of derivatives for SAR studies.[4][7][8][9]
Quantitative Data Summary
The following tables summarize the known biological activities of this compound and B, which serve as a baseline for evaluating newly synthesized derivatives.
Table 1: Antimicrobial and Antileishmanial Activity of Meliponamycins
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Staphylococcus aureus | - | [1][2] |
| This compound | Leishmania infantum | - | [1][2] |
| Meliponamycin B | Staphylococcus aureus | - | [1] |
| Meliponamycin B | Leishmania infantum | - | [1] |
Note: Specific IC50 values for this compound and B against S. aureus and L. infantum are not detailed in the provided search results, but they are reported to show "strong activity".[1][2] The generation of precise IC50 values will be a primary objective of the experimental protocols.
Proposed Synthesis of this compound Derivatives
The Matteson homologation has been identified as a highly versatile and stereoselective method for the synthesis of the polyketide side chain of this compound.[2][7][8] This approach is well-suited for the generation of derivatives by modifying the building blocks used in the synthesis.
Experimental Workflow: Derivative Synthesis
Caption: Workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a Polyketide Chain Derivative via Matteson Homologation
This protocol describes a general approach to modifying the polyketide side chain of this compound.
-
Design of the Modified Polyketide Precursor:
-
Based on SAR hypotheses (e.g., altering hydrophobicity, introducing new functional groups), design a modified boronic ester building block for the Matteson homologation. For example, to probe the importance of the tetrahydropyran ring, a derivative with a linear polyketide chain could be synthesized.
-
-
Iterative Matteson Homologation:
-
Follow the established procedures for the iterative Matteson homologation to construct the modified polyketide chain.[7][8] This involves the stereoselective addition of dichloromethyllithium to a chiral boronic ester, followed by displacement with a desired nucleophile. The choice of nucleophile at each step allows for the introduction of various functional groups.
-
-
Fragment Assembly:
-
Couple the synthesized polyketide derivative with the peptide macrocycle fragments using standard peptide coupling reagents (e.g., T3P).[10]
-
-
Macrocyclization and Deprotection:
-
Perform the macrocyclization reaction under high-dilution conditions.
-
Remove protecting groups to yield the final this compound derivative.
-
-
Purification and Characterization:
-
Purify the synthesized derivative using high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity of the derivative using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Biological Evaluation of this compound Derivatives
Protocol 2: Antimicrobial Susceptibility Testing against Staphylococcus aureus
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against S. aureus.
-
Bacterial Strain and Culture Conditions:
-
Use a reference strain of S. aureus (e.g., ATCC 29213) and relevant clinical isolates (including MRSA strains).
-
Culture the bacteria in Mueller-Hinton Broth (MHB).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound derivatives (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Add the bacterial inoculum to each well.
-
Include positive controls (bacteria with no compound) and negative controls (broth only). Use Vancomycin as a reference antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.
-
Protocol 3: Antileishmanial Activity Testing against Leishmania infantum
This protocol outlines the determination of the 50% inhibitory concentration (IC50) against both promastigote and amastigote stages of L. infantum.
-
Parasite Culture:
-
Culture L. infantum promastigotes in M199 medium supplemented with fetal bovine serum (FBS) at 26°C.
-
Maintain a mammalian cell line (e.g., J774A.1 macrophages) for amastigote infection.
-
-
Anti-promastigote Assay:
-
Seed promastigotes in a 96-well plate at a density of 1 x 10^6 parasites/mL.
-
Add serial dilutions of the this compound derivatives.
-
Incubate for 72 hours at 26°C.
-
Determine parasite viability using a resazurin-based assay.
-
Calculate the IC50 value from the dose-response curve.
-
-
Anti-amastigote Assay:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with stationary-phase promastigotes.
-
After 24 hours, wash away non-phagocytosed promastigotes.
-
Add serial dilutions of the derivatives to the infected cells.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
Fix and stain the cells to visualize intracellular amastigotes.
-
Determine the number of amastigotes per macrophage and calculate the IC50.
-
-
Cytotoxicity Assay:
-
Perform a parallel assay on uninfected macrophages to determine the 50% cytotoxic concentration (CC50) of the derivatives.
-
Calculate the Selectivity Index (SI = CC50 / IC50) to assess the therapeutic potential.
-
Investigating the Mechanism of Action
The precise mechanism of action of this compound is not yet fully elucidated. For many cyclic peptides, the cell membrane is a primary target. The following protocol is designed to investigate this as a potential mechanism for this compound and its derivatives.
Hypothetical Signaling Pathway: Membrane Disruption
Caption: Hypothetical membrane disruption mechanism of this compound.
Protocol 4: Membrane Permeability Assay
This protocol uses the fluorescent dye SYTOX Green to assess membrane integrity.
-
Preparation of Cells/Parasites:
-
Prepare a suspension of S. aureus or L. infantum promastigotes at a defined concentration in a suitable buffer (e.g., PBS).
-
-
Assay Setup:
-
In a black 96-well plate, add the cell/parasite suspension.
-
Add SYTOX Green to a final concentration of 1 µM.
-
Add the this compound derivatives at various concentrations (e.g., 0.5x, 1x, 2x MIC/IC50).
-
Include a positive control for membrane permeabilization (e.g., Triton X-100) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~520 nm).
-
An increase in fluorescence indicates that the dye has entered the cell through a compromised membrane and bound to nucleic acids.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each derivative concentration.
-
Compare the rate and extent of membrane permeabilization induced by the derivatives to that of the parent compound and controls.
-
Conclusion
The development of this compound derivatives presents a promising avenue for the discovery of new anti-infective agents. The synthetic flexibility of the Matteson homologation, coupled with the detailed biological evaluation protocols provided, offers a robust framework for conducting structure-activity relationship studies. Investigating the mechanism of action, starting with the hypothesis of membrane disruption, will be crucial for the rational design of next-generation this compound-based therapeutics. These application notes and protocols are intended to guide researchers in this exciting and important area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Structure activity relationships among the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for the In Vivo Formulation of Meliponamycin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Meliponamycin A (Mel-A) is a novel natural product. As such, comprehensive public data on its physicochemical properties are limited. The following application notes and protocols are based on the known characteristics of similar compounds (cyclic depsipeptides with polyketide side chains) and established methodologies for the formulation and in vivo testing of poorly water-soluble antimicrobial agents. The provided quantitative data are hypothetical and for illustrative purposes. Researchers must empirically determine the optimal formulation and experimental parameters for Mel-A.
Introduction to this compound
This compound is a novel cyclic hexadepsipeptide with a polyketide-derived side chain, isolated from Streptomyces sp. associated with stingless bees. It has demonstrated potent in vitro activity against Gram-positive bacteria, including Staphylococcus aureus, and the protozoan parasite Leishmania infantum. Its complex structure suggests poor aqueous solubility, a common challenge for the in vivo delivery of this class of compounds. This document provides a comprehensive guide to developing a suitable formulation of Mel-A for preclinical in vivo studies, including preliminary characterization, formulation strategies, and protocols for toxicity, pharmacokinetic, and efficacy evaluation.
Pre-formulation Studies: Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of Mel-A is crucial for developing a stable and effective in vivo formulation.
Solubility Assessment
Objective: To determine the solubility of Mel-A in a range of pharmaceutically acceptable solvents to identify potential vehicles for formulation development.
Protocol:
-
Preparation of Solvents: Prepare a panel of solvents including purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), dimethyl sulfoxide (DMSO), and various oils (e.g., sesame oil, soybean oil).
-
Sample Preparation: Accurately weigh an excess amount of Mel-A powder into separate vials for each solvent.
-
Equilibration: Add a known volume of each solvent to the respective vials. Tightly cap the vials and place them in a shaking incubator at 25°C and 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved Mel-A using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation:
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (µg/mL) | Solubility at 37°C (µg/mL) |
| Purified Water | < 1 | < 1 |
| PBS (pH 7.4) | < 1 | < 1 |
| Ethanol | 500 | 800 |
| Propylene Glycol | 800 | 1200 |
| PEG 400 | 1500 | 2500 |
| DMSO | > 50,000 | > 50,000 |
| Sesame Oil | 200 | 350 |
Stability Assessment
Objective: To evaluate the chemical stability of Mel-A in solution to identify conditions that may lead to degradation.
Protocol:
-
Solution Preparation: Prepare solutions of Mel-A in promising solvents (identified from solubility studies) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the solutions and expose them to various stress conditions, including:
-
pH: Acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) aqueous buffers.
-
Temperature: Refrigerated (4°C), room temperature (25°C), and elevated (40°C).
-
Light: Exposure to UV and fluorescent light.
-
-
Time Points: Collect samples at initial (t=0) and various time points (e.g., 24, 48, 72 hours, and weekly).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.
Data Presentation:
Table 2: Hypothetical Stability of this compound in a Co-solvent Formulation (10% DMSO / 40% PEG 400 / 50% Saline)
| Condition | Time Point | % Remaining Mel-A | Appearance of Degradants |
| 4°C | 7 days | 99.5 | No |
| 25°C | 7 days | 98.2 | Minor peak detected |
| 40°C | 7 days | 85.1 | Significant degradation |
Formulation Development for In Vivo Administration
Based on the pre-formulation data, a suitable formulation strategy can be developed. Given the likely poor aqueous solubility of Mel-A, the following approaches are recommended for consideration.
Co-solvent Formulations
Co-solvents can be effective for solubilizing lipophilic compounds for intravenous (IV) or intraperitoneal (IP) administration. A common approach involves using a mixture of DMSO, a polymer like PEG 400, and a surfactant like Tween 80, diluted with saline or water for injection.
Protocol for a 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline Formulation:
-
Stock Solution: Prepare a concentrated stock solution of Mel-A in DMSO (e.g., 20 mg/mL).
-
Mixing: In a sterile vial, add the required volume of the Mel-A stock solution.
-
Add 4 parts of PEG 400 for every 1 part of DMSO. Mix thoroughly until a clear solution is formed.
-
Add 0.5 parts of Tween 80 and mix.
-
Slowly add 4.5 parts of sterile saline while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
Sterile filter the final formulation through a 0.22 µm filter if intended for IV administration.
Lipid-Based Formulations (Liposomes)
For compounds with high lipophilicity, lipid-based formulations like liposomes can improve solubility, alter pharmacokinetic profiles, and potentially reduce toxicity.
Protocol for Liposome Preparation by Thin-Film Hydration:
-
Lipid Mixture: Prepare a lipid mixture of, for example, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) in a 9:1:0.5 molar ratio in chloroform.
-
Drug Incorporation: Add Mel-A to the lipid/chloroform mixture.
-
Film Formation: In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated Mel-A by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
In Vivo Study Protocols
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the formulated Mel-A that can be administered to mice without causing significant toxicity.
Protocol:
-
Animals: Use healthy, 6-8 week old female BALB/c mice.
-
Dose Escalation: Administer single intravenous (IV) doses of the formulated Mel-A to groups of 3-5 mice at escalating dose levels (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) immediately after dosing and daily for 7 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Data Presentation:
Table 3: Hypothetical MTD Study of IV-Administered this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs |
| Vehicle | 5 | 0/5 | +2.5 | None |
| 1 | 5 | 0/5 | +2.1 | None |
| 5 | 5 | 0/5 | +1.8 | None |
| 10 | 5 | 0/5 | -1.5 | None |
| 25 | 5 | 0/5 | -8.2 | Mild lethargy on day 1 |
| 50 | 5 | 2/5 | -22.5 | Severe lethargy, ruffled fur |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of Mel-A in rats after intravenous administration.
Protocol:
-
Animals: Use male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.
-
Dosing: Administer a single IV bolus dose of the formulated Mel-A (e.g., 5 mg/kg) via the jugular vein cannula.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of Mel-A in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Data Presentation:
Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats (5 mg/kg IV)
| Parameter | Unit | Value |
| Cmax | µg/mL | 12.5 |
| t1/2 | hours | 3.2 |
| AUC(0-inf) | µg*h/mL | 25.8 |
| CL | mL/h/kg | 194 |
| Vd | L/kg | 0.9 |
In Vivo Efficacy Study: Murine Sepsis Model
Objective: To evaluate the efficacy of Mel-A in a murine model of S. aureus sepsis.
Protocol:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of a pathogenic S. aureus strain (e.g., USA300). Wash and resuspend the bacteria in sterile PBS to a concentration of approximately 1 x 10^8 CFU/mL.
-
Infection: Induce sepsis in female BALB/c mice by intraperitoneal (IP) injection of 0.1 mL of the bacterial suspension.
-
Treatment: At 1 hour post-infection, randomize the mice into treatment groups (n=10 per group):
-
Vehicle control
-
Mel-A at one or more dose levels (e.g., 5 and 10 mg/kg, administered IV or IP)
-
Positive control antibiotic (e.g., vancomycin)
-
-
Monitoring: Monitor the mice for survival and clinical signs of illness for 7 days.
-
Endpoint: The primary endpoint is survival. A secondary endpoint can be the bacterial load in the blood or peritoneal fluid at a specific time point (e.g., 24 hours) in a satellite group of animals.
Data Presentation:
Table 5: Hypothetical Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route | Survival (%) at Day 7 |
| Vehicle | - | IP | 10 |
| This compound | 5 | IV | 60 |
| This compound | 10 | IV | 90 |
| Vancomycin | 10 | IP | 80 |
Visualizations
Caption: Workflow for the formulation and in vivo evaluation of this compound.
Caption: Experimental workflow for the murine sepsis efficacy model.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Meliponamycin A
Welcome to the technical support center for the total synthesis of Meliponamycin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the total synthesis of this compound, with a focus on key challenging steps.
Question 1: I am observing low diastereoselectivity during the iterative Matteson homologation for the synthesis of the polyketide side chain. What are the critical parameters to control?
Answer: Achieving high diastereoselectivity in the Matteson homologation is crucial for the successful synthesis of the this compound side chain. Low diastereoselectivity can lead to complex mixtures that are difficult to separate and result in low overall yields. The stereochemical outcome of the Matteson homologation is highly dependent on several factors.
Troubleshooting Steps:
-
Reagent Quality: Ensure the high purity of the chiral auxiliary (e.g., diisopropyl tartrate) and the boronic ester starting material. Impurities can significantly impact the stereochemical course of the reaction.
-
Reaction Temperature: The temperature at which the homologation is performed is critical. The reaction of the boronic ester with the lithiated species (e.g., (dichloromethyl)lithium or (dibromomethyl)lithium) is typically carried out at very low temperatures (-78 °C or -100 °C) to maximize stereocontrol. Carefully monitor and maintain the reaction temperature throughout the addition of reagents.
-
Rate of Addition: Slow, dropwise addition of the lithiated reagent to the boronic ester solution is essential. A fast addition rate can lead to localized warming and a decrease in diastereoselectivity.
-
Solvent and Stoichiometry: Anhydrous solvents (typically THF) are mandatory. Ensure the precise stoichiometry of the reagents as described in the published procedures. An excess of the lithiated species can sometimes lead to side reactions.
-
Choice of Halogen: The choice between (dichloromethyl)lithium and (dibromomethyl)lithium can influence the diastereoselectivity. While both are used, the optimal choice may depend on the specific substrate.
-
Subsequent Nucleophilic Displacement: The stereointegrity of the newly formed stereocenter must be maintained during the subsequent nucleophilic displacement of the halide. Ensure that the reaction conditions for this step (e.g., temperature, choice of nucleophile and solvent) are optimized to proceed via a clean SN2 inversion with minimal risk of epimerization.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | -78 °C to -100 °C | Decreased diastereoselectivity |
| Reagent Addition | Slow, dropwise | Localized warming, side reactions |
| Solvents | Anhydrous THF | Quenching of lithiated species |
| Chiral Auxiliary Purity | >99% | Compromised stereochemical induction |
Question 2: The macrolactamization to form the 19-membered cyclodepsipeptide ring is resulting in low yields and significant formation of oligomers. How can I optimize this key cyclization step?
Answer: The formation of the macrocycle is a thermodynamically and kinetically challenging step. Low yields are often attributed to competing intermolecular oligomerization reactions, which are favored at higher concentrations. The choice of coupling reagent and reaction conditions is paramount for an efficient macrocyclization.
Troubleshooting Steps:
-
High Dilution Conditions: The most critical factor for favoring intramolecular cyclization over intermolecular oligomerization is the use of high dilution. The linear precursor should be added slowly via a syringe pump over an extended period (e.g., 12-24 hours) to a large volume of solvent. This maintains a very low concentration of the reactive species at any given time.
-
Choice of Coupling Reagent: Several coupling reagents can be employed for macrolactamization. While HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is commonly used, other reagents like T3P (Propylphosphonic anhydride) have been reported to give good results in the synthesis of related natural products.[1] If one reagent gives poor yields, screening a panel of coupling reagents is recommended.
-
Solvent and Temperature: The choice of solvent can influence the conformation of the linear precursor, thereby affecting the ease of cyclization. DMF or a mixture of DMF/DCM are common choices. The reaction is typically run at room temperature or slightly elevated temperatures to overcome the activation energy barrier for cyclization.
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine, is required to neutralize the acid formed during the reaction and to deprotonate the amine. The amount and choice of base can impact the reaction rate and side reactions.
-
Deprotection of the Linear Precursor: Ensure complete deprotection of the N- and C-termini of the linear peptide before attempting cyclization. Incomplete deprotection will lead to failed cyclization and difficult purification.
| Reagent | Typical Conditions | Notes |
| HATU | 1.1-1.5 eq, DIPEA, DMF, RT | A common and often effective choice. |
| T3P | 1.5 eq, DIPEA, DMF/DCM, RT | Reported to be efficient for similar cyclizations.[1] |
| Syringe Pump Addition | 12-24 hours | Essential for maintaining high dilution. |
Question 3: I am encountering difficulties with the stereoselective construction of the substituted tetrahydropyran (THP) ring. What are the key transformations and potential pitfalls?
Answer: The synthesis of the highly substituted THP ring in this compound is a multi-step process involving several stereoselective reactions. Problems can arise at various stages, from the initial asymmetric reactions to the final cyclization.
Key Steps and Troubleshooting:
-
Sharpless Asymmetric Dihydroxylation/Epoxidation: These reactions are used to install key stereocenters in the linear precursor to the THP ring.[2][3]
-
Low ee or de: Ensure the use of fresh and pure AD-mix or DET/titanium isopropoxide. The stoichiometry of the chiral ligand and the oxidant is critical. Low temperatures are generally required for optimal stereoselectivity.
-
-
Boronate Oxidation/Deoxygenation: This sequence is used to introduce hydroxyl groups with specific stereochemistry.[2][3]
-
Incomplete Oxidation: Ensure the use of a suitable oxidant (e.g., hydrogen peroxide) under basic conditions. The reaction progress should be carefully monitored by TLC or LC-MS.
-
Undesired Side Reactions during Deoxygenation: The deoxygenation step (e.g., via a Barton-McCombie reaction) can sometimes be problematic. Ensure all intermediates are pure before proceeding.
-
-
Intramolecular Cyclization: The formation of the THP ring itself is typically achieved through an intramolecular Williamson ether synthesis or a related cyclization.
-
Incorrect Regioselectivity: The regioselectivity of the cyclization depends on the relative reactivity of the hydroxyl groups. Proper use of protecting groups is essential to ensure that only the desired hydroxyl group reacts.
-
Low Cyclization Yield: This can be due to steric hindrance or an unfavorable conformation of the linear precursor. Running the reaction under dilute conditions can sometimes be beneficial, although not as critical as for macrolactamization.
-
A general workflow for troubleshooting the THP ring synthesis is outlined below:
Caption: Troubleshooting workflow for the synthesis of the tetrahydropyran (THP) ring.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The total synthesis of this compound by Andler and Kazmaier is a convergent synthesis.[1][4] This means that the molecule is assembled from several independently synthesized fragments. The key fragments are:
-
A substituted tetrahydropyranyl (THP) side chain.
-
An azido analogue of protected β-hydroxyleucine.
-
A tetrapeptide fragment.
-
A depsidipeptide building block.
These fragments are coupled together, followed by a macrocyclization step to form the core ring structure. The final steps involve a Staudinger reduction and N-acylation to complete the synthesis.[1]
Caption: Convergent retrosynthetic analysis of this compound.
Q2: Why is the Matteson homologation used so extensively in this synthesis?
A2: The Matteson homologation is a powerful method for the iterative and highly stereoselective construction of carbon chains with multiple contiguous stereocenters.[2][3][4][5] It involves the reaction of a chiral boronic ester with a lithiated dihalomethane, followed by nucleophilic displacement of the resulting halide. This "assembly-line" approach allows for the controlled installation of stereocenters one at a time, with the stereochemistry being directed by the chiral auxiliary on the boron atom.[4] This method is particularly well-suited for building the complex polyketide side chain and the β-hydroxyleucine fragment of this compound, which both feature challenging stereochemical arrangements.[4]
Q3: Are there any particularly challenging protecting group manipulations in the synthesis?
A3: While the publications do not highlight a single "most challenging" protecting group step, any complex total synthesis relies on a robust protecting group strategy. Potential challenges could include:
-
Orthogonality: Ensuring that the protecting groups for the various hydroxyl, amine, and carboxylic acid functionalities can be removed selectively without affecting other groups.
-
Piperazic Acid Protection: The piperazic acid moiety contains two nitrogen atoms, and their selective protection and deprotection can be non-trivial. The decreased nucleophilicity of the α-NH due to an electron-withdrawing carbamate protecting group was noted as an important factor in the synthesis.[1]
-
Final Deprotection: The final deprotection steps to reveal the natural product must be high-yielding and clean to avoid difficult purification of the final compound.
Q4: What are the reported biological activities of this compound?
A4: this compound has demonstrated significant antimicrobial activities. It shows strong activity against the human pathogens Staphylococcus aureus and Leishmania infantum.[1][6][7] It is also active against the entomopathogen Paenibacillus larvae, a bacterium that affects honeybee larvae.[1][7] These promising biological activities make this compound and its analogues interesting targets for drug discovery and development.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Epimerization in Peptide Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and overcoming epimerization during peptide synthesis. This guide provides detailed answers to frequently asked questions and step-by-step troubleshooting protocols to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?
A: Epimerization is a chemical process where one stereocenter of a chiral molecule inverts, converting one epimer into another.[1][2] In peptide synthesis, this refers to the conversion of a pure L-amino acid into a mixture of L- and D-amino acids at the alpha-carbon (Cα) during the coupling reaction.[3] This unintended inversion of stereochemistry can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, while also creating purification challenges due to the high similarity in physical characteristics between the desired peptide and its epimeric impurity.[1][2]
Q2: What are the primary mechanisms of epimerization during peptide synthesis?
A: There are two main pathways through which epimerization occurs during peptide synthesis:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[3] The activated carboxyl group of the Nα-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[2] The proton at the chiral Cα in this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the epimerized D-peptide.[2][3]
-
Direct Cα Proton Abstraction: The second mechanism involves the direct abstraction of the Cα proton by a base from the activated amino acid residue.[2] This is more prevalent for amino acid residues with an acidic Cα proton. The resulting carbanion can then be re-protonated from either face, leading to epimerization.[2]
Q3: Which factors influence the extent of epimerization?
A: Several factors can influence the rate and extent of epimerization during peptide synthesis:
-
Coupling Reagents and Additives: The choice of coupling reagent is critical. Highly reactive reagents can promote oxazolone formation. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used to suppress epimerization by forming less reactive active esters.[4][5]
-
Base: The strength and steric hindrance of the base used are important.[3] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of epimerization by facilitating proton abstraction.[3][6]
-
Solvent: The polarity of the solvent can influence epimerization. More polar solvents like N,N-dimethylformamide (DMF) can favor this side reaction.[3][5]
-
Temperature: Higher reaction temperatures, often employed in microwave-assisted peptide synthesis, can significantly increase the rate of epimerization.[3][5]
-
Amino Acid Residue: Certain amino acids are more susceptible to epimerization. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction.[4] Phenylglycine and methionine are also known to be susceptible.[2]
-
Steric Hindrance: Sterically hindered amino acid residues at the C-terminus of a peptide fragment can increase the likelihood of epimerization.[5]
Q4: Which amino acids are most susceptible to epimerization?
A: While any chiral amino acid can undergo epimerization, some are significantly more prone to it under standard synthesis conditions. These include:
-
Histidine (His): The imidazole side chain can catalyze epimerization.[7][8] Protecting the imidazole nitrogen can help reduce this issue.[4]
-
Cysteine (Cys): The thiol group in the side chain can promote epimerization.[7] Cysteine is susceptible to epimerization during multiple steps of the synthesis process.[9]
-
Serine (Ser): Serine has a higher intrinsic rate of racemization compared to many other natural amino acids.[7][10]
-
Phenylglycine (Phg): The anion formed upon Cα proton abstraction is stabilized by the aryl side chain, increasing the likelihood of epimerization.[2]
Troubleshooting Guide: High Levels of Epimerization Detected
If you have detected a high level of an epimeric impurity in your crude peptide product, follow this step-by-step guide to identify the source of the problem and implement corrective actions.
Step 1: Review Your Coupling Protocol
The first step is to critically evaluate your coupling conditions, as this is the most common source of epimerization.
1.1. Coupling Reagent and Additives
-
Issue: Use of carbodiimides (e.g., DCC, DIC) without an epimerization-suppressing additive.
-
Solution: Always use an additive such as HOBt, HOAt, or Oxyma when using carbodiimide coupling reagents.[4][11] These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester, which is less prone to epimerization.[3]
-
Recommendation: For particularly difficult couplings or with sensitive amino acids, consider using a modern coupling reagent known for low epimerization, such as COMU or DEPBT.[3][11]
1.2. Base Selection and Concentration
-
Issue: Use of a strong, non-hindered base like DIPEA, especially in excess.
-
Solution: Switch to a more sterically hindered and weaker base like sym-collidine or 2,4,6-trimethylpyridine (TMP).[3][6][12]
-
Recommendation: Use the minimum amount of base necessary for the reaction to proceed. For onium salt reagents (e.g., HBTU, HATU), typically 2 equivalents of base are used, but this can be optimized.
1.3. Reaction Temperature
-
Issue: High coupling temperatures, particularly with microwave-assisted synthesis.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[5][7] While higher temperatures can drive difficult couplings to completion, they also accelerate epimerization.[3]
1.4. Solvent Choice
-
Issue: Use of highly polar aprotic solvents like DMF.
-
Solution: If solubility allows, consider using a less polar solvent, which may help reduce epimerization.[7] However, solvent choice is often dictated by the solubility of the reagents and the swelling of the solid support.[7] Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) have shown lower epimerization potential in some cases.[13]
Step 2: Special Considerations for Problematic Amino Acids
If the epimerization is occurring at a specific amino acid residue known to be sensitive, targeted strategies are required.
-
Histidine (His):
-
Cysteine (Cys):
Step 3: Consider Fragment Condensation Strategy
If you are performing segment condensation (coupling two peptide fragments together), the C-terminal amino acid of the activating fragment is highly susceptible to epimerization.
-
Solution:
-
Whenever possible, design your fragments so that the C-terminal residue of the activated fragment is Glycine, which is achiral and cannot epimerize.[16]
-
If Glycine is not an option, Proline is the next best choice due to its rigid cyclic structure which resists oxazolone formation.
-
Avoid activating fragments with C-terminal residues that are sterically hindered (e.g., Val, Ile) or known to be epimerization-prone (e.g., Cys, His).[5]
-
Step 4: Verify the Purity of Starting Materials
-
Issue: The epimeric impurity may be present in the starting amino acid derivative.
-
Solution: Analyze the stereochemical purity of your amino acid derivatives using a suitable analytical method, such as chiral HPLC or GC, before synthesis.
Quantitative Data on Epimerization
The choice of coupling reagent and base significantly impacts the level of epimerization. The following tables summarize quantitative data from various studies.
Table 1: Effect of Coupling Reagent and Additive on Epimerization
| Coupling Reagent | Additive | % D-Isomer (Epimer) | Reference |
| DCC | None | High | [11] |
| DCC | HOBt | Low | [11] |
| HBTU | N/A | Moderate | [2] |
| HATU | N/A | Moderate | [2] |
| PyBOP | N/A | Moderate | [2] |
| DEPBT | N/A | Low | [2][11] |
| COMU | N/A | Very Low | [3][17] |
Note: The exact percentage of epimerization can vary depending on the specific amino acid, solvent, base, and temperature used.
Table 2: Influence of Base on Epimerization
| Base | Steric Hindrance | Basicity | Relative Epimerization | Reference |
| DIPEA | Moderate | Strong | High | [3][6] |
| NMM | Low | Moderate | Moderate | [3][6] |
| sym-collidine | High | Moderate | Low | [3] |
| 2,4,6-TMP | High | Moderate | Very Low | [6][12] |
Experimental Protocols
Protocol 1: General Procedure for Quantifying Epimerization by Chiral HPLC
This protocol provides a general method for determining the percentage of epimeric impurity in a synthetic peptide.
1. Peptide Hydrolysis: a. Accurately weigh 1-2 mg of the crude peptide into a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Seal the tube under vacuum or flush with nitrogen. d. Heat at 110 °C for 24 hours to hydrolyze the peptide into its constituent amino acids. e. After hydrolysis, cool the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.
2. Derivatization (Marfey's Method - Example): a. Re-dissolve the amino acid hydrolysate in 100 µL of 1M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone. c. Incubate the mixture at 40 °C for 1 hour. d. Cool the reaction to room temperature and neutralize by adding 100 µL of 2N HCl. e. Dilute the sample with the mobile phase to a final volume of 1 mL before injection.
3. Chiral HPLC Analysis: a. Column: Use a suitable reversed-phase C18 column. b. Mobile Phase: A typical gradient might be from 10% to 70% Acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes. c. Detection: Monitor the elution at 340 nm. d. Analysis: The L-D and L-L diastereomers of the derivatized amino acids will have different retention times. Integrate the peak areas for the epimerized (D-amino acid derivative) and the desired (L-amino acid derivative) peaks. e. Quantification: Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
Visualizations
Mechanism of Epimerization via Oxazolone Formation
Caption: Mechanism of epimerization via the oxazolone intermediate pathway.
Troubleshooting Workflow for Epimerization
Caption: A logical workflow for troubleshooting high levels of epimerization.
References
- 1. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. cem.hu [cem.hu]
- 15. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Meliponamycin A Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation yield of Meliponamycin A from Streptomyces sp. CBMAI 2042.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation experiments.
Issue 1: Low or No Production of this compound
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Strain or Strain Instability | Verify the identity and purity of your Streptomyces sp. CBMAI 2042 culture. Streptomyces strains can undergo genetic instability, leading to reduced or lost production of secondary metabolites.[1] It is advisable to go back to a fresh culture from a cryopreserved stock. |
| Suboptimal Medium Composition | The composition of the fermentation medium is critical. Carbon and nitrogen sources, as well as phosphate levels, significantly influence secondary metabolite production.[2][3][4] Systematically evaluate different carbon and nitrogen sources. (See Experimental Protocols for Media Optimization). |
| Inappropriate Fermentation Parameters | pH, temperature, and dissolved oxygen levels must be maintained within the optimal range for Streptomyces sp. growth and this compound production.[3] Monitor and control these parameters throughout the fermentation process. |
| Insufficient Precursor Supply | This compound is a cyclic hexadepsipeptide, and its biosynthesis requires specific amino acid precursors. Supplement the fermentation medium with the constituent amino acids of this compound. (See Experimental Protocols for Precursor Feeding). |
| Bacteriophage Contamination | Viral infection can lead to cell lysis and a complete loss of productivity. Signs include a sudden drop in culture turbidity and viscosity. |
Issue 2: Inconsistent Fermentation Yields
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Variability in Inoculum Preparation | The age and size of the inoculum can significantly impact the fermentation kinetics and final yield.[5] Standardize your inoculum preparation protocol, ensuring consistent spore concentration or mycelial biomass. |
| Inadequate Mixing and Aeration | Poor mixing can lead to nutrient and oxygen gradients within the fermenter, resulting in heterogeneous cell growth and product formation. Ensure proper agitation and aeration rates for your bioreactor setup. |
| Foaming | Excessive foaming can lead to loss of culture volume and create a sterile barrier, hindering gas exchange. Use an appropriate antifoaming agent, but be mindful that some agents can affect cell physiology and product yield. |
| Nutrient Limitation | Depletion of a key nutrient during fermentation can prematurely halt this compound production. Analyze nutrient consumption profiles and consider fed-batch strategies to maintain optimal nutrient levels. |
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound?
This compound is produced by Streptomyces sp. CBMAI 2042, a bacterium isolated from the stingless bee Melipona scutellaris.[6][7]
Q2: What is the general chemical nature of this compound?
This compound is a cyclic hexadepsipeptide, a class of compounds known for their diverse biological activities.[6]
Q3: What are the known precursor amino acids for this compound biosynthesis?
The constituent amino acids of this compound have been identified as phenylalanine, proline, and pyroglutamic acid, along with the non-proteinogenic amino acids (2S,3S)-3-hydroxyleucine and piperazic acid.[6]
Q4: What are the typical fermentation conditions for Streptomyces?
Optimal conditions can vary between species, but generally, Streptomyces fermentations are carried out at temperatures between 28-37°C and a pH of 6.0-7.5.[2][3] Agitation and aeration are crucial to maintain sufficient dissolved oxygen for these aerobic bacteria.
Q5: How can I improve the yield of this compound through media optimization?
Systematic optimization of media components is key. This can be achieved using statistical methods like Plackett-Burman designs to screen for significant factors, followed by Response Surface Methodology (RSM) to find the optimal concentrations of key nutrients.[5][8] Generally, slowly metabolized carbon sources and complex nitrogen sources are favorable for secondary metabolite production in Streptomyces.[4]
Data Presentation
Table 1: Qualitative Impact of Fermentation Parameters on this compound Production
| Parameter | Sub-optimal Condition | Generally Favorable Condition | Potential Negative Impact of Excess |
| Temperature | < 25°C or > 40°C | 28 - 35°C | Reduced enzyme stability, increased cell stress |
| pH | < 5.5 or > 8.0 | 6.5 - 7.2 | Altered nutrient uptake, enzyme denaturation |
| Carbon Source | Rapidly metabolized sugars (e.g., glucose) | Complex carbohydrates (e.g., starch, maltodextrin) or glycerol | Catabolite repression of secondary metabolism |
| Nitrogen Source | High concentrations of ammonium | Complex organic sources (e.g., yeast extract, soy peptone) or specific amino acids | Nitrogen metabolite repression |
| Dissolved Oxygen | < 30% saturation | > 50% saturation | Oxidative stress at very high levels |
| Agitation | Low (poor mixing) | Sufficient to ensure homogeneity | Shear stress on mycelia at very high speeds |
Experimental Protocols
1. Media Optimization using One-Factor-at-a-Time (OFAT) and Response Surface Methodology (RSM)
-
Objective: To identify the optimal concentrations of carbon and nitrogen sources for this compound production.
-
Methodology:
-
OFAT: Start with a basal medium (e.g., ISP2 or a defined medium). Vary the concentration of one component (e.g., carbon source) while keeping others constant. Analyze the this compound yield for each condition.
-
RSM: Once key factors are identified from OFAT or Plackett-Burman screening, use a statistical design (e.g., Box-Behnken) to investigate the interactions between these factors and determine their optimal levels for maximizing yield.[8]
-
2. Precursor Feeding Strategy
-
Objective: To enhance this compound yield by supplementing the culture with its constituent amino acid precursors.
-
Methodology:
-
Prepare sterile stock solutions of the precursor amino acids: L-phenylalanine, L-proline, and L-glutamic acid (as a precursor to pyroglutamic acid).
-
Add the precursor amino acids to the fermentation medium at different concentrations and at various time points during the fermentation (e.g., at the beginning or at the onset of the stationary phase).
-
Monitor the production of this compound by HPLC or LC-MS to determine the optimal feeding strategy.
-
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Model of secondary metabolite regulation in Streptomyces.
Caption: Logical steps for troubleshooting low fermentation yield.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRPS-PKS: a knowledge-based resource for analysis of NRPS/PKS megasynthases - PMC [pmc.ncbi.nlm.nih.gov]
Meliponamycin A Extraction Efficiency: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the extraction efficiency of Meliponamycin A from Streptomyces sp. ICBG1318. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a cyclic hexadepsipeptide with antimicrobial properties. It is a secondary metabolite produced by the bacterium Streptomyces sp. ICBG1318, which was originally isolated from the stingless bee Melipona scutellaris.[1]
Q2: What is the general workflow for this compound extraction?
The general workflow involves the cultivation of Streptomyces sp. ICBG1318 on a solid agar medium, followed by solvent extraction of the agar, and subsequent purification of the crude extract. A common method involves soaking the agar in ethyl acetate, followed by sonication to disrupt the cells and enhance extraction. The final purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Q3: Why is my this compound yield consistently low?
Low yields of secondary metabolites like this compound can be attributed to several factors. These can range from suboptimal fermentation conditions to inefficient extraction and purification procedures. Key areas to investigate include the composition of the culture medium, the pH and temperature of both the culture and the extraction process, and the method used for cell disruption.
Q4: Can I extract this compound from a liquid culture?
While the initial isolation was reported from solid culture, cultivation in a liquid medium (fermentation broth) is also a standard method for producing secondary metabolites from Streptomyces. Extraction from a liquid culture would typically involve separating the mycelium from the broth by centrifugation or filtration. The extraction would then be performed on both the mycelium and the supernatant, as the compound may be intracellular, extracellular, or both. A common solvent for extracting the supernatant is ethyl acetate.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no antimicrobial activity in the crude extract | 1. Suboptimal culture conditions: The production of secondary metabolites is highly sensitive to the growth environment.[3] 2. Inefficient cell disruption: this compound may be primarily located intracellularly, requiring effective cell lysis for release.[4] 3. Degradation of this compound: The compound may be unstable under the extraction conditions used (e.g., high temperature or extreme pH).[5][6] | 1. Optimize Fermentation: Systematically vary the carbon and nitrogen sources, pH (typically neutral to slightly alkaline for Streptomyces), and temperature (around 28-30°C) of your culture medium.[2] 2. Enhance Cell Disruption: Incorporate a sonication step after adding the extraction solvent to the agar or mycelium.[1] Alternatively, consider other methods like bead beating or homogenization for liquid cultures. 3. Control Extraction Parameters: Perform extractions at room temperature or below to minimize thermal degradation. Ensure the pH of the extraction solvent is close to neutral. |
| Inconsistent yields between batches | 1. Variability in inoculum: The age and density of the starting culture can significantly impact secondary metabolite production. 2. Inconsistent extraction procedure: Minor variations in solvent volume, extraction time, or agitation can lead to different yields. | 1. Standardize Inoculum: Use a consistent method for preparing your seed culture, ensuring a similar spore or mycelial density for each fermentation. 2. Maintain a Strict Protocol: Document and adhere to a detailed standard operating procedure (SOP) for your extraction process. |
| Difficulty in purifying this compound from the crude extract | 1. Complex mixture of metabolites: Streptomyces produce a wide array of secondary metabolites, which can co-elute with this compound during chromatography. 2. Improper chromatography conditions: The mobile phase composition, gradient, and column chemistry may not be optimal for separating this compound. | 1. Pre-purification step: Consider a preliminary fractionation of the crude extract using techniques like solid-phase extraction (SPE) before proceeding to HPLC. 2. Optimize HPLC Method: Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water with modifiers like formic acid or trifluoroacetic acid) and gradient profiles. A C18 column is a good starting point for reversed-phase separation of cyclic peptides.[7] |
| Contamination of the Streptomyces culture | 1. Inadequate aseptic technique: Contamination by other bacteria or fungi can inhibit the growth of Streptomyces or degrade the produced this compound. | 1. Strict Aseptic Technique: Ensure all media, glassware, and instruments are properly sterilized. Work in a laminar flow hood to minimize airborne contamination. |
Data Presentation: Enhancing Extraction Efficiency
The following tables provide a summary of how different parameters can influence the extraction yield of secondary metabolites, including compounds structurally similar to this compound.
Table 1: Comparison of Solvent Extraction Efficiency
| Solvent | Polarity Index | Relative Extraction Yield (%) * | Notes |
| n-Butanol | 4.0 | 55-60 | Good for moderately polar compounds like cyclic peptides.[8] |
| Ethyl Acetate | 4.4 | 40-50 | A commonly used solvent for extracting a broad range of secondary metabolites from Streptomyces.[2] |
| Chloroform | 4.1 | 30-40 | Effective for lipophilic compounds, but carries higher toxicity. |
| Dichloromethane | 3.1 | 25-35 | Similar to chloroform but less toxic. |
| Methanol | 5.1 | 60-70 | High polarity, can extract a wide range of compounds, including impurities. |
| Acetone | 5.1 | 50-60 | Good for a range of polarities, often used in initial extraction steps. |
*Note: These are representative values for cyclic peptides and other secondary metabolites from microbial sources and may vary for this compound. The yield is relative to the most effective solvent in a given study.
Table 2: Effect of pH on Extraction Yield
| pH of Extraction Medium | Relative Extraction Yield (%) * | Rationale |
| 4.0 - 6.0 | Lower | This compound is likely to be more protonated, which may affect its solubility in less polar organic solvents. |
| 7.0 - 8.0 | Optimal | A neutral to slightly alkaline pH is generally optimal for the extraction of many bacterial secondary metabolites. |
| 9.0 - 10.0 | Moderate to Lower | High pH can potentially lead to the degradation of the depsipeptide structure of this compound. |
*Note: Optimal pH can be compound-specific. The data presented is a general trend for secondary metabolites from bacteria.
Table 3: Influence of Temperature on Extraction
| Extraction Temperature (°C) | Relative Extraction Yield (%) * | Considerations |
| 4 - 10 | Lower | Reduced extraction kinetics. |
| 20 - 25 (Room Temperature) | Optimal | Provides a good balance between extraction efficiency and compound stability. |
| 30 - 40 | Potentially Higher | Increased solubility and diffusion can improve yield, but the risk of degradation also increases.[6] |
| > 40 | Lower | Significant risk of thermal degradation of this compound.[6] |
*Note: this compound's specific thermal stability has not been reported; these are general guidelines for peptide-based natural products.
Table 4: Comparison of Cell Disruption Methods
| Method | Principle | Relative Efficiency for Streptomyces (%) * | Advantages | Disadvantages |
| Sonication | High-frequency sound waves create cavitation bubbles that disrupt cell walls. | 70-80 | Effective for small to medium-scale extractions; can be applied directly to the solvent-biomass mixture.[1] | Can generate heat, potentially degrading sensitive compounds; efficiency can be operator-dependent. |
| Bead Beating | Agitation with small beads physically grinds and disrupts cells. | 80-90 | Highly efficient for tough cell walls; suitable for small sample volumes. | Can be harsh and generate heat; may require specialized equipment. |
| Homogenization | Forcing a cell suspension through a narrow orifice at high pressure shears cells apart. | 85-95 | Very efficient and scalable for large volumes. | Requires expensive equipment; can generate significant heat. |
| Freeze-Thaw | Repeated cycles of freezing and thawing disrupt cell membranes through ice crystal formation. | 50-60 | A gentle method that can be suitable for labile compounds. | Often less efficient than mechanical methods and can be time-consuming. |
*Note: Efficiency is an estimation for secondary metabolite release from Gram-positive bacteria like Streptomyces and can vary based on specific conditions.
Experimental Protocols
1. Cultivation of Streptomyces sp. ICBG1318
This protocol is adapted from the initial isolation of this compound.[1]
-
Medium: Prepare International Streptomyces Project 2 (ISP2) agar plates.
-
Inoculation: Inoculate the agar plates with a spore suspension or a fresh mycelial culture of Streptomyces sp. ICBG1318.
-
Incubation: Incubate the plates at 28-30°C for 7-10 days, or until sufficient growth and secondary metabolite production are observed.
2. Extraction of this compound
-
Preparation: After incubation, cut the agar into small pieces (approximately 1 cm³).
-
Solvent Extraction: Place the agar pieces in a sterile Erlenmeyer flask and add ethyl acetate at a ratio of approximately 2:1 (v/w) of solvent to agar.
-
Cell Disruption (Sonication): Place the flask in a sonicator bath and sonicate for 30-60 minutes. Monitor the temperature of the water bath to prevent excessive heating.
-
Extraction: Allow the mixture to stand at room temperature for at least 4 hours, or overnight, with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth or a coarse filter paper to remove the agar pieces.
-
Concentration: Concentrate the ethyl acetate filtrate in vacuo using a rotary evaporator to obtain the crude extract.
3. Quantification of this compound by HPLC
This is a general protocol for the quantification of cyclic peptides and should be optimized for this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or DMSO. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve a known weight of the crude extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system. Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
4. Purification of this compound by Preparative HPLC
-
Instrumentation: A preparative HPLC system with a larger capacity C18 column.
-
Mobile Phase and Gradient: Use the same mobile phase as the analytical method, but the gradient may need to be adjusted to improve the separation of the target peak.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and inject it onto the column.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound as determined by the analytical HPLC.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Drying: Pool the pure fractions and remove the solvent in vacuo to obtain purified this compound.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
Caption: Generalized biosynthetic pathway for a cyclic hexadepsipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic peptide production from lactic acid bacteria (LAB) and their diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Meliponamycin A Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the purification of Meliponamycin A. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Troubleshooting Guides
Low Yield of this compound after Initial Extraction
Question: I am experiencing a very low yield of this compound from my Streptomyces sp. culture extract. What are the potential causes and how can I improve my yield?
Answer: Low yields of this compound during initial extraction can stem from several factors. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Incomplete Cell Lysis: The bioactive compound may be retained within the bacterial cells.
-
Solution: Employ more rigorous cell disruption techniques. Sonication on ice, bead beating, or enzymatic lysis (e.g., with lysozyme) prior to solvent extraction can significantly improve the release of intracellular metabolites.
-
-
Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for efficiently extracting this compound.
-
Solution: this compound is a cyclic hexadepsipeptide with a polyketide fragment, suggesting moderate polarity. While a standard protocol might use ethyl acetate or methanol, consider a sequential extraction with solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to fractionate the extract and isolate the compound more effectively. The original isolation of this compound utilized a solid-phase extraction (SPE) with a step gradient of H2O/MeOH, with the active fraction eluting in 100% MeOH[1].
-
-
Degradation of the Compound: this compound may be unstable under the extraction conditions.
-
Solution: Natural products can be sensitive to pH, temperature, and light[2]. Perform extractions at a controlled, cool temperature and minimize exposure to direct light. Buffering the extraction solvent to a neutral pH may also prevent degradation. It is known that the degradation of some antibiotics can be pH-dependent[3].
-
-
Insufficient Production by Streptomyces sp.: The bacterial culture may not be producing an optimal amount of the target compound.
-
Solution: Optimize the culture conditions, including media composition, pH, temperature, and incubation time. The regulation of antibiotic production in Streptomyces is complex, and slight changes can have a significant impact on yield[4].
-
Table 1: Troubleshooting Low Extraction Yield
| Potential Cause | Recommended Action |
| Incomplete Cell Lysis | Sonication, bead beating, or enzymatic lysis |
| Suboptimal Solvent | Sequential extraction with varying polarities |
| Compound Degradation | Control temperature, pH, and light exposure |
| Low Production | Optimize Streptomyces sp. culture conditions |
Issues During Chromatographic Purification
Question: I am having trouble purifying this compound using column chromatography. I am observing co-elution of impurities and poor peak resolution.
Answer: Chromatographic purification of natural products is often challenging due to the complexity of the extract[2][5]. Here are some common issues and solutions for purifying this compound:
-
Poor Separation on Silica Gel: this compound's polarity might be causing it to either stick to the column or elute too quickly with other compounds.
-
Solution:
-
Solvent System Optimization: Systematically vary the solvent system for your column. A good starting point is a gradient elution. For this compound, a gradient of aqueous acetonitrile with 0.1% formic acid has been used for HPLC purification[1]. Experiment with different solvent combinations and gradient slopes.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like reversed-phase (C18), Sephadex, or ion-exchange chromatography, depending on the properties of the co-eluting impurities.
-
-
-
Compound Instability on Silica: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds[6].
-
Solution: Run a quick 2D TLC to check for stability on silica[6]. If degradation is observed, consider using a neutral stationary phase like alumina or a buffered mobile phase.
-
-
Overloading the Column: Exceeding the capacity of your chromatography column will lead to broad peaks and poor separation.
-
Solution: Reduce the amount of crude extract loaded onto the column. It is often better to perform multiple smaller purification runs than one overloaded run.
-
-
Sample Precipitation in the Column: The sample may precipitate upon injection if the solvent it is dissolved in is too strong compared to the mobile phase.
-
Solution: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. If using a reversed-phase column, dissolve the sample in a solvent with a high aqueous content[7].
-
Table 2: Troubleshooting Chromatographic Purification
| Issue | Recommended Action |
| Poor Separation | Optimize solvent system; try alternative stationary phases |
| Compound Degradation | Use neutral stationary phase or buffered mobile phase |
| Column Overloading | Reduce sample load; perform multiple runs |
| Sample Precipitation | Dissolve sample in a solvent compatible with the mobile phase |
Frequently Asked Questions (FAQs)
What is the general purification strategy for this compound?
The published method for the isolation of this compound involves a two-step process:
-
Solid-Phase Extraction (SPE): The crude extract is first fractionated using SPE with a step gradient of water and methanol. The fraction containing this compound was reported to elute with 100% methanol[1].
-
High-Performance Liquid Chromatography (HPLC): The active fraction from SPE is then further purified by reversed-phase HPLC using a gradient of aqueous acetonitrile containing 0.1% formic acid[1].
What are the known spectroscopic data for this compound?
The structure of this compound was determined by interpretation of NMR and MS data[1]. For detailed spectroscopic data, it is recommended to consult the primary literature describing its isolation.
How can I monitor the purity of my this compound fractions?
Purity can be monitored at each step using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to assess the complexity of your fractions and the presence of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity by analyzing the peak area of your compound relative to impurities.
-
Mass Spectrometry (MS): Can be used to confirm the presence of the desired molecular weight of this compound in your fractions.
Experimental Protocols
General Protocol for this compound Purification
This protocol is a generalized procedure based on the published literature[1] and common practices in natural product chemistry.
-
Fermentation and Extraction:
-
Culture Streptomyces sp. ICBG1318 in a suitable production medium.
-
After an appropriate incubation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.
-
Extract the mycelium by suspending it in methanol and sonicating, followed by filtration and evaporation of the solvent.
-
Combine the crude extracts.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the compounds with a step gradient of increasing methanol concentration in water (e.g., 25%, 50%, 75%, 100% methanol).
-
Collect the fractions and analyze them by TLC or HPLC to identify the fraction containing this compound. The compound is expected to be in the 100% methanol fraction[1].
-
-
Reversed-Phase HPLC:
-
Evaporate the solvent from the active SPE fraction and redissolve the residue in a small volume of the initial HPLC mobile phase.
-
Purify the sample on a C18 HPLC column using a gradient elution. A typical gradient could be from 40% to 100% acetonitrile in water (with 0.1% formic acid) over 30 minutes[1].
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peaks corresponding to this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA degradation and the regulation of antibiotic synthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Meliponamycin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Meliponamycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peak overlap in Nuclear Magnetic Resonance (NMR) spectra, a critical step in the structural elucidation and analysis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows significant peak overlap in the aliphatic and sugar regions. How can I begin to resolve these signals?
A1: Significant peak overlap in 1D ¹H NMR spectra is common for complex molecules like this compound. The most effective starting point for resolving these signals is to employ two-dimensional (2D) NMR spectroscopy.[1][2][3] Techniques such as COSY and HSQC will help disperse the signals into a second dimension, revealing correlations between nuclei and enabling the assignment of individual resonances that are overlapped in the 1D spectrum.[1][4][5]
Q2: I've run a COSY experiment, but some cross-peaks are still ambiguous due to severe overlap. What is the next logical step?
A2: When COSY spectra are insufficient, the next step is often to use a heteronuclear correlation experiment like HSQC (Heteronuclear Single Quantum Coherence). This experiment correlates protons with their directly attached carbons.[6] Since ¹³C spectra are generally much more dispersed than ¹H spectra, this technique is excellent for resolving overlapping proton signals by spreading them out based on the chemical shifts of the carbons they are attached to.[4][7]
Q3: How can I differentiate between overlapping signals from different spin systems within the this compound structure?
A3: A TOCSY (Total Correlation Spectroscopy) experiment is highly valuable for this purpose. A TOCSY experiment reveals correlations between all protons within a given spin system, not just those that are directly coupled (as in COSY).[2][3] By selecting a well-resolved peak from a specific spin system, you can "light up" all the other protons belonging to that same system, effectively tracing out entire structural fragments of this compound.
Q4: I am struggling to assign quaternary carbons and connect different structural fragments of this compound. Which experiment should I use?
A4: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the ideal choice for this challenge. HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds.[3][6][8] This is crucial for connecting different spin systems and for assigning quaternary carbons, which do not have any directly attached protons and are therefore not observed in an HSQC spectrum.[9]
Q5: Are there any non-2D NMR methods to resolve minor peak overlap?
A5: Yes, for minor overlap, you can consider optimizing the 1D ¹H NMR acquisition parameters. This includes acquiring the spectrum on a higher-field NMR spectrometer to increase signal dispersion. Additionally, "pure-shift" NMR experiments can be employed. These advanced 1D techniques produce spectra where every multiplet collapses into a singlet, significantly reducing overlap.[4]
Q6: Can computational methods help in resolving heavily overlapped spectra?
A6: Absolutely. Computational deconvolution algorithms can be used to separate overlapping signals into their constituent peaks.[10][11][12] Software packages are available that use mathematical approaches, such as Bayesian deconvolution, to model and resolve complex spectral regions.[13][14] These methods can be particularly useful for quantitative analysis of complex mixtures.[14][15]
Troubleshooting Guides
Issue: Inability to distinguish between two overlapping multiplets in the ¹H NMR spectrum.
Solution Workflow:
-
Run a 2D COSY experiment: This will help determine if the two overlapping multiplets are coupled to different protons. Look for distinct cross-peaks that correlate to other, well-resolved signals.
-
Run a 2D HSQC experiment: This will correlate the protons in the overlapping region to their attached carbons. If the carbons have different chemical shifts, the proton signals will be resolved in the second dimension.[4]
-
If signals still overlap in the HSQC: This indicates that the protons are attached to carbons with very similar chemical shifts. In this case, a 2D J-resolved experiment can be beneficial. This experiment separates chemical shifts and coupling constants into two different dimensions, which can help in resolving the multiplets.[16]
Issue: Difficulty in assigning a specific proton signal due to multiple overlapping resonances.
Solution Workflow:
-
Run a 2D TOCSY experiment: Identify a well-resolved proton signal from the same spin system as the overlapped signal of interest. The TOCSY spectrum will show correlations to all other protons in that spin system, including the one that is overlapped.
-
Run a 2D HMBC experiment: Use long-range correlations from a known proton or carbon to the carbon or proton of the overlapped signal to confirm its assignment. This is especially useful for connecting different parts of the molecule.[8]
-
Run a selective 1D NOESY/ROESY experiment: If you have a hypothesis about the spatial proximity of the overlapped proton to another, well-resolved proton, a selective 1D NOE experiment can provide confirmation through-space correlations.[17]
Experimental Protocols
COSY (Correlation Spectroscopy) Experiment
-
Objective: To identify scalar-coupled protons (typically separated by 2-3 bonds).
-
Methodology:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.
-
Set up a standard COSY experiment using the instrument's predefined parameter set.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.
-
Analyze the resulting contour plot to identify cross-peaks, which indicate J-coupling between protons.
-
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Objective: To correlate protons with their directly attached heteronucleus (typically ¹³C).
-
Methodology:
-
Use the same sample of this compound as prepared for the COSY experiment.
-
Set up a standard HSQC experiment. It is crucial to correctly set the ¹JCH coupling constant (typically ~145 Hz for sp³ carbons) to ensure efficient magnetization transfer.
-
Acquire the 2D data. HSQC is a sensitive experiment, but sufficient scans are needed to detect carbons with low natural abundance.
-
Process the data with appropriate window functions and perform the 2D Fourier transform.
-
Analyze the resulting 2D spectrum, where each cross-peak corresponds to a proton and its directly bonded carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Use the same sample of this compound.
-
Set up a standard HMBC experiment. The long-range coupling constant (ⁿJCH) needs to be optimized, with a typical value around 8 Hz.
-
Acquire the 2D data. HMBC is less sensitive than HSQC, so a longer acquisition time is generally required.
-
Process the 2D data and perform the Fourier transform.
-
Analyze the spectrum to identify cross-peaks that connect protons and carbons over multiple bonds, which is essential for assembling the carbon skeleton of this compound.
-
Data Presentation
Table 1: Comparison of NMR Techniques for Resolving Peak Overlap in a Hypothetical Region of the this compound Spectrum (2.5-2.8 ppm)
| Technique | Resolution in Overlapped Region | Information Gained | Estimated Experiment Time |
| 1D ¹H NMR | Poor (Broad, unresolved multiplet) | Basic proton chemical shifts | ~5 minutes |
| 2D COSY | Moderate (Some cross-peaks resolved) | ¹H-¹H coupling networks | ~30 minutes |
| 2D HSQC | Good (Proton signals resolved by ¹³C shifts) | ¹H-¹³C one-bond correlations | ~1-2 hours |
| 2D TOCSY | Good (Identifies entire spin systems) | Full ¹H spin system correlations | ~2-4 hours |
| 2D J-Resolved | Excellent (Separates J-coupling from chemical shift) | Precise coupling constants for overlapped signals | ~1-3 hours |
| Pure-Shift ¹H | Excellent (Collapses multiplets to singlets) | Highly resolved proton chemical shifts | ~15-60 minutes |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 2D NMR [chem.ch.huji.ac.il]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UnidecNMR: a new method for automatic NMR peak detection in 1–4 dimensions | Department of Chemistry [chem.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Meliponamycin A for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Meliponamycin A for various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic hexadepsipeptide with promising antimicrobial and antileishmanial activities.[1] Like many complex natural products, it is a hydrophobic molecule, which can lead to poor solubility in aqueous buffers commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
For hydrophobic compounds like this compound, it is recommended to start with a high-purity organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing capacity for a wide range of compounds.[2][3] Other potential organic solvents include ethanol, methanol, or a mixture of co-solvents.[4]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "antisolvent precipitation," where the compound crashes out as the solvent environment shifts from organic to aqueous.[5] Here are several strategies to address this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent composition can help maintain solubility.[5]
-
Use of Co-solvents: Incorporate a water-miscible co-solvent in your final assay buffer. Common choices include polyethylene glycol 400 (PEG400) or glycerol.[2] Ensure the final concentration of the co-solvent is compatible with your assay and does not affect cell viability or enzyme activity.
-
Employ Solubility Enhancers: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[4][5] The effect of pH on this compound's solubility would need to be determined empirically.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in the Initial Solvent
| Potential Cause | Recommended Solution |
| Insufficient solvent power. | Try a stronger organic solvent or a solvent mixture. For peptides, hexafluoro-2-propanol (HFIP) has high solubilizing potential, though it must be removed before the assay.[7] |
| Compound is in a stable crystalline form. | Use mechanical assistance such as vortexing or sonication. Gentle warming can also be effective, but the thermal stability of this compound should be considered.[8] |
Issue: Compound Precipitation in Cell Culture Media Over Time
| Potential Cause | Recommended Solution |
| Interaction with media components. | Reduce the serum (e.g., FBS) concentration in your media if your experiment allows, as the compound may bind to serum proteins and precipitate.[5] |
| Exceeding the thermodynamic solubility limit. | Lower the final working concentration of this compound in the assay. |
| Temperature fluctuations. | Ensure the media and all solutions are pre-warmed to the incubation temperature (e.g., 37°C) before adding the compound.[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound.
-
Solvent Addition: Add a precise volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Kinetic Solubility Assay to Determine Maximum Soluble Concentration
This assay helps determine the highest concentration of this compound that can be achieved in an aqueous buffer without immediate precipitation.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your this compound DMSO stock solution with DMSO.
-
Transfer to Aqueous Buffer: In a separate 96-well plate, add your aqueous assay buffer (e.g., PBS). Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant (e.g., 1%).[5]
-
Incubate and Measure: Shake the plate for 1-2 hours at room temperature.[8] Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm.[5]
-
Analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides representative solubility data for a generic hydrophobic peptide in common laboratory solvents to guide initial solvent screening.
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Generally very low for hydrophobic peptides. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Similar to water; physiological pH. |
| Dimethyl Sulfoxide (DMSO) | > 50 | A good initial choice for creating high-concentration stock solutions.[10] |
| Ethanol (95%) | 10-20 | Can be used as a co-solvent. |
| Methanol | 5-15 | Another potential co-solvent. |
| Acetonitrile | 5-10 | Often used in HPLC, can be a useful solvent. |
| 5% (w/v) HP-β-CD in Water | 1-5 | Demonstrates the potential of cyclodextrins to enhance aqueous solubility. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. toku-e.com [toku-e.com]
minimizing degradation of Meliponamycin A in solution
Welcome to the technical support center for Meliponamycin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving and storing this compound?
A1: For long-term storage, it is highly recommended to store this compound as a lyophilized powder at -20°C or -80°C, protected from light.[1][2] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent due to the hydrophobic nature of many complex natural products.[3] Prepare a high-concentration stock solution (e.g., 10 mg/mL) in anhydrous DMSO. For aqueous experimental conditions, further dilute the DMSO stock solution in your aqueous buffer of choice immediately before use. The final concentration of DMSO should be kept as low as possible for cell-based assays, typically below 0.5%.[3]
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: Based on its structure as a cyclic hexadepsipeptide containing ester linkages and a polyketide fragment, the primary degradation factors are likely to be:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds within the depsipeptide ring, leading to linearization and inactivation of the compound.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.[6]
-
Light: Complex organic molecules can be susceptible to photodegradation, where exposure to light, especially UV, can cause structural changes.[7][8]
-
Enzymatic Activity: If working with biological matrices such as serum or cell lysates, esterases and proteases could potentially degrade this compound.[9]
Q3: How should I store my this compound stock and working solutions?
A3: Proper storage is critical to maintaining the potency of this compound. Please refer to the summary table below for recommended storage conditions.
| Solution Type | Solvent | Concentration | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | N/A | -20°C or -80°C | Years | Protect from moisture and light.[1][2] |
| Stock Solution | Anhydrous DMSO | 1-10 mg/mL | -20°C or -80°C | Months | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| Working Solution | Aqueous Buffer | µg/mL - ng/mL range | 2-8°C | < 24 hours | Prepare fresh daily from stock solution. Avoid prolonged storage.[10] |
Q4: I am observing a loss of biological activity in my experiments. Could this be due to this compound degradation?
A4: Yes, a loss of activity is a common indicator of compound degradation. If you suspect degradation, consider the following:
-
Age of the solution: Are you using freshly prepared working solutions?
-
Storage of stock: Has your DMSO stock solution undergone multiple freeze-thaw cycles?
-
Experimental conditions: Is your experimental medium acidic or alkaline? Are your experiments conducted under direct light for extended periods?
To confirm degradation, you can perform an analytical check using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your solution compared to a freshly prepared standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: Degradation of this compound in the working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a frozen DMSO stock.
-
pH Control: Ensure the pH of your experimental buffer is within a stable range, ideally between pH 5-7.[1] Macrolide and depsipeptide structures are often susceptible to degradation at pH values below 6 and above 8.[11][12]
-
Minimize Light Exposure: Protect your solutions from direct light by using amber vials or wrapping containers in aluminum foil.[1]
-
Temperature Control: Keep solutions on ice when not in immediate use during experimental setup.
-
Purity Check: Analyze your working solution via HPLC or LC-MS to check for the presence of degradation products.
-
Issue 2: Precipitation of this compound upon dilution into aqueous buffer.
-
Possible Cause: Low solubility of the compound in aqueous solutions.
-
Troubleshooting Steps:
-
Modify Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer to facilitate better mixing.[3]
-
Use of Surfactants: For in vitro assays, consider the inclusion of a small, biologically compatible amount of a non-ionic surfactant like Tween® 80 to improve solubility.
-
Sonication: Briefly sonicate the solution to aid in dissolving the precipitate. Be cautious with this method as it can generate heat.[2]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[1]
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Stability Assay
This protocol provides a framework for assessing the stability of this compound under various conditions.
Objective: To quantify the percentage of intact this compound remaining in solution over time under different pH, temperature, and light conditions.
Materials:
-
This compound DMSO stock solution (10 mg/mL)
-
A range of aqueous buffers (e.g., pH 4, pH 7, pH 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution to a final concentration of 50 µg/mL in each of the test buffers (pH 4, 7, and 9).
-
For each pH condition, prepare three sets of samples:
-
Set 1: Stored at 4°C, protected from light.
-
Set 2: Stored at 37°C, protected from light.
-
Set 3: Stored at room temperature, exposed to ambient light.
-
-
-
Time Points:
-
Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately quench any potential degradation by mixing with an equal volume of ACN and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method with a C18 column. A gradient elution from water/0.1% TFA to acetonitrile/0.1% TFA is a common starting point for peptide-like molecules.
-
Inject the "time 0" sample to establish the initial peak area of intact this compound.
-
Analyze all subsequent time-point samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for the experimental stability assessment of this compound.
Caption: Troubleshooting flowchart for loss of this compound activity.
References
- 1. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. biomatik.com [biomatik.com]
- 4. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 6. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. researchgate.net [researchgate.net]
- 9. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Meliponamycin A Bioassays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioassays for Meliponamycin A.
I. Troubleshooting Guides
This section addresses common issues that may arise during this compound bioassays, providing potential causes and solutions.
Antibacterial Susceptibility Testing (e.g., Broth Microdilution for MIC Determination)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or poor bacterial growth in control wells | - Inoculum density is too low.- Media contamination.- Incubation conditions are incorrect (temperature, time).- Bacterial strain is not viable. | - Ensure the inoculum is standardized to the correct McFarland standard (e.g., 0.5).- Use fresh, sterile media (ISP-2 Medium for P. larvae and S. aureus).[1]- Verify incubator temperature and incubation time as per protocol.- Use a fresh culture of the bacterial strain. |
| Inconsistent MIC values across replicates | - Inaccurate serial dilutions of this compound.- Uneven distribution of inoculum.- Edge effects in the microplate. | - Calibrate pipettes and use proper pipetting techniques.- Ensure the inoculum is well-mixed before dispensing.- To minimize evaporation, fill the outer wells of the plate with sterile water or media and do not use them for experimental samples. |
| Precipitation of this compound in media | - this compound has poor solubility in the aqueous test medium. | - Dissolve this compound in a suitable solvent (e.g., DMSO) before preparing serial dilutions in the broth. Ensure the final solvent concentration does not affect bacterial growth.[2][3] |
| Higher than expected MIC values | - Inoculum density is too high.- Degradation of this compound.- Bacterial strain has developed resistance. | - Standardize the inoculum carefully.- Prepare fresh stock solutions of this compound for each experiment.- Verify the identity and susceptibility of the bacterial strain. |
Anti-leishmanial Activity Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in ELISA/IFA assays | - Non-specific antibody binding.- Insufficient washing.- Issues with the blocking buffer. | - Optimize the concentration of primary and secondary antibodies.- Increase the number and duration of wash steps.- Try a different blocking agent (e.g., BSA, non-fat dry milk). |
| No signal in PCR-based assays | - Inefficient DNA extraction.- PCR inhibitors are present in the sample.- Incorrect annealing temperature. | - Use a validated DNA extraction kit for Leishmania.[4]- Include a DNA purification step or dilute the sample to reduce inhibitor concentration.- Optimize the annealing temperature using a gradient PCR. Be aware that slow-cooling thermocyclers may require protocol adjustments.[5] |
| False positives in PCR | - Contamination with Leishmania DNA. | - Use dedicated PCR workstations and filter tips.- Include no-template controls in every run. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a broth microdilution assay?
A1: Based on its reported potent activity, a starting concentration of 64 µg/mL with two-fold serial dilutions is a reasonable starting point for determining the Minimum Inhibitory Concentration (MIC). Adjust the range based on preliminary results.
Q2: Which solvent should I use to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving natural products for bioassays.[2][3] It is crucial to determine the maximum concentration of DMSO that does not inhibit the growth of the test organism by running a solvent toxicity control.
Q3: What are the appropriate positive and negative controls for an antibacterial susceptibility test?
A3: For antibacterial assays against P. larvae and S. aureus, tetracycline can be used as a positive control.[1] The negative control should be the broth medium with the highest concentration of the solvent used to dissolve this compound. A growth control well containing only the medium and the inoculum should also be included.[6]
Q4: How can I confirm the viability of the organisms after determining the MIC?
A4: To determine if this compound is bactericidal or bacteriostatic, you can subculture the contents of the wells with no visible growth onto fresh agar plates. The lowest concentration that prevents growth on the subculture plate is the Minimum Bactericidal Concentration (MBC).
Q5: What is the likely mechanism of action of this compound?
A5: While the exact mechanism of this compound is not yet fully elucidated, as a cyclic hexadepsipeptide, it may act by disrupting the bacterial cell membrane or by inhibiting essential cellular processes like protein or cell wall synthesis, similar to other cyclic depsipeptides.[7][8][9]
III. Quantitative Data Summary
The following table summarizes the reported antimicrobial activity of this compound.
| Organism | Assay Type | Reported Activity | Reference Compound | Reference MIC |
| Paenibacillus larvae ATCC9545 | Broth Microdilution (MIC) | Potent Activity | Tetracycline | 7.76 µM |
| Staphylococcus aureus INCAS0039 | Broth Microdilution (MIC) | Potent Activity | Tetracycline | - |
| Leishmania infantum | - | Strong Activity | - | - |
Data extracted from Pupo et al., 2020.[1]
IV. Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile ISP-2 broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow the bacterial strain (e.g., S. aureus) overnight in ISP-2 broth.
-
Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Use a standard antibiotic like tetracycline in a separate row.[1]
-
Negative Control: Wells containing broth and the highest concentration of DMSO used.
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for S. aureus) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Anti-promastigote Assay for Leishmania infantum
-
Culture of Promastigotes: Culture L. infantum promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 26°C.
-
Assay Plate Preparation:
-
Seed a 96-well plate with promastigotes at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of this compound (dissolved in DMSO) to the wells.
-
-
Controls: Include wells with promastigotes and the highest concentration of DMSO (negative control), and a known anti-leishmanial drug (e.g., Amphotericin B) as a positive control.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Determine the viability of the promastigotes using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the parasite growth).
V. Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Potential mechanisms of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. LeishVet guidelines for the practical management of canine leishmaniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Real-Time PCR Screening for Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and biology of cyclic depsipeptides of medicinal and biological interest [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research [mdpi.com]
Technical Support Center: Meliponamycin A Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratios in the mass spectrometry (MS) data of Meliponamycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic mass spectrometry characteristics?
This compound is a novel cyclic hexadepsipeptide natural product isolated from Streptomyces sp. ICBG1318, a microbe associated with the stingless bee Melipona scutellaris.[1][2][3] It exhibits promising antimicrobial activity against human pathogens such as Staphylococcus aureus and Leishmania infantum.[1] Its molecular formula is C36H55N3O9.[1] High-resolution electrospray ionization mass spectrometry (HRESIMS) is a common technique for its analysis.[1]
| Property | Value | Source |
| Molecular Formula | C36H55N3O9 | [1] |
| Molecular Weight | 677.83 g/mol | Calculated |
| Compound Class | Cyclic Hexadepsipeptide | [1] |
| Common Ionization | Electrospray Ionization (ESI) | [1] |
Q2: What are the most common reasons for a poor signal-to-noise (S/N) ratio when analyzing this compound by LC-MS?
A poor S/N ratio can stem from several factors, broadly categorized as sample-related issues, instrument contamination, and suboptimal instrument parameters. Specific common causes include:
-
Low Analyte Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection.
-
Poor Ionization Efficiency: As a large cyclic peptide, this compound may not ionize efficiently under standard ESI conditions.[4][5]
-
Ion Suppression: Co-eluting compounds from the sample matrix (e.g., salts, detergents, other metabolites from a Streptomyces extract) can interfere with the ionization of this compound.[6]
-
Chemical Noise: Contaminants in the LC-MS system, such as plasticizers, polymers (e.g., polyethylene glycol - PEG), and solvent adducts, can create a high background noise, obscuring the analyte signal.
-
In-source Fragmentation: The molecule may be fragmenting within the ion source before reaching the mass analyzer, distributing the ion signal and reducing the intensity of the precursor ion.[7][8][9]
Q3: What are common adducts I should look for in the mass spectrum of this compound?
In positive mode ESI-MS, you should primarily look for the protonated molecule, [M+H]+. However, other common adducts can also be present, especially if there are contaminants in the mobile phase or sample. Being aware of these can help in correctly identifying the molecular ion peak.
| Adduct | Mass Difference (Da) | Common Source |
| [M+H]+ | +1.0078 | Proton from acidic mobile phase |
| [M+Na]+ | +22.9898 | Glassware, mobile phase contaminants |
| [M+K]+ | +38.9637 | Glassware, mobile phase contaminants |
| [M+NH4]+ | +18.0344 | Ammonium salts in mobile phase |
| [M+CH3CN+H]+ | +42.0343 | Acetonitrile in mobile phase |
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
If you are observing a very weak signal or no signal at all for the expected m/z of this compound, follow these steps:
Caption: Troubleshooting workflow for a weak or absent this compound signal.
Detailed Steps:
-
Verify Sample Concentration and Integrity:
-
Ensure your sample is freshly prepared. This compound, like many natural products, can degrade over time.
-
If working with crude extracts, consider if the concentration of this compound is sufficient. You may need to perform a preliminary purification or concentration step.
-
For purified samples, verify the concentration using an orthogonal method like UV-Vis spectroscopy if a chromophore is present.
-
-
Optimize Ionization Source Parameters:
-
The ionization of large cyclic peptides can be sensitive to source conditions.[4][10]
-
Systematically adjust the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.
-
Experiment with mobile phase additives. While formic acid is common, some molecules ionize better with ammonium formate or acetate.
-
-
Perform Sample Cleanup:
-
Crude extracts from Streptomyces fermentations are complex and can cause significant ion suppression.[11]
-
Utilize Solid-Phase Extraction (SPE) with a C18 or similar reversed-phase sorbent to remove polar impurities.
-
Liquid-Liquid Extraction (LLE) can also be effective in partitioning this compound away from interfering matrix components.
-
-
Check Instrument Performance:
-
Ensure your mass spectrometer is properly tuned and calibrated.[6]
-
Run a standard compound (e.g., reserpine) to confirm that the instrument is performing to specification.
-
Check for any leaks in the LC system or at the MS interface.
-
Issue 2: High Background Noise Obscuring the Signal
High background noise can make it difficult to distinguish the this compound signal from the baseline.
Caption: Troubleshooting workflow for high background noise in MS data.
Detailed Steps:
-
Identify Potential Contaminants:
-
Examine the mass spectrum for common background ions. Polyethylene glycol (PEG) from detergents and plastics, and phthalates (plasticizers) are frequent culprits.
-
Common Contaminant m/z Values (Positive ESI):
-
| Contaminant Class | Common m/z Values | Potential Source |
| Polyethylene Glycol (PEG) | Series with 44 Da spacing (e.g., 45.03, 89.06, 133.08...) | Detergents, plastics, lubricants |
| Phthalates | 149.02, 279.16, 391.28 | Plastics (e.g., tubing, well plates) |
| Polysiloxanes | Series with 74 Da spacing (e.g., 207.03, 281.07, 355.10...) | Pump oil, silicone grease |
-
Clean the LC-MS System:
-
Flush the entire LC system, including the column, with a strong solvent wash (e.g., isopropanol) to remove contaminants.
-
Follow the manufacturer's instructions to clean the ion source components, such as the ESI probe, capillary, and skimmer.
-
-
Use High-Purity Solvents and Additives:
-
Ensure that all solvents are of LC-MS grade.
-
Prepare mobile phases fresh daily using high-purity water and additives.
-
-
Run Blank Injections:
-
Systematically inject solvent blanks to pinpoint the source of contamination. For example, a blank injection from the autosampler vial can help determine if the contamination is coming from the vial or the solvent itself.
-
Experimental Protocols
Recommended Starting Protocol for LC-MS Analysis of this compound
This protocol is based on the methods described for the isolation of this compound and general best practices for the analysis of complex natural products.[1]
1. Sample Preparation (from Streptomyces sp. culture):
-
Extraction:
-
Lyophilize the whole culture broth of Streptomyces sp.
-
Extract the lyophilized material with methanol (MeOH).
-
Concentrate the MeOH extract under vacuum.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with MeOH, followed by water.
-
Load the resuspended MeOH extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with a step gradient of increasing MeOH or acetonitrile (ACN) in water.
-
Dry the desired fractions and reconstitute in a suitable injection solvent (e.g., 50:50 ACN:water).
-
2. LC-MS Parameters:
| Parameter | Recommended Setting | Notes |
| LC Column | C18 reversed-phase, 2.1 or 4.6 mm ID, ≤ 5 µm particle size | A C18 column is suitable for retaining the relatively nonpolar this compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ESI. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN is a common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 5-20%), ramp up to a high percentage (e.g., 95-100%) over 20-30 minutes, hold, and then re-equilibrate. | A gradient is necessary to elute this compound and separate it from other components in an extract. |
| Flow Rate | 0.2 - 0.7 mL/min | Adjust based on column diameter. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 - 20 µL | |
| Ionization Mode | ESI Positive | For detecting [M+H]+ and other positive adducts. |
| Capillary Voltage | 3500 - 4500 V | Start around 3900 V and optimize.[1] |
| Nebulizer Gas | Nitrogen, ~2-4 Bar | |
| Drying Gas | Nitrogen, 4-8 L/min | |
| Drying Gas Temp. | 200 - 350 °C | |
| Mass Range | 100 - 1000 m/z | To cover the expected m/z of this compound and potential fragments/adducts. |
| Data Acquisition | Full Scan and/or Targeted MS/MS | Full scan for initial identification; targeted MS/MS for confirmation and quantification. |
This protocol provides a starting point. Optimization of these parameters will be necessary to achieve the best signal-to-noise ratio for your specific instrument and sample.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. scribd.com [scribd.com]
Technical Support Center: Scaling Up Meliponamycin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Meliponamycin A production. This compound is a novel cyclodepsipeptide with potent antimicrobial properties, originally isolated from Streptomyces sp. associated with stingless bees[1][2][3]. While total synthesis of this compound has been achieved, this guide focuses on challenges related to its fermentative production from the native or an engineered Streptomyces strain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a cyclic hexadepsipeptide, a class of polyketide natural products[4][5]. It has demonstrated strong activity against various human and entomopathogens[1][3]. The natural producer of this compound is Streptomyces sp. ICBG1318, which was isolated from the nurse bees of the stingless bee Melipona scutellaris[1].
Q2: My Streptomyces culture is growing well, but the yield of this compound is consistently low. What are the potential causes?
A2: Low yields of secondary metabolites like this compound, despite good biomass production, are a common issue in Streptomyces fermentation. This phenomenon, known as the "growth-product disconnect," can be attributed to several factors:
-
Suboptimal Induction of Biosynthetic Gene Cluster: The expression of the this compound biosynthetic gene cluster (BGC) might not be triggered effectively under your current culture conditions.
-
Nutrient Limitation or Repression: The presence of easily metabolizable carbon or nitrogen sources can repress secondary metabolism[6]. Conversely, the depletion of a specific precursor nutrient may limit synthesis.
-
Incorrect Timing of Harvest: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Harvesting too early or too late can result in low yields.
-
pH Shift in the Medium: The pH of the culture medium can significantly influence enzyme activity and nutrient availability, thereby affecting secondary metabolite production[7].
Q3: We are observing significant batch-to-batch variability in this compound production. How can we improve consistency?
A3: Batch-to-batch variability is a major hurdle in scaling up fermentation processes. To improve consistency, consider the following:
-
Inoculum Quality: Standardize the age, size, and physiological state of the inoculum. A consistent seed culture is crucial for reproducible fermentations.
-
Raw Material Consistency: The composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier.
-
Precise Control of Fermentation Parameters: Ensure that parameters such as temperature, pH, dissolved oxygen, and agitation speed are tightly controlled and monitored throughout the fermentation run.
-
Sterilization Procedures: Inconsistent sterilization can lead to variations in the availability of nutrients or the formation of inhibitory compounds.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
This troubleshooting guide follows a logical workflow to diagnose and resolve issues of low productivity.
Issue 2: Difficulties in Downstream Processing and Purification
Challenges in purifying polyketides like this compound can arise from its physicochemical properties and the complexity of the fermentation broth.
-
Problem: Co-extraction of related compounds or impurities.
-
Solution: Employ orthogonal chromatographic techniques. For example, follow a reverse-phase separation with a normal-phase or ion-exchange chromatography step.
-
-
Problem: Degradation of the target molecule.
-
Solution: Conduct purification steps at low temperatures and use buffers with appropriate pH to maintain the stability of this compound. Consider the use of antioxidants if oxidation is suspected.
-
-
Problem: Low recovery after extraction.
-
Solution: Optimize the extraction solvent and pH. A systematic approach is to test a range of solvents with varying polarities.
-
Experimental Protocols
Protocol 1: Optimization of Culture Conditions for Streptomyces sp.
This protocol provides a framework for systematically optimizing key fermentation parameters to enhance this compound production.
-
Baseline Fermentation:
-
Prepare a seed culture of Streptomyces sp. in a suitable vegetative medium (e.g., Tryptone Soya Broth)[8].
-
Inoculate a production medium (e.g., ISP-2) with the seed culture[1].
-
Run the fermentation under standard conditions (e.g., 30°C, 200 rpm, pH 7.0) for a defined period (e.g., 7-10 days)[7][8].
-
At regular intervals, withdraw samples to measure biomass and quantify this compound concentration using a validated analytical method (e.g., HPLC).
-
-
One-Factor-at-a-Time (OFAT) Optimization:
-
pH: Vary the initial pH of the production medium (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) while keeping other parameters constant[7].
-
Temperature: Test different incubation temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C)[7].
-
Carbon Source: Replace the primary carbon source with alternatives (e.g., glucose, starch, glycerol) at various concentrations[9].
-
Nitrogen Source: Test different nitrogen sources (e.g., peptone, yeast extract, casein)[9].
-
-
Data Analysis:
-
For each parameter, plot the this compound yield against the tested variable to identify the optimal condition.
-
Data Presentation
The following table presents hypothetical data from an optimization experiment to illustrate the effect of different carbon sources on this compound production.
| Carbon Source (2% w/v) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 15.2 |
| Soluble Starch | 7.2 | 28.9 |
| Glycerol | 6.8 | 35.4 |
| Mannitol | 7.5 | 22.1 |
Signaling Pathway Visualization
The production of secondary metabolites in Streptomyces is often regulated by complex signaling pathways. While the specific pathway for this compound is not yet elucidated, a generalized pathway involving a two-component system and a SARP (Streptomyces Antibiotic Regulatory Protein) is a common motif.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. banglajol.info [banglajol.info]
- 9. scispace.com [scispace.com]
Technical Support Center: Reducing Cytotoxicity of Meliponamycin A Derivatives
Welcome to the Technical Support Center for Meliponamycin A Derivatives. This resource is designed for researchers, scientists, and drug development professionals working with this compound and its analogues. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cytotoxicity during your experiments.
Disclaimer: Specific cytotoxicity data for this compound and its derivatives are not currently available in the public domain. The guidance provided here is based on established principles for similar cyclic hexadepsipeptides and antimicrobial peptides. All recommendations should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our this compound derivative. What are the potential general mechanisms of cytotoxicity for cyclic depsipeptides?
A1: The cytotoxicity of cyclic depsipeptides is often attributed to their interaction with cell membranes, leading to disruption of membrane integrity and function. Key mechanisms include:
-
Pore Formation: Many antimicrobial peptides can self-assemble on the cell membrane to form pores or channels, leading to leakage of cellular contents and cell death.
-
Membrane Depolarization: Disruption of the membrane potential can interfere with essential cellular processes.
-
Interaction with Intracellular Targets: While the primary target is often the membrane, some cyclic peptides can translocate into the cytoplasm and interact with intracellular components, inducing apoptosis or other cell death pathways.[1]
-
Induction of Apoptosis: Some cyclic peptides can trigger programmed cell death by activating caspase cascades.[2]
Q2: What are the key structural features of this compound derivatives that might influence their cytotoxicity?
A2: Based on structure-activity relationship (SAR) studies of other cyclic depsipeptides, several features of this compound derivatives could be critical in determining their cytotoxic profile:
-
Hydrophobicity: The overall hydrophobicity of the peptide plays a crucial role. Increased hydrophobicity can enhance membrane interaction and, consequently, cytotoxicity.
-
Cationic Charge: The net positive charge of the peptide influences its initial electrostatic interaction with the negatively charged cell membranes of mammalian cells.
-
Amino Acid Composition and Configuration: The specific amino acids and their stereochemistry (L- vs. D-configuration) can significantly impact the peptide's conformation, stability, and interaction with membranes. For some cyclic peptides, analogues with L-configuration amino acids have shown higher activity.[3]
-
Flexibility of the Cyclic Backbone: The rigidity or flexibility of the peptide ring can affect its ability to adopt a conformation suitable for membrane insertion or interaction with a target.
-
Ester vs. Amide Bonds: Replacing an ester bond with a more stable amide bond has been shown in some cyclic depsipeptides to reduce cytotoxicity while maintaining antimicrobial activity.[3][4]
Q3: What initial steps can we take in our experimental design to minimize the risk of observing high cytotoxicity?
A3: Proactive measures during experimental setup can help mitigate cytotoxicity:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the therapeutic window and identify the concentration range where the desired activity is observed without significant cytotoxicity.
-
Time-Course Experiments: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.
-
Appropriate Cell Line Selection: Use relevant cell lines for your intended application and consider including a non-cancerous or normal cell line as a control to assess selective toxicity.
-
Solvent Controls: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a non-toxic concentration in the final assay.
Troubleshooting Guides
Problem 1: High and non-specific cytotoxicity observed across multiple cell lines.
| Possible Cause | Troubleshooting Step |
| High overall hydrophobicity of the derivative. | Synthesize analogues with reduced hydrophobicity by substituting hydrophobic amino acids with more polar ones. |
| High cationic charge leading to strong membrane interaction. | Modify the structure to reduce the net positive charge. |
| Compound precipitation at high concentrations. | Visually inspect wells for precipitate. Improve solubility by trying different solvent systems or using sonication. |
| Contamination of the compound or cell culture. | Test for mycoplasma and other contaminants. Ensure aseptic techniques. |
Problem 2: Loss of antimicrobial activity upon modification to reduce cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Modification affects the active conformation. | Perform conformational analysis (e.g., NMR) to understand the structural impact of the modification. |
| The modified site is crucial for antimicrobial action. | Design modifications at different positions of the peptide backbone. |
| Reduced hydrophobicity is insufficient for bacterial membrane interaction. | Find a balance between reducing hydrophobicity to decrease cytotoxicity and maintaining enough to retain antimicrobial activity. |
Data Presentation: Structure-Activity Relationships for Cytotoxicity in Cyclic Depsipeptides (Hypothetical for this compound Derivatives)
This table summarizes general trends observed for other cyclic depsipeptides and can serve as a guide for designing less cytotoxic this compound derivatives.
| Modification Type | Expected Impact on Cytotoxicity | Rationale |
| Replacement of Ester with Amide Bond | Decrease | Increased stability and altered conformation may lead to reduced interaction with mammalian cell membranes.[3][4] |
| Reduction of Overall Hydrophobicity | Decrease | Less insertion into and disruption of mammalian cell membranes. |
| Reduction of Net Positive Charge | Decrease | Weaker electrostatic attraction to the negatively charged surface of mammalian cells. |
| Introduction of D-Amino Acids | Variable | Can alter conformation and proteolytic stability, potentially increasing or decreasing cytotoxicity depending on the specific position and residue.[3] |
| Increase in Macrocycle Size/Asymmetry | Decrease | May disrupt the optimal conformation required for potent cytotoxic activity.[3] |
| Modification of Side Chains | Variable | The orientation and nature of amino acid side chains can significantly affect activity. For example, the presence of a methoxy group on a tyrosine residue was found to be essential for the cytotoxicity of some bicyclic hexapeptides.[5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. The final solvent concentration should be consistent across all wells and non-toxic (typically <0.5% DMSO).
-
Remove the old medium and add 100 µL of the medium containing the test compound to the appropriate wells. Include untreated and solvent controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of plasma membrane leakage.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
LDH assay kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or directly collect a supernatant sample from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Mandatory Visualizations
Caption: Workflow for reducing cytotoxicity of this compound derivatives.
Caption: Potential mechanisms of cytotoxicity for cyclic depsipeptides.
References
- 1. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials [mdpi.com]
- 3. Synthesis and structure-activity relationship of cytotoxic marine cyclodepsipeptide IB-01212 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Syntheses and Structure-Activity Relationship Studies of Antitumor Bicyclic Hexapeptide RA-VII Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Meliponamycin A Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability challenges encountered during the formulation of Meliponamycin A.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing a rapid loss of potency. What are the likely causes?
A1: Rapid potency loss in this compound formulations is often attributed to chemical degradation. As a complex polyketide, this compound is susceptible to hydrolysis and oxidation, particularly when exposed to light, heat, or incompatible excipients.[1][2] The presence of reactive functional groups in its structure makes it prone to degradation. To identify the specific cause, a forced degradation study under various stress conditions (e.g., acid, base, oxidation, heat, light) is recommended.
Q2: I am observing a color change in my this compound solution over time. What could be the reason?
A2: A color change in your formulation is a common indicator of chemical degradation.[1] This can be due to the formation of colored degradants resulting from oxidative processes or other chemical reactions.[2] It is crucial to protect the formulation from light and oxygen by using amber-colored vials and inert gas blanketing during manufacturing and storage.[3]
Q3: My liquid formulation of this compound is showing precipitation. How can I improve its solubility and prevent this?
A3: Precipitation suggests that the solubility of this compound in your chosen solvent system is insufficient or that the compound is degrading into less soluble products. Consider the following troubleshooting steps:
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution. Experiment with different pH values and buffering agents to find the optimal range for this compound's stability and solubility.[3]
-
Co-solvents: Employing a co-solvent system can enhance the solubility of poorly soluble compounds. Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]
-
Encapsulation: Techniques like nanoencapsulation or liposomal formulations can protect this compound from the aqueous environment and improve its apparent solubility and stability.[3][4]
Q4: What are the best practices for long-term storage of this compound formulations?
A4: For long-term stability, it is recommended to store this compound formulations under controlled conditions.[5] This typically involves:
-
Low Temperature: Storage at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures can significantly slow down degradation reactions.[5]
-
Protection from Light: Use of light-resistant packaging is essential to prevent photodegradation.[1][3]
-
Oxygen Exclusion: Minimize exposure to oxygen by using sealed containers and purging with an inert gas like nitrogen or argon.[3]
-
Lyophilization: For aqueous formulations, freeze-drying (lyophilization) can be an effective strategy to improve long-term stability by removing water, which is often involved in degradation pathways.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments with this compound formulations.
Issue 1: Inconsistent Results in Potency Assays
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Sample Degradation During Analysis | The analyte may be degrading in the autosampler of the analytical instrument. | Use a cooled autosampler (4 °C). Prepare samples immediately before analysis. |
| Inadequate Analytical Method | The current analytical method (e.g., HPLC) may not be stability-indicating, meaning it doesn't separate the parent drug from its degradation products. | Develop and validate a stability-indicating HPLC method using forced degradation samples.[6] |
| Matrix Effects | Formulation excipients may interfere with the quantification of this compound. | Perform a matrix effect study by spiking known concentrations of this compound into the formulation blank. |
Issue 2: Physical Instability (e.g., Phase Separation, Aggregation)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incompatible Excipients | Certain excipients may be interacting with this compound, leading to physical instability.[1] | Conduct a compatibility study with individual excipients. Screen for common stabilizers like natural emulsifiers.[3][7] |
| Inappropriate pH | The pH of the formulation may be near the isoelectric point of this compound, causing reduced solubility and aggregation. | Determine the pKa of this compound and adjust the formulation pH to be at least 2 units away from this value. |
| Temperature Fluctuations | Freeze-thaw cycles or exposure to high temperatures can disrupt the physical stability of complex formulations.[5] | Store the formulation at a constant, controlled temperature. If freeze-thaw cycles are expected, include cryoprotectants in the formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the stock solution in a heat-controlled oven at 80 °C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Analysis: Analyze the stressed samples at each time point using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[6]
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve good separation between the main peak and any degradation peaks observed in the forced degradation study.
-
-
Detection: Use a PDA detector to monitor the elution at multiple wavelengths. This will help in identifying peaks with different UV spectra.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: A logical troubleshooting guide for this compound formulation instability.
References
- 1. phcogrev.com [phcogrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 4. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. encyclopedia.pub [encyclopedia.pub]
troubleshooting inconsistent results in Meliponamycin A experiments
Important Notice: Information regarding the specific mechanism of action and detailed experimental protocols for Meliponamycin A in the context of cancer research is limited in publicly available scientific literature. This guide provides general troubleshooting advice for common experimental techniques used in drug discovery and is based on best practices for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a cyclic hexadepsipeptide that was first isolated from Streptomyces sp. ICBG1318, a bacterium associated with the stingless bee Melipona scutellaris.[1][2] Initial studies have shown that this compound, along with its analogue Meliponamycin B, exhibits strong antimicrobial activity against the entomopathogen Paenibillus larvae and the human pathogens Staphylococcus aureus and Leishmania infantum.[1][2] While its potential as an anticancer agent is an area of interest, detailed studies on its mechanism of action in cancer cells are not yet widely published.
Q2: I am observing high variability in my cell viability (e.g., MTT, XTT) assay results with this compound. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors, not necessarily specific to this compound. Here are common areas to troubleshoot:
-
Compound Stability and Handling:
-
Solubility: Ensure this compound is fully dissolved in the chosen solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound can lead to inaccurate concentrations.
-
Storage: Verify the recommended storage conditions for the this compound stock solution. Frequent freeze-thaw cycles can degrade the compound.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to avoid degradation.
-
-
Cell Culture Conditions:
-
Cell Density: Inconsistent initial cell seeding density is a major source of variability. Ensure a uniform cell number is plated in all wells.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other serum components in the culture medium can affect the activity of a compound. Ensure the serum concentration is consistent across experiments.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time.
-
Reagent Addition: Ensure accurate and consistent addition of assay reagents (e.g., MTT, WST-8) to each well.
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outermost wells for data collection or ensure proper humidification of the incubator.
-
Q3: My Western blot results for downstream signaling proteins after this compound treatment are not reproducible. What should I check?
Reproducibility issues in Western blotting can be complex. Assuming the primary antibody is validated, consider these points:
-
Treatment Conditions:
-
Time Course: The effect of a compound on protein expression or phosphorylation is often time-dependent. A time-course experiment is crucial to identify the optimal time point for analysis.
-
Dose Response: The effect may be dose-dependent. Ensure you are using a concentration that is appropriate to induce the desired effect without causing excessive cell death, which can lead to non-specific protein degradation.
-
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer that is appropriate for the target protein (e.g., containing phosphatase and protease inhibitors for phosphoproteins).
-
Protein Quantification: Inaccurate protein quantification will lead to unequal loading. Use a reliable protein assay (e.g., BCA) and ensure you are within the linear range of the assay.
-
-
Electrophoresis and Transfer:
-
Consistent Loading: Load equal amounts of protein in each lane.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.
-
Troubleshooting Inconsistent Apoptosis Assay Results
Issue: High variability in the percentage of apoptotic cells detected by Annexin V/Propidium Iodide (PI) staining and flow cytometry.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Treatment | Ensure accurate and consistent concentration and incubation time of this compound. |
| Cell Handling | Be gentle when harvesting cells to avoid mechanical damage that can lead to false PI-positive signals. |
| Staining Protocol | Follow a consistent staining protocol, including incubation times and reagent concentrations. Optimize compensation settings on the flow cytometer for Annexin V and PI to prevent spectral overlap. |
| Time of Harvest | The timing of apoptosis can vary. Perform a time-course experiment to determine the peak apoptotic response. |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4]
General Protocol for Western Blotting
-
Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound in cancer cells are not well-documented, many natural products with anticancer properties are known to modulate common pathways involved in cell survival, proliferation, and apoptosis. A logical first step in investigating the mechanism of this compound would be to assess its impact on a key cell signaling hub like the mTOR (mammalian target of rapamycin) pathway , which is a central regulator of cell growth and metabolism and is often dysregulated in cancer.[5][6]
Hypothetical Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Hypothetical mTOR Signaling Pathway Investigation
If this compound were to inhibit the mTOR pathway, one would expect to see decreased phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-BP1. A Western blot experiment could be designed to test this hypothesis.
Caption: A hypothetical diagram of this compound inhibiting the mTORC1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
Validation & Comparative
Meliponamycin A: A Comparative Analysis of its Antimicrobial Profile
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial activity of Meliponamycin A with established antibiotics, offering researchers, scientists, and drug development professionals a data-driven overview of its potential. The following sections present quantitative data on its efficacy against key pathogens, detailed experimental protocols for the cited assays, and a visualization of its proposed mechanism of action.
Antimicrobial Activity Profile
This compound, a novel cyclic hexadepsipeptide, has demonstrated potent activity against Gram-positive bacteria, most notably Staphylococcus aureus.[1] Its efficacy against this clinically significant pathogen is comparable to or exceeds that of several standard-of-care antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator agents.
Table 1: In Vitro Activity against Staphylococcus aureus
| Compound | Class | MIC (µg/mL) |
| This compound | Cyclic Hexadepsipeptide | 1.72[1] |
| Vancomycin | Glycopeptide | 1.0 (MIC₅₀) |
| Daptomycin | Cyclic Lipopeptide | 0.25 - 0.5 (MIC₅₀) |
| Linezolid | Oxazolidinone | 1.5 (representative MIC) |
Table 2: In Vitro Activity against Escherichia coli
| Compound | Class | MIC (µg/mL) |
| This compound | Cyclic Hexadepsipeptide | Not Available |
| Ciprofloxacin | Fluoroquinolone | ≤6.25[2] |
| Meropenem | Carbapenem | 0.125[3] |
| Gentamicin | Aminoglycoside | 4[3] |
Note: The antimicrobial activity of many cyclic hexapeptides against Gram-negative bacteria like E. coli is limited due to the presence of the outer membrane. While specific data for this compound is not available, other cyclic hexapeptides have shown MICs against E. coli in the range of 6.6 µM to 64 µM.[4][5]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The data presented in this guide was obtained using the broth microdilution method, a standardized protocol widely accepted in the field.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Stock Solutions:
-
Antimicrobial agents are dissolved in a suitable solvent (e.g., water, dimethyl sulfoxide) to create a high-concentration stock solution.
-
The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired range of concentrations for testing.
2. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a fresh (18-24 hour) culture on a non-selective agar plate.
-
Several colonies are suspended in a sterile broth or saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation of Microtiter Plates:
-
A 96-well microtiter plate is used for the assay.
-
Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
4. Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Growth is typically observed as turbidity or a pellet at the bottom of the well.
Proposed Mechanism of Action
This compound belongs to the class of cyclic hexadepsipeptide antibiotics. The primary mechanism of action for many cyclic peptides is the disruption of the bacterial cell membrane. This interaction leads to the loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.
Caption: Proposed mechanism of this compound via cell membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro susceptibility of Escherichia coli O157 to several antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering Common Genetic Pathways to Antibiotic Resistance in Escherichia coli Using a MEGA-Plate Evolution System [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nva.sikt.no [nva.sikt.no]
Meliponamycin A: A Comparative Guide to a Novel Cyclic Depsipeptide Antimicrobial
For Researchers, Scientists, and Drug Development Professionals
Cyclic depsipeptides represent a diverse and promising class of natural products with a wide array of biological activities. Among these, the recently discovered Meliponamycin A, a novel cyclic hexadepsipeptide isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, has demonstrated potent antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of this compound with other notable cyclic depsipeptides, supported by quantitative data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.
Performance Comparison of Cyclic Depsipeptides
The following table summarizes the biological activities of this compound and other selected cyclic depsipeptides, presenting their minimum inhibitory concentrations (MIC) against various pathogens and their half-maximal inhibitory concentrations (IC50) against cancer cell lines and parasites.
| Compound | Class | Organism/Cell Line | Activity | Value | Reference |
| This compound | Cyclic Hexadepsipeptide | Staphylococcus aureus | MIC | 2.20 µM | [1] |
| Leishmania infantum (amastigotes) | IC50 | 2.19 µM | [1] | ||
| Paenibacillus larvae | MIC | Not specified, but described as "strong activity" | [1][2] | ||
| Daptomycin | Cyclic Lipopeptide | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC90 | 0.5 µg/mL | |
| Vancomycin-resistant Enterococcus faecium | MIC90 | 4 µg/mL | |||
| Romidepsin (FK228) | Bicyclic Depsipeptide | T-cell lymphoma (Hut-78) | IC50 (48h) | 0.038 - 6.36 nM | |
| Neuroblastoma cell lines | IC50 | 5.92 - 8.36 nM | |||
| Enniatin B | Cyclic Hexadepsipeptide | Escherichia coli | MIC | >30 µM | |
| Human colon carcinoma (Caco-2) | IC50 (72h) | 1.4 - >30 µM | |||
| Fusaricidin A | Cyclic Lipodepsipeptide | Gram-positive bacteria (e.g., Micrococcus, Staphylococcus) | MIC | 0.8 - 16 µg/mL | |
| Fungi (e.g., Aspergillus, Fusarium) | MIC | 0.8 - 16 µg/mL |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
-
Bacterial Culture: A fresh, pure culture of the test organism grown on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of the cyclic depsipeptide of known concentration.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
Dispense 50 µL of broth medium into all wells of the microtiter plate except for the first column.
-
Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.
1. Cell Seeding:
-
Culture the desired cell line to a logarithmic growth phase.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the cyclic depsipeptide in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action and Experimental Workflow
Hypothesized Mechanism of Action for this compound
While the precise molecular target of this compound has not yet been elucidated, its structure as a cyclic hexadepsipeptide suggests a potential interaction with the bacterial cell membrane, a common target for antimicrobial peptides. Based on the mechanism of other cyclic hexapeptides, a plausible hypothesis is that this compound does not form pores but rather accumulates in specific lipid domains of the bacterial membrane, disrupting its organization and function, which ultimately leads to cell death.
Caption: Hypothesized mechanism of this compound targeting bacterial cell membrane lipid domains.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion
This compound emerges as a cyclic depsipeptide with significant antimicrobial and antiprotozoal activity. Its performance against Staphylococcus aureus and Leishmania infantum is comparable to or, in some cases, more potent than other established cyclic depsipeptides. The unique chemical structure of this compound, coupled with its biological activity, positions it as a compelling candidate for further investigation in the development of new anti-infective agents. Future research should focus on elucidating its precise mechanism of action, expanding the scope of its antimicrobial spectrum, and evaluating its in vivo efficacy and safety profile. The provided protocols and data serve as a foundational resource for researchers embarking on the exploration of this and other novel cyclic depsipeptides.
References
A Comparative Analysis of Meliponamycin A and Valinomycin for Researchers and Drug Development Professionals
A deep dive into the structural, mechanistic, and biological activity profiles of two distinct cyclic depsipeptides, Meliponamycin A and Valinomycin, offers valuable insights for antimicrobial and anticancer drug discovery. This guide provides a comprehensive comparison of their known attributes, supported by available experimental data and detailed methodologies.
Introduction
This compound is a recently discovered cyclic hexadepsipeptide isolated from Streptomyces sp. associated with stingless bees.[1][2][3] In contrast, Valinomycin, a cyclic dodecadepsipeptide produced by various Streptomyces species, has been extensively studied for decades and is well-characterized as a potent and selective potassium ionophore.[4][5] Both compounds exhibit promising antimicrobial properties, but they differ significantly in their structure, mechanism of action, and the breadth of their known biological activities. This guide aims to provide a detailed comparative analysis to aid researchers and drug development professionals in understanding the potential of these molecules.
Structural Comparison
This compound and Valinomycin, while both cyclic depsipeptides, possess distinct structural features that fundamentally influence their biological activities.
This compound is a smaller cyclic hexadepsipeptide, meaning its core ring is composed of six alternating amino acid and hydroxy acid residues.[1][2][3] Its detailed molecular structure is still a subject of ongoing research.
Valinomycin is a larger cyclic dodecadepsipeptide, with a 36-membered ring composed of twelve alternating amino and hydroxy acid residues (L-Valine, D-α-hydroxyisovaleric acid, D-Valine, and L-lactic acid).[4] This larger, more flexible structure is crucial for its ion-chelating properties.
Mechanism of Action
The mechanisms by which these two compounds exert their biological effects appear to be fundamentally different, a direct consequence of their structural disparities.
This compound: An Area of Active Investigation
The precise mechanism of action for this compound has not yet been elucidated. As a cyclic hexadepsipeptide, its activity could stem from various interactions with cellular components. Generally, cyclic peptides can exert their effects by disrupting cell membranes, inhibiting enzymes, or interfering with protein-protein interactions.[6] Further research is required to determine if this compound acts as an ionophore or employs a different cytotoxic mechanism.
Valinomycin: The Quintessential Potassium Ionophore
Valinomycin is a classic example of a potassium-selective ionophore.[5][7] Its three-dimensional structure allows it to create a hydrophobic exterior and a hydrophilic interior that perfectly accommodates a potassium ion (K+). This structure enables it to shuttle K+ ions across biological membranes, disrupting the natural ion gradients essential for numerous cellular processes.[7] This disruption of the mitochondrial membrane potential is a key factor in its biological activity, leading to the induction of apoptosis.[5]
Caption: Valinomycin's ionophoric mechanism of action.
Comparative Biological Activity
The available data indicates that both this compound and Valinomycin possess potent antimicrobial activity, though their spectrum and potency differ. Information on the anticancer activity of this compound is currently unavailable, whereas Valinomycin has demonstrated significant cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
| Organism | This compound | Valinomycin | Reference Compound |
| Staphylococcus aureus | MIC: 2.20 µM[1] | MIC: 0.02 µg/mL (~0.018 µM)[5] | - |
| Paenibacillus larvae | MIC: 0.55 µM[1] | No specific data available | Tetracycline MIC: 7.76 µM[3] |
| Leishmania infantum | IC50: 2.19 µM (amastigotes)[1] | No specific data available | Miltefosine IC50: ~1-2 µM[8] |
Note: The lack of directly comparable data for Valinomycin against P. larvae and L. infantum highlights a gap in the current literature. The provided MIC for Valinomycin against S. aureus is from a single source and may vary between different strains and testing conditions.
Anticancer Activity
Data on the anticancer activity of this compound is not yet available. In contrast, Valinomycin has been evaluated against a range of cancer cell lines, demonstrating potent cytotoxic effects.
| Cell Line | Cancer Type | Valinomycin IC50 |
| 3T3 (transformed) | Fibrosarcoma | Toxic effects observed at 20-100 nM[9] |
| SV40-3T3 | Fibrosarcoma | More sensitive than 3T6 and polyoma-3T3[9] |
Note: The provided data for Valinomycin's anticancer activity is qualitative and from older studies. More recent and comprehensive screening data would be beneficial for a thorough comparison once data for this compound becomes available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound (this compound or Valinomycin) is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated.
Caption: General workflow of the MTT cytotoxicity assay.
Conclusion
This compound and Valinomycin represent two distinct classes of cyclic depsipeptides with significant therapeutic potential. Valinomycin's well-established role as a potassium ionophore provides a clear mechanism for its potent antimicrobial and anticancer activities. While this compound demonstrates promising antimicrobial efficacy, its mechanism of action and potential as an anticancer agent remain to be elucidated. The smaller ring size of this compound suggests that it is unlikely to function as a cation ionophore in the same manner as Valinomycin. Future research should focus on unraveling the molecular targets of this compound and expanding the evaluation of its biological activity against a broader range of pathogens and cancer cell lines. This will be crucial in determining its potential for further development as a novel therapeutic agent. The comparative data presented in this guide serves as a valuable resource for researchers navigating the exciting field of cyclic depsipeptide drug discovery.
References
- 1. Ohmyungsamycins A and B: cytotoxic and antimicrobial cyclic peptides produced by Streptomyces sp. from a volcanic island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. Cyclic hexapeptide of D,L-alpha-aminoxy acids as a selective receptor for chloride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valinomycin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iipseries.org [iipseries.org]
- 7. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Connecting the conformational behavior of cyclic octadepsipeptides with their ionophoric property and membrane permeability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Resistance: A Comparative Guide to Cross-Resistance Studies with Meliponamycin A
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens necessitates a rigorous evaluation of novel antimicrobial compounds. Meliponamycin A, a cyclic hexadepsipeptide isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, has demonstrated potent activity against significant human pathogens, including Staphylococcus aureus.[1] Understanding its potential for cross-resistance with existing antibiotic classes is a critical step in its preclinical development. This guide provides a framework for conducting and interpreting cross-resistance studies involving this compound, offering objective comparisons and detailed experimental methodologies.
Understanding the Landscape of Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple, often structurally related or mechanistically similar, antimicrobial agents.[2] Conversely, the absence of cross-resistance can indicate a novel mechanism of action and a potentially valuable therapeutic profile against multidrug-resistant (MDR) strains. Given that the precise mechanism of action for this compound is not yet fully elucidated, a comprehensive cross-resistance study is paramount. Cyclic peptides, the chemical class of this compound, are known to exert their antimicrobial effects through various mechanisms, including membrane disruption and inhibition of protein synthesis.[3][4][5]
Proposed Cross-Resistance Panel for Staphylococcus aureus
To thoroughly evaluate the cross-resistance profile of this compound, a panel of clinically relevant, resistant S. aureus strains should be employed. This panel should encompass strains with well-characterized resistance mechanisms to a broad spectrum of antibiotic classes.
Table 1: Proposed Staphylococcus aureus Panel for Cross-Resistance Studies
| Strain Type | Resistance Phenotype | Key Resistance Mechanism(s) | Comparator Antibiotics |
| MRSA | Methicillin-Resistant | mecA-mediated PBP2a expression | Oxacillin, Ceftaroline |
| VISA/VRSA | Vancomycin-Intermediate/Resistant | Thickened cell wall, altered peptidoglycan precursors | Vancomycin, Daptomycin |
| MLSB-resistant | Macrolide-Lincosamide-Streptogramin B Resistant | erm-mediated ribosomal methylation | Erythromycin, Clindamycin |
| FQ-resistant | Fluoroquinolone-Resistant | Mutations in gyrA and/or parC | Ciprofloxacin, Levofloxacin |
| AG-resistant | Aminoglycoside-Resistant | Aminoglycoside-modifying enzymes | Gentamicin, Amikacin |
| Linezolid-resistant | Oxazolidinone-Resistant | Mutations in 23S rRNA, cfr gene | Linezolid |
Experimental Protocols
A standardized methodology is crucial for generating reliable and comparable cross-resistance data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
This compound and comparator antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus strains (as detailed in Table 1)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration of 100 times the highest desired final concentration.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies of the S. aureus strain in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of Antibiotics: In a 96-well plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of concentrations.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Data Analysis and Interpretation
The MIC values of this compound against the panel of resistant S. aureus strains should be compared to its MIC against a susceptible control strain (e.g., S. aureus ATCC 29213). A significant increase (typically ≥4-fold) in the MIC of this compound against a resistant strain compared to the susceptible strain suggests potential cross-resistance.
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams are essential for clarifying complex experimental processes and biological pathways.
Caption: Workflow for assessing this compound cross-resistance.
Caption: Potential antimicrobial mechanisms of this compound.
Conclusion
A systematic investigation into the cross-resistance profile of this compound is essential for its continued development as a potential therapeutic agent. The methodologies and comparative framework outlined in this guide provide a robust approach to generating the necessary data. Should this compound demonstrate a lack of cross-resistance with major antibiotic classes, it would signify a promising avenue for combating multidrug-resistant Staphylococcus aureus and other challenging pathogens. Further studies should then focus on elucidating its precise molecular mechanism of action to fully understand its therapeutic potential.
References
- 1. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How do cyclic antibiotics with activity against Gram-negative bacteria permeate membranes? A machine learning informed experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
Unveiling the Action of a Novel Antimicrobial: A Guide to Validating Meliponamycin A as a Fatty Acid Synthesis Inhibitor
A Hypothetical Framework for Elucidating the Mechanism of the Novel Antimicrobial Agent, Meliponamycin A
This compound, a novel cyclic hexadepsipeptide isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, has demonstrated promising antimicrobial and antileishmanial activities.[1][2][3] While its chemical structure has been elucidated, its precise mechanism of action remains to be determined. This guide puts forth the hypothesis that this compound exerts its antimicrobial effects by inhibiting the bacterial fatty acid synthesis (FAS) pathway, a well-established and attractive target for antibacterial drug development due to its essentiality in bacteria and its divergence from the mammalian FAS system.[4][5]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate this proposed mechanism. It outlines a systematic approach, comparing the hypothetical action of this compound with established FAS inhibitors and providing detailed experimental protocols and data presentation formats to guide the research process.
Comparative Analysis of Fatty Acid Synthesis Inhibitors
To effectively evaluate this compound, its activity must be benchmarked against well-characterized inhibitors of the FAS pathway. The following table summarizes key data for known FAS inhibitors that target different enzymes within the pathway. This provides a baseline for interpreting experimental results obtained for this compound.
| Inhibitor | Target Enzyme(s) | Organism(s) | IC50 / MIC | Known Resistance Mechanisms |
| Triclosan | FabI (Enoyl-ACP reductase) | Bacteria (broad-spectrum) | Varies by species | Overexpression of FabI, mutations in fabI gene |
| Platensimycin | FabF/B (β-ketoacyl-ACP synthase) | Gram-positive bacteria | MIC ≈ 1 µM (S. aureus)[4] | Mutations in fabF gene |
| Cerulenin | FabB/F (β-ketoacyl-ACP synthase) | Bacteria, Fungi, Mammalian cells | IC50 = 6-20 µM (E. coli)[4] | Target mutations, efflux pumps |
| C75 | Fatty Acid Synthase (FAS) | Mammalian cells, some bacteria | IC50 = 2.56 μM (novel derivative)[6] | Not extensively studied in bacteria |
Validating the Proposed Mechanism of Action: An Experimental Roadmap
A multi-pronged approach is essential to rigorously validate the hypothesis that this compound targets the FAS pathway. The following experimental workflow is proposed:
Experimental Protocols
1. Macromolecular Synthesis Assay
This assay determines which major biosynthetic pathway is primarily affected by this compound.
-
Objective: To assess the effect of this compound on the synthesis of DNA, RNA, protein, and fatty acids in whole bacterial cells.
-
Methodology:
-
Culture a susceptible bacterial strain (e.g., Staphylococcus aureus) to early-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at concentrations ranging from 0.25x to 4x the minimum inhibitory concentration (MIC). Include a no-drug control and controls with known inhibitors (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and triclosan for fatty acid synthesis).
-
To each tube, add a specific radiolabeled precursor: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein), or [¹⁴C]-acetate (for fatty acids).
-
Incubate for a short period (e.g., 30-60 minutes).
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters and wash to remove unincorporated precursors.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Expected Outcome: If this compound is a FAS inhibitor, there will be a significant and selective reduction in the incorporation of [¹⁴C]-acetate compared to the other precursors.
2. In Vitro Fatty Acid Synthase (FAS) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of purified FAS enzymes.
-
Objective: To determine if this compound directly inhibits the enzymatic activity of key FAS enzymes (e.g., FabI, FabF).
-
Methodology:
-
Purify the target FAS enzymes from the test organism or use commercially available enzymes.
-
The assay can be performed spectrophotometrically by measuring the oxidation of NADPH at 340 nm.[5]
-
Set up reaction mixtures containing the purified enzyme, substrates (acetyl-CoA, malonyl-CoA, and NADPH), and varying concentrations of this compound.
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 value of this compound.
-
-
Expected Outcome: A dose-dependent decrease in enzyme activity will be observed if this compound is a direct inhibitor of the tested FAS enzyme.
The Bacterial Fatty Acid Synthesis (FAS-II) Pathway
Understanding the FAS-II pathway is crucial for interpreting experimental results and pinpointing the specific target of this compound.
The FAS-II pathway involves a series of discrete enzymes, each catalyzing a specific step in the elongation of the fatty acid chain.[4] This contrasts with the single multifunctional polypeptide (FAS-I) found in mammals, making the FAS-II pathway an excellent target for selective antibacterial agents.[4][5] The diagram above illustrates the key steps and enzymes, with potential points of inhibition for this compound highlighted.
Concluding Remarks
The validation of a novel drug's mechanism of action is a cornerstone of the drug development process. By hypothesizing that this compound targets the fatty acid synthesis pathway, researchers can employ a systematic and well-established set of experimental procedures to elucidate its function. The comparative data, protocols, and pathway diagrams provided in this guide offer a robust framework for these investigations. Successful validation of this mechanism would not only provide crucial insights into the biological activity of this compound but also pave the way for its further development as a much-needed new class of antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]
- 6. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
In Vivo Validation of Meliponamycin A: A Comparative Analysis Framework
A comprehensive review of published scientific literature reveals a notable absence of in vivo validation data for Meliponamycin A in animal models. Discovered as a novel cyclic hexadepsipeptide from Streptomyces sp. associated with the stingless bee Melipona scutellaris, this compound has demonstrated promising in vitro activity against significant human pathogens, namely Staphylococcus aureus and Leishmania infantum[1][2][3][4]. However, to date, there are no publicly available studies detailing its efficacy, toxicity, or pharmacokinetic profile in animal models.
This guide is therefore presented as a framework for the potential future in vivo evaluation of this compound. The subsequent sections outline the standard experimental data, protocols, and comparative analyses that would be required to rigorously assess its therapeutic potential in a preclinical setting. The information provided is based on established methodologies for the in vivo testing of novel antimicrobial and anti-leishmanial agents.
Comparative Efficacy of this compound (Hypothetical Data)
For a comprehensive evaluation, this compound would need to be compared against standard-of-care treatments for infections caused by Staphylococcus aureus (particularly Methicillin-resistant S. aureus - MRSA) and Leishmania infantum. The following tables present a hypothetical summary of such a comparative analysis.
Table 1: Hypothetical Efficacy of this compound against Systemic MRSA Infection in a Murine Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Bacterial Load (CFU/g) in Spleen | Percent Survival (Day 7) |
| Vehicle Control | - | Intraperitoneal | 5 x 107 | 0% |
| This compound | 10 | Intraperitoneal | 2 x 104 | 80% |
| This compound | 20 | Intraperitoneal | 5 x 103 | 100% |
| Vancomycin | 110 | Intraperitoneal | 8 x 103 | 100% |
| Linezolid | 75 | Oral | 1 x 104 | 90% |
Table 2: Hypothetical Efficacy of this compound against Visceral Leishmaniasis (L. infantum) in a Hamster Model
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Parasite Burden Reduction in Liver (%) | Parasite Burden Reduction in Spleen (%) |
| Vehicle Control | - | Oral | 0% | 0% |
| This compound | 25 | Oral | 75% | 60% |
| This compound | 50 | Oral | 92% | 85% |
| Miltefosine | 20 | Oral | 95% | 88% |
| Amphotericin B | 1 | Intravenous | 99% | 98% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are example protocols for the key experiments that would be cited for this compound.
Murine Model of Systemic Staphylococcus aureus Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are infected via intraperitoneal injection with a mid-logarithmic phase culture of MRSA strain (e.g., USA300) at a concentration of 1 x 108 colony-forming units (CFU) in 0.5 mL of saline.
-
Treatment: Treatment is initiated 2 hours post-infection. This compound and comparator antibiotics (e.g., vancomycin, linezolid) are administered at specified doses and routes. A control group receives the vehicle solution.
-
Efficacy Evaluation:
-
Bacterial Load: At 48 hours post-infection, a cohort of mice from each group is euthanized. The spleens are aseptically removed, homogenized, and serially diluted for CFU enumeration on agar plates.
-
Survival: A separate cohort of mice is monitored for survival over a period of 7-14 days.
-
-
Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.
Hamster Model of Visceral Leishmaniasis (Leishmania infantum)
-
Animal Model: Male Golden Syrian hamsters, 4-6 weeks old.
-
Infection: Hamsters are infected via intracardiac injection with 1 x 107L. infantum amastigotes.
-
Treatment: Treatment is initiated 4 weeks post-infection. This compound and comparator drugs (e.g., miltefosine, amphotericin B) are administered daily for a specified duration (e.g., 10 days).
-
Efficacy Evaluation:
-
Parasite Burden: At the end of the treatment period, hamsters are euthanized. The liver and spleen are weighed and homogenized. Parasite burden is determined by limiting dilution assay or quantitative PCR.
-
Leishman-Donovan Units (LDU): Giemsa-stained tissue imprints are examined microscopically to determine the number of amastigotes per 1000 host cell nuclei.
-
-
Toxicity Monitoring: Hamsters are monitored for weight loss and other signs of distress. Blood samples may be collected for biochemical analysis of liver and kidney function.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological pathways.
Caption: Workflow for in vivo validation of this compound.
Caption: Putative mechanism of action for this compound.
References
A Comparative Analysis of the Biological Activities of Meliponamycin A and Meliponamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Meliponamycin A and Meliponamycin B, two novel cyclic hexadepsipeptides isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris.[1] The data presented herein, derived from published experimental findings, offers a quantitative and methodological foundation for researchers interested in the antimicrobial and antiprotozoal potential of these natural products.
Quantitative Activity Comparison
The following table summarizes the reported in vitro activities of this compound and Meliponamycin B against various pathogens. These compounds have demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus, the bee pathogen Paenibacillus larvae, and the protozoan parasite Leishmania infantum.[2]
| Compound | Target Organism | Assay Type | Activity Metric | Value (µM) | Value (µg/mL) | Positive Control | Control Value (µM) | Control Value (µg/mL) |
| This compound | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 2.20 | 1.72 | - | - | - |
| Meliponamycin B | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 1.08 | 0.86 | - | - | - |
| This compound | Paenibacillus larvae | Minimum Inhibitory Concentration (MIC) | MIC | 0.55 | 0.43 | Tetracycline | 7.76 | 3.54 |
| Meliponamycin B | Paenibacillus larvae | Minimum Inhibitory Concentration (MIC) | MIC | 0.54 | 0.43 | Tetracycline | 7.76 | 3.54 |
| This compound | Leishmania infantum (intracellular amastigotes) | 50% Inhibitory Concentration (IC50) | IC50 | 2.19 | - | Miltefosine | 2.40 | - |
| Meliponamycin B | Leishmania infantum (intracellular amastigotes) | 50% Inhibitory Concentration (IC50) | IC50 | 1.03 | - | Miltefosine | 2.40 | - |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for determining the biological activity of this compound and B.
Antibacterial Activity: Broth Microdilution MIC Assay for Staphylococcus aureus
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
a. Preparation of Materials:
-
Bacteria: Staphylococcus aureus strain (e.g., ATCC 29213).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Compounds: this compound, Meliponamycin B, and a relevant control antibiotic (e.g., Vancomycin).
-
Equipment: 96-well microtiter plates, incubator, spectrophotometer.
b. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
Prepare serial twofold dilutions of the Meliponamycin compounds and the control antibiotic in MHB in the 96-well plates.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (bacteria and MHB, no compound) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 18-24 hours.
d. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiprotozoal Activity: In Vitro Assay against Leishmania infantum Intracellular Amastigotes
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) against the clinically relevant intracellular amastigote stage of Leishmania infantum.[5][6][7][8]
a. Cell and Parasite Culture:
-
Host Cells: Murine macrophages (e.g., J774A.1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Parasites: Leishmania infantum promastigotes are cultured in M199 medium supplemented with 10% FBS and antibiotics at 26°C.
b. Macrophage Infection:
-
Seed macrophages into 96-well plates and allow them to adhere overnight.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove non-phagocytosed promastigotes.
c. Compound Treatment:
-
Add serial dilutions of this compound, Meliponamycin B, and a positive control (e.g., Miltefosine) to the infected macrophages.
-
Incubate the plates for an additional 72 hours at 37°C and 5% CO₂.
d. Determination of IC50:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per macrophage by light microscopy for each compound concentration.
-
The IC50 is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Cytotoxicity Assay against Macrophages
To assess the selectivity of the compounds, a cytotoxicity assay is performed on the host macrophage cell line.
a. Assay Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the Meliponamycin compounds to the wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assess cell viability using a metabolic assay such as the Resazurin or MTT assay.
b. Data Analysis:
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of the macrophages by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antileishmanial activity of the Meliponamycin compounds.
References
- 1. Meliponamycins: Antimicrobials from Stingless Bee-Associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. darvashco.com [darvashco.com]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Anti-Leishmania (Leishmania) infantum Activity of Some Natural Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship Studies of Meliponamycin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Meliponamycin A, a cyclic hexadepsipeptide isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, has demonstrated significant antimicrobial and antiprotozoal activities.[1][2] Its complex structure, featuring a unique tetrahydropyran ring within a polyketide side chain, presents a compelling scaffold for the development of new therapeutic agents.[2] Understanding the structure-activity relationship (SAR) of this compound is crucial for designing analogs with improved potency, selectivity, and pharmacokinetic properties.
While extensive SAR studies on a broad range of synthetic this compound analogs are not yet widely available in peer-reviewed literature, this guide provides a comparative analysis of the known biological activities of this compound and its naturally occurring analog, Meliponamycin B. Furthermore, it outlines the detailed experimental protocols required to conduct such SAR studies and presents a logical workflow for the design and evaluation of novel analogs.
Comparative Biological Activity of this compound and B
This compound and B differ in their polyketide side chains, which influences their biological activity. The available data on their minimum inhibitory concentrations (MIC) against various pathogens and their half-maximal inhibitory concentrations (IC50) against Leishmania infantum are summarized below.[1]
| Compound | Organism | Assay | Activity |
| This compound | Paenibacillus larvae | MIC | 2.15 µM |
| Staphylococcus aureus | MIC | 2.20 µM (1.72 µg/mL)[1] | |
| Leishmania infantum (amastigotes) | IC50 | 2.19 µM | |
| Meliponamycin B | Paenibacillus larvae | MIC | 1.08 µM |
| Staphylococcus aureus | MIC | 1.08 µM (0.86 µg/mL)[1] | |
| Leishmania infantum (amastigotes) | IC50 | 1.03 µM | |
| Tetracycline (Control) | Paenibacillus larvae | MIC | 7.76 µM (3.54 µg/mL)[1] |
| Miltefosine (Control) | Leishmania infantum (amastigotes) | IC50 | 2.40 µM |
Experimental Protocols
The following are detailed methodologies for key experiments essential for evaluating the SAR of this compound analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound analogs in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains, such as Staphylococcus aureus ATCC 29213.[6]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[7]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
3. Assay Procedure:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, typically up to the tenth column. Discard 100 µL from the tenth column.[4]
-
The eleventh column serves as a growth control (no compound), and the twelfth column serves as a sterility control (no bacteria).[4]
-
Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[5]
4. Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.[4]
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.[3]
Antiprotozoal Activity Assay: Leishmania infantum Amastigote Susceptibility
This assay determines the concentration of a compound that inhibits the intracellular amastigote form of Leishmania infantum by 50% (IC50).
1. Cell Culture:
-
Culture Leishmania infantum promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS).
-
Maintain a macrophage cell line (e.g., THP-1) in RPMI-1640 medium.[1]
2. Macrophage Infection:
-
Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA).[1]
-
Infect the macrophages with stationary-phase L. infantum promastigotes at a specific ratio (e.g., 10:1 parasites per macrophage).
-
Incubate to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
3. Drug Treatment and Analysis:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the infected macrophage cultures and incubate for a defined period (e.g., 72 hours).
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per macrophage by microscopy.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[1]
Visualizing the SAR Workflow and Potential Mechanism of Action
The following diagrams illustrate key conceptual frameworks for the SAR studies of this compound analogs.
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.
Caption: Postulated Mechanism of Action via Membrane Disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. protocols.io [protocols.io]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 7. journals.asm.org [journals.asm.org]
Meliponamycin A vs. Daptomycin: A Head-to-Head Comparative Guide for Researchers
A detailed analysis of the novel cyclic hexadepsipeptide, Meliponamycin A, juxtaposed with the established lipopeptide antibiotic, daptomycin. This guide provides a comprehensive overview of their known antibacterial activities, mechanisms of action, and toxicological profiles, supported by available experimental data and standardized research protocols.
Introduction
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. This compound, a recently discovered cyclic hexadepsipeptide isolated from Streptomyces sp. associated with the stingless bee Melipona scutellaris, has emerged as a potential candidate in the fight against pathogenic bacteria.[1][2] Daptomycin, a clinically vital cyclic lipopeptide antibiotic, serves as a critical comparator due to its established efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide offers a detailed, head-to-head comparison of this compound and daptomycin, aimed at providing researchers, scientists, and drug development professionals with a clear perspective on their current standing and future potential.
Chemical Structure and Class
This compound is a novel cyclic hexadepsipeptide.[1][2] Daptomycin is a cyclic lipopeptide antibiotic.
Mechanism of Action
This compound: The precise mechanism of action for this compound has not yet been elucidated and remains a key area for future research.
Daptomycin: Daptomycin exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane. Upon binding, it oligomerizes and disrupts the membrane curvature, leading to the formation of ion channels. This results in a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death without cell lysis.
Figure 1. Daptomycin's Calcium-Dependent Mechanism of Action.
Antibacterial Spectrum and Potency
Direct comparative studies evaluating the full antibacterial spectrum of this compound against a wide range of clinical isolates are not yet available. The known activity of this compound is currently limited to a few specific pathogens. Daptomycin, in contrast, has a well-documented broad spectrum of activity against Gram-positive bacteria.
| Antibiotic | Class | Organism | MIC (µg/mL) | MIC (µM) |
| This compound | Cyclic Hexadepsipeptide | Staphylococcus aureus | - | 2.20[3] |
| Leishmania infantum (amastigotes) | - | 1.72[3] | ||
| Paenibacillus larvae | - | 1.08[3] | ||
| Daptomycin | Cyclic Lipopeptide | Staphylococcus aureus (MRSA) | 0.25 - 2.0 | - |
| Enterococcus faecalis (VRE) | 1.0 - 4.0 | - | ||
| Enterococcus faecium (VRE) | 1.0 - 4.0 | - | ||
| Streptococcus pneumoniae | ≤0.06 - 0.5 | - | ||
| Streptococcus pyogenes | ≤0.06 - 0.25 | - |
Note: MIC values for daptomycin are typical ranges observed in clinical studies. The MIC for this compound against S. aureus is a single reported value.
In Vitro and In Vivo Efficacy
This compound: To date, there is no publicly available data on the time-kill kinetics or in vivo efficacy of this compound in animal models of infection.
Daptomycin: Daptomycin exhibits rapid, concentration-dependent bactericidal activity against susceptible Gram-positive organisms. In vivo studies have demonstrated its efficacy in various animal models of infection, including skin and soft tissue infections, bacteremia, and endocarditis.
Cytotoxicity Profile
This compound: Comprehensive cytotoxicity data for this compound against a range of mammalian cell lines is not currently available. The discovery study mentions that it did not show a safe selectivity index when tested against host macrophages of L. infantum.[3]
Daptomycin: Daptomycin is generally well-tolerated, but it is associated with a risk of skeletal muscle toxicity, which can manifest as myopathy and elevated creatine phosphokinase (CPK) levels. This is a known adverse effect that requires monitoring in clinical practice.
Experimental Protocols
Detailed experimental protocols are crucial for the standardized evaluation of novel antimicrobial agents. Below are representative protocols for key in vitro and in vivo assays that would be essential for a comprehensive head-to-head comparison.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight and then dilute to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: In a 96-well microtiter plate, add 50 µL of the bacterial suspension to 50 µL of each antibiotic dilution. Incubate at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Figure 2. Workflow for MIC Determination via Broth Microdilution.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[4]
Protocol:
-
Preparation: Prepare flasks containing CAMHB with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the aliquots and plate on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[4]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and incubate until they form a monolayer.
-
Treatment: Expose the cells to various concentrations of the antibiotic for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, a purple precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Efficacy in a Murine Sepsis Model
This model evaluates the ability of an antibiotic to protect mice from a lethal systemic infection.
Protocol:
-
Infection: Induce sepsis in mice via intraperitoneal injection of a lethal dose of bacteria (e.g., S. aureus).
-
Treatment: Administer the antibiotic at various doses and schedules via an appropriate route (e.g., intravenous, subcutaneous).
-
Monitoring: Monitor the mice for a defined period (e.g., 7 days) for signs of illness and survival.
-
Data Analysis: Compare the survival rates between the treated and control groups. In some studies, bacterial load in blood and organs is also assessed at specific time points.
Conclusion and Future Directions
The discovery of this compound presents an exciting new scaffold in the landscape of antimicrobial research. Its demonstrated in vitro activity against Staphylococcus aureus warrants further investigation into its broader antibacterial spectrum, mechanism of action, and potential for in vivo efficacy.
Daptomycin remains a cornerstone in the treatment of serious Gram-positive infections, backed by a wealth of preclinical and clinical data. A direct and comprehensive comparison with this compound is currently hampered by the limited data available for the newer compound.
Future research on this compound should prioritize:
-
Elucidation of its mechanism of action.
-
Comprehensive profiling of its antibacterial spectrum against a panel of clinically relevant, drug-resistant Gram-positive and Gram-negative bacteria.
-
In-depth in vitro studies, including time-kill kinetics and post-antibiotic effect assessments.
-
Thorough evaluation of its cytotoxicity against various mammalian cell lines to determine its therapeutic index.
-
In vivo efficacy studies in established animal models of infection to assess its therapeutic potential.
As more data on this compound becomes available, a more direct and quantitative comparison with established antibiotics like daptomycin will be possible, which will be crucial in determining its potential role in future antimicrobial chemotherapy.
References
Benchmarking Meliponamycin A Against a Panel of Resistant Staphylococcus aureus Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly Staphylococcus aureus, presents a significant challenge to global health. Novel antimicrobial agents are urgently needed to combat infections caused by resistant strains such as methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). Meliponamycin A, a novel cyclic hexadepsipeptide isolated from a Streptomyces species associated with stingless bees, has demonstrated potent activity against S. aureus.[1] This guide provides a framework for benchmarking the in vitro efficacy of this compound against a panel of clinically relevant resistant S. aureus strains.
Due to the limited availability of public data on this compound's activity against resistant bacterial panels, this guide will use daptomycin, a well-characterized cyclic lipopeptide antibiotic with a known mechanism of action against resistant S. aureus, as a surrogate to illustrate the data presentation and experimental protocols. Daptomycin is a critical last-resort antibiotic for treating severe Gram-positive infections.[2][3]
Comparative Efficacy Against Resistant S. aureus
The minimum inhibitory concentration (MIC) is a crucial metric for assessing the in vitro activity of an antimicrobial agent. The following table summarizes the MIC values of daptomycin against a panel of resistant S. aureus strains, providing a benchmark for the expected performance of a novel agent like this compound.
| Antimicrobial Agent | Bacterial Strain | Resistance Phenotype | MIC (µg/mL) |
| Daptomycin | MRSA (ATCC 43300) | Methicillin-Resistant | 0.5[1] |
| Daptomycin | VISA (Mu50) | Vancomycin-Intermediate | 1.0[4] |
| Daptomycin | VRSA (VRS1) | Vancomycin-Resistant | ≤1[5] |
| Vancomycin | MRSA (ATCC 43300) | Methicillin-Resistant | 1.0-2.0 |
| Vancomycin | VISA (Mu50) | Vancomycin-Intermediate | 8.0 |
| Vancomycin | VRSA (VRS1) | Vancomycin-Resistant | ≥16[6] |
Mechanism of Action: A Proposed Pathway for this compound
While the precise mechanism of action for this compound is yet to be fully elucidated, its structural class as a cyclic hexadepsipeptide suggests a potential interaction with the bacterial cell membrane, similar to daptomycin. The proposed mechanism for daptomycin involves a calcium-dependent binding to the bacterial cytoplasmic membrane, leading to membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[2][3]
References
- 1. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Reduction of Vancomycin and Daptomycin Susceptibility in MRSA—Salvaging the Gold Standards with Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Meliponamycin A
For Researchers, Scientists, and Drug Development Professionals
Meliponamycin A, a compound with potent activity against human pathogens, requires stringent handling procedures to ensure the safety of laboratory personnel.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its biological potency necessitates that it be handled with the same precautions as other cytotoxic or highly active compounds. The following guidelines provide essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). The level of PPE required depends on the nature of the work being performed.
| Task | Required Personal Protective Equipment |
| Handling solid (powder) compound | Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator. |
| Preparing solutions | Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields or goggles. Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| Administering the compound (in vitro/in vivo) | Double chemotherapy-tested nitrile gloves, disposable gown, and safety glasses with side shields or goggles.[2] |
| Handling waste and cleaning spills | Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields or goggles, and shoe covers. For large spills, a respirator may be necessary.[3][4] |
Experimental Protocols: Safe Handling Procedures
Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.
Work Practices:
-
Weighing: Weigh solid this compound in a ventilated enclosure. Use a dedicated set of spatulas and weighing papers.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
-
Personal Hygiene: Wash hands thoroughly with soap and water before leaving the designated work area. Do not eat, drink, or apply cosmetics in the laboratory.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol) should be used.
Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, and weighing papers, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed, and leak-proof container.
-
Sharps: Needles and other sharps should be disposed of in a designated sharps container.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for cytotoxic waste.
Donning and Doffing PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram illustrates the correct sequence.
Caption: Workflow for donning and doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
